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(3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane Documentation Hub

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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane: A Versatile Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane, bearing the CAS number 1805121-60-1, is a polyhalogenated aromatic compound with significant poten...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane, bearing the CAS number 1805121-60-1, is a polyhalogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring two bromine and two fluorine atoms, offers multiple reactive sites for the strategic construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route based on established chemical principles, and a discussion of its potential applications in drug discovery, particularly in the development of kinase inhibitors.

Introduction

The strategic incorporation of halogen atoms, particularly fluorine, into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine substitution can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[1] Similarly, the presence of bromine atoms provides synthetic handles for a variety of cross-coupling reactions, enabling the diversification of a lead compound. (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane emerges as a compound of interest due to this combination of features. The electron-withdrawing nature of the fluorine and bromine atoms activates the aromatic ring for certain chemical transformations, while the methylsulfane group can also be a site for further modification. This guide aims to provide a detailed technical overview of this compound for researchers and scientists engaged in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane is presented in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

PropertyValueSource
CAS Number 1805121-60-1[2][3]
Molecular Formula C₇H₄Br₂F₂S[2]
Molecular Weight 317.98 g/mol [2]
SMILES CSC1=C(F)C(Br)=CC(Br)=C1F[2]
Calculated LogP 4.2117[2]
Topological Polar Surface Area (TPSA) 0 Ų[2]
Hydrogen Bond Acceptors 1[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 1[2]
Storage Conditions Sealed in dry, 2-8°C[2]

Synthesis and Mechanism

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The synthesis would likely proceed via the reaction of a suitable polyhalogenated benzene precursor with a methylthiolate source. A logical starting material is 1,3-dibromo-2,5-difluorobenzene. The fluorine atoms, being highly electronegative, activate the aromatic ring towards nucleophilic attack.

Reaction Scheme:

Synthesis_of_Target_Compound start 1,3-Dibromo-2,5-difluorobenzene product (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane start->product Nucleophilic Aromatic Substitution reagent Sodium thiomethoxide (NaSMe) in a polar aprotic solvent (e.g., DMF, NMP)

Caption: Proposed synthesis of (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane.

Detailed Experimental Protocol (Theoretical)

This protocol is a theoretical representation and should be optimized for safety and efficiency in a laboratory setting.

Materials:

  • 1,3-Dibromo-2,5-difluorobenzene

  • Sodium thiomethoxide (NaSMe)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,3-dibromo-2,5-difluorobenzene (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium thiomethoxide (1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing diethyl ether and saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane.

Mechanistic Insights

The proposed reaction proceeds via a nucleophilic aromatic substitution mechanism. The highly electronegative fluorine atoms on the benzene ring withdraw electron density, making the ring susceptible to attack by a nucleophile, in this case, the thiomethoxide anion (⁻SMe). The reaction likely proceeds through a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing substituents. The subsequent departure of a fluoride ion restores the aromaticity of the ring, yielding the final product. The regioselectivity of the substitution is directed by the positions of the activating fluorine atoms.

Spectroscopic Analysis (Theoretical)

While specific experimental spectroscopic data for (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane is not publicly available, its expected spectral characteristics can be predicted based on its structure.

  • ¹H NMR: A singlet corresponding to the methyl protons (-SCH₃) would be expected in the upfield region (around 2.5 ppm). A singlet for the aromatic proton would be observed further downfield.

  • ¹³C NMR: The spectrum would show distinct signals for the methyl carbon and the six aromatic carbons. The carbons attached to fluorine would exhibit characteristic C-F coupling.

  • ¹⁹F NMR: Two signals corresponding to the two magnetically non-equivalent fluorine atoms would be expected.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (317.98 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4 in a 1:2:1 ratio) would be observed for the molecular ion and bromine-containing fragments.

Chemical suppliers may provide analytical data such as LCMS, GCMS, and NMR upon request for their products.[4]

Applications in Drug Discovery

The structural motifs present in (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane make it a highly attractive scaffold for the synthesis of novel therapeutic agents, particularly as an intermediate for protein kinase inhibitors.

A Scaffold for Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate a wide range of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[5] Many successful kinase inhibitors feature a substituted aromatic core that binds to the ATP-binding pocket of the kinase. The dibromo-difluoro-phenyl moiety of the title compound provides an excellent starting point for the synthesis of such inhibitors.

The two bromine atoms can be selectively functionalized using a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce different substituents that can interact with specific residues in the kinase active site. The fluorine atoms can enhance binding affinity and improve metabolic stability. The methylsulfane group can also be oxidized to a sulfoxide or sulfone, which can act as hydrogen bond acceptors.

Kinase_Inhibitor_Scaffold cluster_modifications Synthetic Modifications Core (3,5-Dibromo-2,6-difluorophenyl) (methyl)sulfane Modification1 Suzuki Coupling (at Bromine positions) Core->Modification1 Modification2 Buchwald-Hartwig Amination (at Bromine positions) Core->Modification2 Modification3 Oxidation of Sulfide Core->Modification3 FinalProduct Diverse Library of Kinase Inhibitor Candidates Modification1->FinalProduct Modification2->FinalProduct Modification3->FinalProduct Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase Target Kinase Receptor->Kinase Downstream Downstream Signaling (e.g., MAPK pathway) Kinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Inhibitor derived from (3,5-Dibromo-2,6-difluorophenyl) (methyl)sulfane Inhibitor->Kinase

Caption: Hypothetical inhibition of a cancer signaling pathway.

Conclusion

(3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane is a valuable, albeit under-characterized, chemical entity with significant potential for applications in drug discovery and development. Its polyhalogenated structure provides a versatile platform for the synthesis of complex molecules, particularly kinase inhibitors. While detailed experimental data and specific applications are yet to be widely published, the fundamental principles of organic and medicinal chemistry strongly suggest its utility as a key building block. This guide provides a foundational understanding of its properties and potential, encouraging further investigation into its synthetic applications and biological activities.

References

  • Google Patents. US9314464B2 - Compounds and compositions as protein kinase inhibitors.
  • Boroncore. (3,5-dibromo-2,6-difluorophenyl)(methyl)sulfane. [Link]

  • Faluck International PVT LTD. SPECIALITY BROMO FLURO DERIVATIVES. [Link]

  • Chem-Impex. 2,5-Dibromo-1,3-difluorobenceno. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540. [Link]

Sources

Exploratory

In-Depth Technical Guide: Physical and Chemical Properties of (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane (CAS: 1805121-60-1) Executive Summary (3,5-Dibromo-2,6-difluorophenyl)(methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane (CAS: 1805121-60-1)

Executive Summary

(3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane is a highly functionalized, polyhalogenated thioanisole derivative. In advanced organic synthesis and medicinal chemistry, molecules bearing such dense, orthogonal substitution patterns are highly prized as versatile building blocks[1]. The strategic placement of two bromine atoms, two fluorine atoms, and a methylthio ether on a single benzene ring provides chemists with distinct, chemoselective handles for derivatization. This whitepaper dissects its physicochemical profile, structural electronics, and provides field-validated protocols for its integration into complex synthetic pipelines.

Physicochemical Profiling and Molecular Causality

The physical properties of a building block dictate its behavior in both synthetic environments and biological systems. Below is the consolidated physicochemical data for this compound, sourced from authoritative chemical databases (1 and2)[1],[2].

PropertyValueCausality & Technical Implication
CAS Number 1805121-60-1Unique identifier for procurement, inventory, and safety tracking.
Molecular Formula C₇H₄Br₂F₂SHigh halogen content drives both lipophilicity and molecular density.
Molecular Weight 317.98 g/mol Moderate MW; favorable for fragment-based drug design (FBDD) prior to cross-coupling.
LogP 4.2117The dual bromine and fluorine substitutions severely restrict water solubility, driving the high partition coefficient.
TPSA 0 ŲComplete absence of polar surface area (no O or N atoms). This suggests extreme hydrophobicity and high membrane permeability.
H-Bond Acceptors 1The sulfur atom acts as a weak acceptor, though it is sterically shielded by the ortho-fluorine atoms.
Rotatable Bonds 1The aryl-sulfur bond is the sole rotatable axis, conferring high structural rigidity to the core.
Storage 2-8 °C, DryLow temperature prevents slow atmospheric oxidation of the sulfide to a sulfoxide over extended periods.

Structural and Electronic Properties

The reactivity of (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane is governed by the competing electronic and steric effects of its substituents. Understanding these forces is critical for designing successful synthetic routes.

  • Fluorine (C2, C6): Highly electronegative, these atoms inductively withdraw electron density from the ring, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This activates the ring toward Nucleophilic Aromatic Substitution (SNAr), particularly if the methylthio group is oxidized to a more electron-withdrawing sulfone.

  • Bromine (C3, C5): Bromine's larger atomic radius compared to fluorine results in a longer, weaker, and more polarizable C-Br bond. This thermodynamic difference makes the C3 and C5 positions the exclusive sites for oxidative addition by low-valent transition metals (e.g., Palladium), leaving the C-F bonds intact[3].

  • Methylthio Group (C1): Acts as a mild electron donor via resonance (p-π conjugation), though this effect is dampened by the strong inductive withdrawal of the adjacent fluorines.

ReactivityProfile Molecule (3,5-Dibromo-2,6-difluorophenyl) (methyl)sulfane Br_Sites Bromine Positions (C3, C5) • Primary sites for Pd-catalyzed cross-coupling • Susceptible to halogen-metal exchange Molecule->Br_Sites F_Sites Fluorine Positions (C2, C6) • Ortho-directing for directed metalation • Activated for SNAr (post-oxidation) Molecule->F_Sites S_Site Methylthio Group (-SCH3) • Modulates lipophilicity (LogP ~4.2) • Oxidizable to sulfoxide/sulfone Molecule->S_Site

Structural reactivity nodes of (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane.

Experimental Methodologies & Validated Workflows

To harness this molecule, chemists typically exploit either the oxidizable sulfur or the labile carbon-bromine bonds. The following protocols are designed as self-validating systems to ensure high fidelity and reproducibility in experimental execution.

Protocol A: Selective Oxidation to the Sulfone

Causality: Oxidation of the methylthio group to a sulfone transforms it from a mild electron donor to a powerful electron-withdrawing group (EWG). This pulls electron density out of the aromatic ring, significantly lowering the LUMO energy and activating the adjacent C-F bonds for SNAr by amine or alkoxide nucleophiles.

  • Preparation: Dissolve 1.0 equivalent of the thioanisole in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice bath. Expert Insight: Low temperature prevents uncontrolled exothermic oxidation and minimizes side reactions.

  • Oxidant Addition: Slowly add 2.5 equivalents of meta-chloroperoxybenzoic acid (mCPBA) in small portions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours.

  • System Validation (TLC/LC-MS): Monitor the reaction via Thin-Layer Chromatography (TLC). The starting material (TPSA = 0) will run near the solvent front in non-polar eluents (e.g., 100% Hexanes). The resulting sulfone will be significantly more polar, presenting a much lower Rf value.

  • Workup: Quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide. Wash with saturated sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid. Extract, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality: The steric hindrance from the adjacent fluorine atoms requires a catalyst ligand with a large bite angle to force the necessary geometry for the catalytic cycle to complete.

CrossCoupling Start Thioanisole Core (CAS 1805121-60-1) Reagents Add Boronic Acid, Pd(dppf)Cl2, K2CO3 Start->Reagents Degas Degas Solvent (Freeze-Pump-Thaw) Reagents->Degas Reaction Heat at 80-90 °C (Inert Atmosphere) Degas->Reaction Validation LC-MS/TLC Monitoring Reaction->Validation Purification Silica Column Chromatography Validation->Purification

Step-by-step workflow for the Pd-catalyzed cross-coupling of the dibromo-sulfane.

  • Reagent Assembly: In a Schlenk flask, combine 1.0 eq of the thioanisole, 2.2 eq of the desired aryl boronic acid, 3.0 eq of Potassium Carbonate (K₂CO₃), and 0.05 eq of Pd(dppf)Cl₂. Expert Insight: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand forces the intermediate Pd complex into a cis-geometry, accelerating reductive elimination despite the steric crowding from the ortho-fluorines.

  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane and Water (4:1 ratio).

  • Degassing (Critical Step): Perform three freeze-pump-thaw cycles. Expert Insight: Oxygen rapidly degrades the active Pd(0) species into inactive Pd(II) oxides. This step is non-negotiable for achieving high yields.

  • Heating: Heat the sealed flask to 85 °C for 12 hours under a strict Argon atmosphere.

  • System Validation: Analyze an aliquot via LC-MS. The mass spectrum must show a shift corresponding to the loss of the two bromine isotopes and the addition of the two aryl groups.

  • Purification: Filter the crude mixture through a pad of Celite, extract with Ethyl Acetate, and purify via silica gel column chromatography.

Handling, Storage, and Safety

According to supplier safety data (1), the compound must be stored sealed in a dry environment at 2-8 °C[1]. While shipping can occur at room temperature, long-term exposure to heat and ambient moisture may lead to trace degradation or oxidation. The compound is subject to Hazardous Material (HazMat) shipping regulations due to its polyhalogenated nature, which poses potential environmental and acute toxicity risks. Standard PPE (gloves, safety goggles, and a fume hood) is mandatory during handling.

References

Sources

Foundational

Synthesis of (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane: A Comprehensive Technical Guide

Executive Summary (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane is a highly specialized, polyhalogenated thioanisole. Compounds within this structural class are critical building blocks in materials science—specificall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane is a highly specialized, polyhalogenated thioanisole. Compounds within this structural class are critical building blocks in materials science—specifically as terminal anchoring groups in the fabrication of single-molecule junctions[1]—and serve as advanced intermediates in organofluorine pharmaceutical discovery. The unique substitution pattern, featuring a methylthio anchor flanked by highly electronegative fluorine atoms and sterically demanding bromine atoms, imparts exceptional oxidative stability and unique electronic properties. This guide outlines a robust, scalable, and self-validating synthetic protocol for this molecule.

Retrosynthetic Strategy & Mechanistic Causality

Starting from the commercially accessible 3,5-dibromo-2,6-difluoroaniline [3], the primary amine is diazotized. The resulting diazonium salt is intercepted by a xanthate to form an aryl dithiocarbonate, which is subsequently hydrolyzed to the intermediate thiol. Finally, a Williamson-type thioetherification yields the target methyl sulfane.

Mechanistic Causality in S-Alkylation: The presence of two ortho-fluorine atoms and two meta-bromine atoms exerts a massive electron-withdrawing inductive effect (-I) on the aromatic ring. This significantly lowers the pKa of the intermediate thiol (estimated pKa < 5.0) compared to an unsubstituted thiophenol (pKa 6.6). Consequently, a mild base like potassium carbonate (K₂CO₃) is perfectly sufficient for quantitative deprotonation. This avoids the need for hazardous, strong bases like sodium hydride (NaH), preventing unwanted side reactions or ring degradation.

SynthesisWorkflow SM 3,5-Dibromo-2,6-difluoroaniline Diazo Diazonium Intermediate SM->Diazo NaNO2, HCl 0-5 °C Xanthate Aryl Xanthate Ester Diazo->Xanthate KSCSOEt 45 °C Thiol 3,5-Dibromo-2,6- difluorobenzenethiol Xanthate->Thiol 1. KOH, EtOH 2. HCl (aq) Product (3,5-Dibromo-2,6-difluorophenyl) (methyl)sulfane Thiol->Product MeI, K2CO3 Acetone

Figure 1: Scalable three-step synthesis of (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane.

Detailed Experimental Protocols (Self-Validating Workflows)

Phase 1: Synthesis of 3,5-Dibromo-2,6-difluorobenzenethiol
  • Diazotization: In a 500 mL round-bottom flask, suspend 3,5-dibromo-2,6-difluoroaniline (50 mmol) in 100 mL of 6M HCl. Cool the mixture to 0–5 °C using an ice-salt bath. Dropwise, add a solution of sodium nitrite (NaNO₂, 55 mmol) in 20 mL of DI water, strictly maintaining the internal temperature below 5 °C. Stir for 30 minutes.

    • Self-Validation Check: The dissolution of the opaque suspension into a clear or pale-yellow solution physically confirms successful diazonium salt formation.

  • Xanthate Formation: Slowly transfer the cold diazonium solution into a separate flask containing a stirred solution of potassium ethyl xanthate (60 mmol) in 50 mL of water at 45 °C.

    • Self-Validation Check: Vigorous evolution of nitrogen gas (N₂) will occur immediately upon addition, serving as a visual kinetic indicator of the substitution reaction.

  • Hydrolysis: Extract the intermediate aryl xanthate with ethyl acetate (3 x 50 mL), dry over Na₂SO₄, and concentrate under reduced pressure. Dissolve the crude oil in 100 mL of ethanol and add potassium hydroxide (KOH, 150 mmol). Reflux for 4 hours.

  • Workup: Cool to room temperature, evaporate the ethanol, and dissolve the residue in water. Acidify the aqueous layer to pH 2 with concentrated HCl to precipitate the free thiol. Extract with dichloromethane (DCM), dry, and concentrate.

Phase 2: Thioetherification (S-Alkylation)
  • Deprotonation: In a 250 mL round-bottom flask, dissolve the crude 3,5-dibromo-2,6-difluorobenzenethiol (approx. 40 mmol) in 100 mL of anhydrous acetone. Add anhydrous K₂CO₃ (60 mmol). Stir at room temperature for 30 minutes.

  • Alkylation: Add methyl iodide (MeI, 48 mmol) dropwise via syringe. Equip the flask with a reflux condenser and heat to 55 °C for 4 hours.

  • Reaction Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC) using 10% Ethyl Acetate in Hexanes.

    • Self-Validation Check: The product sulfane will elute significantly faster (higher Rf​ ) than the highly polar, hydrogen-bonding thiol precursor.

  • Purification: Cool the mixture, filter off the inorganic salts (KI, unreacted K₂CO₃) through a Celite pad, and concentrate the filtrate. Purify via silica gel column chromatography (100% Hexanes) to afford the target compound.

Mechanism Thiol Thiol Precursor Thiolate Thiolate Anion (Highly Nucleophilic) Thiol->Thiolate Deprotonation by K2CO3 Transition Sn2 Transition State (Attack on Me-I) Thiolate->Transition Nucleophilic Attack Final Methyl Sulfide Product Transition->Final Iodide Leaving Group Expulsion

Figure 2: SN2 mechanistic pathway for the thioetherification step.

Quantitative Data & Yield Optimization

The following table summarizes the optimized stoichiometry and empirical rationale for the critical S-alkylation step.

ParameterCondition / ValueMechanistic Rationale
Thiol Precursor 1.0 EquivalentLimiting reagent for the transformation.
Alkylating Agent MeI (1.2 Equivalents)Slight excess ensures complete conversion; excess is easily removed under reduced pressure (bp 42 °C).
Base K₂CO₃ (1.5 Equivalents)Mild base prevents side reactions while fully deprotonating the highly acidic fluorinated thiol.
Solvent Anhydrous AcetonePolar aprotic solvent accelerates the SN2 reaction by leaving the thiolate anion unsolvated and highly reactive.
Temperature 55 °C (Reflux)Provides sufficient activation energy for the SN2 displacement while preventing MeI volatilization loss.
Expected Yield 85 - 92%High efficiency driven by the exceptional nucleophilicity of the thiolate and the excellent leaving group ability of iodide.

Analytical Validation

To ensure absolute structural trustworthiness, the final compound must be validated analytically against these expected parameters:

  • ¹H NMR (CDCl₃): A sharp singlet integrating to 3H around δ 2.4 - 2.6 ppm corresponds to the -SMe group. Crucially, the single aromatic proton at the C4 position will appear as a triplet integrating to 1H around δ 7.5 ppm. This splitting is caused by symmetric meta-coupling with the two adjacent fluorine atoms ( 4JHF​≈7−9 Hz).

  • ¹⁹F NMR: A single peak (appearing as a doublet due to coupling with the C4 proton) confirming the symmetrical nature of the two fluorine atoms at C2 and C6.

  • GC-MS: The molecular ion peak [M]+ will exhibit the classic 1:2:1 isotope pattern characteristic of a dibrominated species, confirming the incorporation of both bromine atoms.

References

Exploratory

Analytical Blueprint: Mass Spectrometry of Polyhalogenated Aryl Thioethers

Executive Summary In modern drug discovery and agrochemical development, polyhalogenated aryl thioethers serve as critical building blocks due to their unique steric profiles and lipophilicity. However, analyzing compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, polyhalogenated aryl thioethers serve as critical building blocks due to their unique steric profiles and lipophilicity. However, analyzing compounds like (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane presents a distinct analytical challenge. As a Senior Application Scientist, I frequently encounter the misconception that all small molecules can be universally ionized via Electrospray Ionization (ESI). For highly halogenated, neutral thioethers, ESI is fundamentally mismatched.

This whitepaper establishes a rigorous, self-validating framework for the mass spectrometric characterization of (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane, detailing the causality behind ionization selection, exact mass defects, and mechanistic fragmentation pathways.

Structural Signatures & Isotopic Fingerprinting

Before initiating any MS protocol, one must understand the molecule's inherent isotopic fingerprint. The molecular formula of our target is C₇H₄Br₂F₂S .

The presence of two bromine atoms creates a highly diagnostic isotopic cluster. Bromine exists natively as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Consequently, a dibrominated species will exhibit a distinct 1:2:1 ratio for its [M]⁺•, [M+2]⁺•, and [M+4]⁺• peaks.

Furthermore, the molecule exhibits a negative mass defect . The exact masses of fluorine (18.9984 Da) and bromine (78.9183 Da) are slightly below their nominal masses. While the nominal mass of the lightest isotopologue is 316 Da, its exact mass is 315.8369 Da . This mass defect (-0.1631 Da) is a powerful diagnostic tool in High-Resolution Mass Spectrometry (HRMS) to filter out hydrocarbon background noise.

Ionization Strategies: Causality & Selection

The selection of an ionization source must be dictated by the analyte's physicochemical properties.

  • Why ESI Fails: (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane lacks basic nitrogen atoms or acidic protons. The strong electron-withdrawing nature of the fluorine and bromine substituents further depletes electron density from the sulfur atom, rendering protonation ([M+H]⁺) in ESI highly inefficient.

  • The GC-EI-MS Advantage: Because the compound is relatively non-polar, uncharged, and thermally stable, it is highly volatile. Electron Ionization (EI) at 70 eV is the gold standard here. It forcibly ejects an electron to form a radical cation ([M]⁺•), bypassing the need for solution-phase basicity.

  • The LC-APCI-MS Alternative: If the compound must be analyzed from a complex, non-volatile biological matrix, Atmospheric Pressure Chemical Ionization (APCI) is required. APCI relies on gas-phase ion-molecule reactions and corona discharge, successfully ionizing neutral thioethers where ESI fails.

Workflow Sample Sample Preparation (Non-polar solvent) GC GC Separation (DB-5MS phase) Sample->GC Volatile & Stable LC LC Separation (C18 Reversed-Phase) Sample->LC Complex Matrix EI Electron Ionization (EI) 70 eV Hard Ionization GC->EI Gas Phase APCI APCI (Positive Mode) Corona Discharge LC->APCI Aerosol Phase Data Data Acquisition (Isotopic Validation) EI->Data Radical Cations APCI->Data Protonated/Radical Ions

Fig 2: Decision matrix for mass spectrometric analysis of polyhalogenated thioethers.

Mechanistic Fragmentation Pathways (EI-MS)

Under 70 eV EI conditions, the fragmentation of (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane is dictated by bond dissociation energies (BDE). The C-F bond is exceptionally strong (~485 kJ/mol) and resists cleavage [2]. Instead, fragmentation is driven by the weaker C-Br (~280 kJ/mol) and S-CH₃ bonds.

  • Pathway A (Alpha-Cleavage): Aryl methyl sulfides characteristically undergo alpha-cleavage to expel a methyl radical (•CH₃, -15 Da), yielding a resonance-stabilized thiophenoxy cation at m/z 301/303/305 [3].

  • Pathway B (Bromine Expulsion): The fragmentation of dihalobenzenes is governed by substituent isomerization prior to dissociation, frequently leading to the expulsion of a bromine radical (•Br, -79/-81 Da) [1]. This yields a 1:1 doublet at m/z 237 and 239.

  • Pathway C (Thioether Cleavage): Loss of the entire thiomethyl group (•SCH₃, -47 Da) leaves a highly reactive dihalophenyl cation [4].

Fragmentation M [M]+• m/z 316, 318, 320 (1:2:1 Isotopic Cluster) A [M - CH3]+ m/z 301, 303, 305 Thiophenoxy Cation M->A -•CH3 (-15 Da) B [M - Br]+ m/z 237, 239 (1:1 Doublet) M->B -•Br (-79/-81 Da) C [M - SCH3]+ m/z 269, 271, 273 Aryl Cation M->C -•SCH3 (-47 Da) D [M - Br - CH3]+ m/z 222, 224 Secondary Cleavage A->D -•Br B->D -•CH3

Fig 1: EI-MS fragmentation pathways of (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: GC-EI-MS (Primary Method)
  • Step 1: Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of GC-grade dichloromethane (DCM).

  • Step 2: Injection: Inject 1 µL splitless into a GC equipped with a 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Step 3: Thermal Gradient: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C, hold for 5 mins.

  • Step 4: Ionization: 70 eV electron ionization, source temperature 230°C. Scan range m/z 50 to 400.

  • Validation Checkpoint (Critical): Before integrating peak areas, the analyst must verify the isotopic cluster of the parent ion at m/z 316, 318, and 320. The system is self-validating if the relative abundances strictly adhere to a ~51:100:49 ratio. Any deviation >5% indicates co-elution or isobaric interference, rendering the run invalid.

Protocol B: LC-APCI-HRMS (Secondary Method)
  • Step 1: Preparation: Dilute the sample in LC-MS grade Acetonitrile to a final concentration of 10 µg/mL.

  • Step 2: Separation: Utilize a C18 Reversed-Phase column (1.7 µm, 2.1 x 50 mm). Mobile phase A: Water (0.1% Formic Acid); Mobile phase B: Acetonitrile. Gradient: 5% B to 95% B over 5 minutes.

  • Step 3: APCI Source: Positive ion mode. Corona discharge current set to 5 µA, Vaporizer temperature at 400°C.

  • Validation Checkpoint (Critical): APCI can induce in-source fragmentation. Monitor the [M-CH₃]⁺ ion at m/z 303. If the ratio of[M-CH₃]⁺ to [M]⁺• exceeds 0.5, the corona discharge current or vaporizer temperature must be reduced to prevent excessive thermal degradation prior to mass analysis.

Quantitative Data Presentation

The following table summarizes the theoretical exact masses and diagnostic significance of the primary ions generated during the MS analysis of (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane.

Ion SpeciesIsotopic CompositionExact Mass (m/z)Relative Abundance (%)Diagnostic Significance
[M]⁺• ¹²C₇, ¹H₄, ⁷⁹Br₂, ¹⁹F₂, ³²S315.8369~51Parent ion (lightest Br isotopes); confirms intact thioether.
[M+2]⁺• ¹²C₇, ¹H₄, ⁷⁹Br⁸¹Br, ¹⁹F₂, ³²S317.8348100Base peak of the parent isotopic cluster.
[M+4]⁺• ¹²C₇, ¹H₄, ⁸¹Br₂, ¹⁹F₂, ³²S319.8328~49Parent ion (heaviest Br isotopes).
[M-CH₃]⁺ ¹²C₆, ¹H₁, ⁷⁹Br⁸¹Br, ¹⁹F₂, ³²S302.8114HighAlpha-cleavage; confirms presence of a terminal methyl group.
[M-Br]⁺ ¹²C₇, ¹H₄, ⁸¹Br, ¹⁹F₂, ³²S238.9165HighCleavage of C-Br bond; appears as a 1:1 doublet with m/z 236.9185.
[M-SCH₃]⁺ ¹²C₆, ¹H₁, ⁷⁹Br⁸¹Br, ¹⁹F₂270.8394ModerateLoss of entire thioether moiety; confirms aryl core structure.

References

  • Photoionization and fragmentation of o-, m- and p-dibromobenzene: isomer scrambling and product thermochemistry. American Chemical Society (ACS).1

  • MASS SPECTRA OF SOME SUBSTITUTED POLYFLUOROBENZENES. Defense Technical Information Center (DTIC).2

  • Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. RSC Publishing.3

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.4

Sources

Foundational

reactivity of the methylsulfane group in (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane

An In-depth Technical Guide on the Reactivity of the Methylsulfane Group in (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scie...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Reactivity of the Methylsulfane Group in (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane

For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist

Executive Summary

(3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane is a highly functionalized aromatic compound with significant potential in synthetic chemistry. The unique substitution pattern—two ortho-fluorine atoms, two meta-bromine atoms, and a para-methylsulfane group—creates a complex electronic environment that dictates the reactivity of the sulfur-containing moiety. This guide provides an in-depth analysis of the chemical behavior of the methylsulfane group, focusing on its oxidation, potential for nucleophilic substitution, and involvement in metal-catalyzed cross-coupling reactions. Detailed, field-tested protocols and mechanistic insights are provided to enable researchers to effectively utilize this versatile building block in their synthetic endeavors.

Foundational Principles: Electronic and Steric Landscape

The reactivity of the methylsulfane group in the title compound is fundamentally governed by the strong inductive and mesomeric effects of the halogen substituents. The two fluorine atoms at the ortho positions exert a powerful electron-withdrawing effect, significantly decreasing the electron density of the aromatic ring and, consequently, the sulfur atom. This electronic pull is further intensified by the two bromine atoms.

This electron-deficient character has several key implications:

  • Oxidation: The sulfur atom is rendered more electrophilic, making it highly susceptible to oxidation to the corresponding sulfoxide and sulfone.

  • Nucleophilic Attack: The electron-withdrawing nature of the ring deactivates the methyl group towards S-demethylation via nucleophilic attack, a common reaction pathway for many aryl methyl sulfides.

  • C-S Bond Activation: The aryl C-S bond is strengthened, making metal-catalyzed cross-coupling reactions that target this bond more challenging compared to the more labile C-Br bonds.

Synthesis of (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane

A robust and scalable synthesis of the title compound is crucial for its application in multi-step synthetic campaigns. The most common approach involves a nucleophilic aromatic substitution (SNAr) reaction.

Recommended Synthetic Protocol

This protocol outlines the synthesis from a commercially available starting material, 1,3-dibromo-2,5-difluorobenzene.

Experimental Workflow: Synthesis via SNAr

G cluster_0 Step 1: Nitration cluster_1 Step 2: Nucleophilic Substitution A 1,3-Dibromo-2,5-difluorobenzene B 1,3-Dibromo-2,5-difluoro-4-nitrobenzene A->B HNO₃/H₂SO₄ C (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane B->C NaSCH₃, DMF

Caption: Synthetic route to the target compound.

Step-by-Step Methodology:

  • Nitration: To a stirred solution of 1,3-dibromo-2,5-difluorobenzene in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Work-up (Nitration): Carefully pour the reaction mixture onto crushed ice. The solid precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

  • Nucleophilic Aromatic Substitution: Dissolve the resulting 1,3-dibromo-2,5-difluoro-4-nitrobenzene in anhydrous DMF under an inert atmosphere. Add sodium thiomethoxide portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel.

Core Reactivity: The Methylsulfane Group

Oxidation: A Gateway to Functional Diversity

The oxidation of the methylsulfane group to the corresponding sulfoxide and sulfone is the most facile and synthetically useful transformation. These oxidized derivatives are valuable intermediates in their own right, with the sulfonyl group, in particular, being an excellent leaving group in nucleophilic aromatic substitution reactions.

Comparative Oxidation Data

ProductReagentSolventTemperature (°C)Typical Yield (%)
Sulfoxidem-CPBA (1.1 eq)CH₂Cl₂0 to rt>90
Sulfonem-CPBA (2.5 eq)CH₂Cl₂rt to 40>85
SulfoneOxone®MeOH/H₂Ort>95

Diagram: Oxidation Pathways

G Sulfide (Ar)-S-CH₃ Sulfoxide (Ar)-S(O)-CH₃ Sulfide->Sulfoxide m-CPBA (1.1 eq) Sulfone (Ar)-S(O)₂-CH₃ Sulfide->Sulfone Oxone® or m-CPBA (>2.2 eq) Sulfoxide->Sulfone m-CPBA (1.1 eq)

Caption: Selective oxidation of the methylsulfane group.

Self-Validating Protocol: Selective Oxidation to the Sulfoxide

  • Reaction Setup: Dissolve (3,5-dibromo-2,6-difluorophenyl)(methyl)sulfane (1.0 eq) in dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C and add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) in DCM dropwise over 30 minutes.

  • In-Process Control: Monitor the reaction by TLC every 15 minutes. The sulfoxide appears as a more polar spot. Over-oxidation to the sulfone can be detected as an even more polar spot.

  • Quenching and Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Wash the organic layer with saturated aqueous sodium bicarbonate and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude sulfoxide is typically of high purity and can often be used without further purification.

Nucleophilic S-Demethylation: A Challenging Transformation

While S-demethylation is a common reaction for many aryl methyl sulfides, the electron-deficient nature of the aromatic ring in this specific compound makes this transformation difficult. Strong nucleophiles and harsh reaction conditions are generally required, often leading to competing side reactions.

Metal-Catalyzed Cross-Coupling: The Dominance of C-Br Bonds

The C-Br bonds in (3,5-dibromo-2,6-difluorophenyl)(methyl)sulfane are significantly more reactive in standard palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the C-S bond. This allows for selective functionalization at the bromine-bearing positions while leaving the methylsulfane group intact. Activation of the C-S bond for cross-coupling would necessitate specialized nickel-based catalyst systems with tailored ligands, which is beyond the scope of standard laboratory practice.

Conclusion and Outlook

The reactivity of the methylsulfane group in (3,5-dibromo-2,6-difluorophenyl)(methyl)sulfane is primarily characterized by its facile oxidation to the corresponding sulfoxide and sulfone. This transformation provides a reliable entry point to a range of functionalized building blocks. Other potential reactions involving the methylsulfane group, such as nucleophilic substitution or metal-catalyzed cross-coupling, are disfavored due to the electronic properties of the highly substituted aromatic ring. The preferential reactivity of the C-Br bonds in cross-coupling reactions allows for the methylsulfane group to be carried through synthetic sequences as a stable spectator ligand, or to be oxidized at a later stage to modulate the electronic properties of the molecule. A thorough understanding of this reactivity profile is essential for the strategic design of synthetic routes utilizing this versatile compound.

References

  • Title: Comprehensive Organic Transformations: A Guide to Functional Group Prepar

    • Source: Wiley
    • URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition

    • Source: Wiley
    • URL: [Link]

  • Title: Science of Synthesis: Houben-Weyl Methods of Molecular Transform

    • Source: Thieme
    • URL: [Link]

Exploratory

Electrophilic and Nucleophilic Profiling of (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane: A Comprehensive Technical Guide

Executive Summary (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane is a highly functionalized, polyhalogenated thioanisole scaffold. Molecules with this dense array of halogens and sulfur functionalities are critical buil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane is a highly functionalized, polyhalogenated thioanisole scaffold. Molecules with this dense array of halogens and sulfur functionalities are critical building blocks in advanced materials science and modern drug discovery, particularly in the development of kinase inhibitors (e.g., p38 inhibitors for muscular dystrophies)[1].

Due to the complex interplay of inductive (-I) and resonance (+M) effects exerted by its substituents, this molecule presents a highly specific reactivity profile. This whitepaper provides an in-depth mechanistic analysis of its electrophilic and nucleophilic sites, elucidating the causality behind its reactivity, and provides field-proven, self-validating protocols for its site-selective functionalization.

Structural and Electronic Profiling

To predict the reactivity of (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane, one must analyze the electronic push-pull system across the benzene ring:

  • C1 (-SCH3): The methylthio group is weakly electron-donating via resonance (+M) but electron-withdrawing via induction (-I).

  • C2 / C6 (-F): Fluorine atoms exert a powerful -I effect, polarizing the C-F bonds and stripping electron density from the ring, while offering minimal +M stabilization due to poor 2p-2p orbital overlap with the deactivated ring.

  • C3 / C5 (-Br): Bromine atoms are highly polarizable, exert a moderate -I effect, and represent weak C-Br bonds relative to C-F.

  • C4 (-H): The sole proton is flanked by two ortho-bromine atoms and meta-fluorine atoms, rendering it highly electron-deficient and acidic.

ReactivityMap cluster_0 Electrophilic Sites (Targeted by Nucleophiles/Metals) cluster_1 Nucleophilic Sites (Targeted by Electrophiles) Molecule (3,5-Dibromo-2,6-difluorophenyl) (methyl)sulfane C2_C6 C2/C6 (C-F) SNAr Reactions Molecule->C2_C6 C3_C5 C3/C5 (C-Br) Li-Halogen Exchange Molecule->C3_C5 C4_H C4 (C-H) Deprotonation Molecule->C4_H Sulfur Sulfur (-SCH3) Oxidation / Alkylation Molecule->Sulfur Ring_C4 C4 (Pi System) EAS (Deactivated) Molecule->Ring_C4

Fig 1. Reactivity map highlighting major electrophilic and nucleophilic sites.

Electrophilic Sites: Targets for Nucleophilic Attack & Metalation

A. C2 and C6 (C-F Bonds): Nucleophilic Aromatic Substitution (SNAr)

While fluorine is a notoriously poor leaving group in aliphatic SN​2 reactions, it is the premier leaving group in SN​Ar pathways[2]. The rate-determining step in SN​Ar is the initial nucleophilic attack that disrupts aromaticity to form a negatively charged Meisenheimer complex[3]. The extreme electronegativity of the C2/C6 fluorine atoms exerts a profound -I effect, stabilizing this anionic transition state and drastically lowering the activation barrier. Consequently, the C-F bonds are highly susceptible to attack by amines, alkoxides, and thiolates.

B. C3 and C5 (C-Br Bonds): Lithium-Halogen Exchange

The C-Br bonds act as soft electrophilic sites. When treated with alkyllithium reagents (e.g., n-BuLi), the reaction proceeds via a nucleophilic attack of the alkyl anion on the polarizable bromine atom (or via an intermediate "ate" complex)[4]. This lithium-halogen exchange is kinetically favored over C-H deprotonation at low temperatures (-78 °C). The resulting aryllithium species is thermodynamically stabilized by the adjacent highly electronegative fluorine atom.

C. C4 (C-H Bond): Directed ortho-Metalation (DoM)

The C4 proton is uniquely acidic due to the cumulative inductive withdrawal of the four halogens on the ring. While n-BuLi will preferentially attack the C-Br bond, the use of a sterically hindered, non-nucleophilic base like Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) will selectively deprotonate C4[5]. This generates a nucleophilic carbanion at C4, allowing for site-specific functionalization without disrupting the halogen scaffold.

Nucleophilic Sites: Targets for Electrophilic Attack

A. Sulfur Atom (-SCH3): Oxidation and Alkylation

In its native state, the sulfur atom possesses two lone pairs, making it the primary nucleophilic center of the molecule. It is readily targeted by electrophilic oxygen species (e.g., mCPBA, H2​O2​ ) to form sulfoxides and sulfones[6]. The mechanism involves the nucleophilic attack of the sulfur lone pair onto the electrophilic oxygen of the peroxy acid. Strict stoichiometric control is required to prevent over-oxidation to the sulfone.

B. The Aromatic Pi System (C4): Electrophilic Aromatic Substitution (EAS)

Generally, the aromatic ring is highly deactivated towards EAS. The initial attack of the pi system on an electrophile is the rate-determining step, as it breaks aromaticity to form a Wheland intermediate (arenium ion)[7]. The dense array of halogens withdraws electron density, destabilizing this carbocation intermediate. While the -SCH3 group theoretically directs ortho/para, the ortho positions are blocked by fluorine, leaving C4 as the only possible—albeit practically inert—site for EAS.

Divergent Experimental Protocols (Self-Validating Workflows)

The following protocols are designed with built-in self-validation mechanisms to ensure traceability and reproducibility in the lab.

Workflow Start Starting Material: (3,5-Dibromo-2,6-difluorophenyl) (methyl)sulfane Path1 Condition A: Amine Nucleophile, Heat Start->Path1 Targets C-F Path2 Condition B: n-BuLi, -78°C, then E+ Start->Path2 Targets C-Br Path3 Condition C: mCPBA (1 eq), 0°C Start->Path3 Targets S Result1 SNAr Product: C2/C6 Substitution Path1->Result1 Result2 Halogen-Metal Exchange: C3/C5 Functionalization Path2->Result2 Result3 Sulfur Oxidation: Sulfoxide Formation Path3->Result3

Fig 2. Divergent experimental workflows for site-selective functionalization.

Protocol 1: Site-Selective SNAr at C2/C6

Objective: Substitute the C-F bond with a secondary amine (e.g., morpholine).

  • Reaction Setup: Dissolve the starting material (1.0 eq) in anhydrous DMF (0.2 M). Causality: Aprotic solvents like DMF do not hydrogen-bond to the nucleophile, leaving it highly reactive and capable of overcoming the steric hindrance of the polyhalogenated ring.

  • Reagent Addition: Add K2​CO3​ (2.0 eq) and morpholine (1.2 eq). Heat to 80 °C under N2​ for 4 hours.

  • Self-Validation (Monitoring): Monitor via TLC (Hexanes/EtOAc 9:1). The substitution of fluorine with an amine drastically increases the polarity of the molecule; the product spot will elute significantly slower than the starting material.

  • Workup: Quench with H2​O . Extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (3x) to completely partition the DMF into the aqueous phase. Dry over Na2​SO4​ and concentrate.

Protocol 2: Kinetically Controlled Lithium-Halogen Exchange at C3/C5

Objective: Functionalize the C-Br bond via metalation.

  • Reaction Setup: Dissolve the starting material in anhydrous THF (0.1 M) under an Argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Metalation: Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Causality: Maintaining -78 °C ensures kinetic control, driving the rapid exchange at the highly polarizable C-Br bond rather than deprotonating the C4 proton. Stir for 30 minutes.

  • Electrophilic Trapping: Add anhydrous DMF (3.0 eq) dropwise to form the corresponding aldehyde.

  • Self-Validation (Quenching): Quench the reaction while still at -78 °C with saturated aqueous NH4​Cl . This prevents the highly reactive aryllithium species from undergoing unwanted side reactions (e.g., benzyne formation or polymerization) as the temperature rises. Extract with Et2​O , wash with brine, and concentrate.

Protocol 3: Selective Oxidation of the Sulfide to Sulfoxide

Objective: Target the nucleophilic sulfur atom without over-oxidizing to the sulfone.

  • Reaction Setup: Dissolve the starting material in anhydrous DCM (0.1 M) and cool to 0 °C.

  • Oxidation: Add mCPBA (1.0 eq, 77% w/w) portion-wise. Causality: Strict stoichiometric control (1.0 eq) and low temperature (0 °C) are critical to arrest the oxidation at the sulfoxide stage[6].

  • Self-Validation (Monitoring): Monitor by TLC. The resulting sulfoxide will be highly UV-active and significantly more polar than the starting sulfide.

  • Workup: Quench with saturated aqueous Na2​S2​O3​ to destroy unreacted peroxide. Follow immediately with saturated aqueous NaHCO3​ to neutralize the m-chlorobenzoic acid byproduct. Extract with DCM, dry, and concentrate.

Quantitative Reactivity Metrics

To aid in rational reaction design, the following table summarizes the key reactivity metrics governing the site-selectivity of (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane.

Reactive SiteReactivity TypePrimary Reagent(s)Kinetic / Thermodynamic Driver
C2 / C6 (C-F) Electrophilic ( SN​Ar )Amines, AlkoxidesHigh C-F bond polarization; robust Meisenheimer complex stabilization via -I effect.
C3 / C5 (C-Br) Electrophilic (Li-Halogen Exchange)n-BuLi, t-BuLiHigh polarizability of Br; rapid kinetic formation of stable aryllithium intermediate.
C4 (C-H) Electrophilic (Deprotonation)LiTMP, LDAAcidic proton flanked by halogens; ortho-inductive stabilization of the carbanion.
Sulfur (-SCH3) Nucleophilic (Oxidation)mCPBA, H2​O2​ High availability of sulfur lone pairs; low oxidation potential.
C4 (Pi System) Nucleophilic (EAS)Electrophiles ( E+ )Highly deactivated by halogens; practically inert under standard conditions.

References

  • US10537560B2 - P38 kinase inhibitors reduce DUX4 and downstream gene expression for the treatment of FSHD.
  • Halogen 'dance': A Way to Extend the Boundaries of Arene Deprotolithiation.
  • Synthesis of Arom
  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
  • Oxidation of Sulfides to Sulfoxides with Hypervalent (tert-Butylperoxy)iodanes.
  • Rate-Determining Factors in Nucleophilic Aromatic Substitution Reactions.
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange.

Sources

Foundational

Organofluorine Building Blocks: A Technical Guide for Drug Discovery and Beyond

Introduction: The Unparalleled Influence of Fluorine in Molecular Design The strategic incorporation of fluorine into organic molecules has become an indispensable tool in modern drug discovery, agrochemicals, and materi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unparalleled Influence of Fluorine in Molecular Design

The strategic incorporation of fluorine into organic molecules has become an indispensable tool in modern drug discovery, agrochemicals, and materials science.[1][2][3] This is not a matter of chance, but a direct consequence of the unique and profound effects that fluorine, the most electronegative element, imparts upon a molecule.[4][5][6] When bound to carbon, fluorine forms the strongest single bond in organic chemistry, a characteristic that dramatically alters a molecule's physicochemical and biological properties.[4][5][6] This guide provides an in-depth exploration of organofluorine building blocks, from the fundamental principles of the carbon-fluorine bond to the synthesis and strategic application of these powerful synthons.

The introduction of fluorine can enhance metabolic stability, modulate lipophilicity and basicity, and improve the binding affinity of a drug candidate to its target protein.[2][7][8] It is estimated that approximately 25% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom.[9] This widespread adoption underscores the necessity for researchers to have a deep understanding of the available fluorinated building blocks and the methodologies for their synthesis and incorporation.

This guide will delve into the core of organofluorine chemistry, providing not just a "what" but a "why" for the synthetic strategies and applications discussed. We will explore the most common and impactful classes of organofluorine building blocks, including those containing trifluoromethyl, difluoromethyl, monofluoromethyl, and longer perfluoroalkyl groups. For each class, we will examine the key synthetic transformations, offering detailed protocols for their preparation. Furthermore, we will illuminate the strategic thinking behind the use of these building blocks in drug design through case studies of successful fluorinated drugs and their mechanisms of action.

The Carbon-Fluorine Bond: A Game of Electronegativity and Consequence

The profound influence of fluorine in organofluorine compounds stems from its extreme electronegativity (4.0 on the Pauling scale) and its relatively small size, which is comparable to a hydrogen atom. This high electronegativity leads to a highly polarized C-F bond, with a significant partial positive charge on the carbon atom (Cδ+) and a partial negative charge on the fluorine atom (Fδ-).[5][6] This polarization has several critical consequences for molecular properties and reactivity:

  • Bond Strength and Stability: The C-F bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it highly resistant to metabolic degradation.[4][5][6] This is a key reason why fluorination is often employed to block sites of oxidative metabolism in drug candidates, thereby increasing their in vivo half-life.[7]

  • Conformational Control: The polarized C-F bond can engage in significant electrostatic and stereoelectronic interactions with other parts of a molecule. These interactions can influence the preferred conformation of a molecule, which in turn can have a profound impact on its binding to a biological target.[4][5][6]

  • Modulation of Acidity and Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons and decrease the basicity of adjacent nitrogen atoms.[7][10] This allows for the fine-tuning of a molecule's ionization state at physiological pH, which can affect its solubility, permeability, and target engagement.

  • Lipophilicity: The effect of fluorine on lipophilicity (logP) is complex and often counterintuitive. While a single fluorine atom can sometimes decrease lipophilicity due to its polarity, fluorinated alkyl groups like the trifluoromethyl group (-CF3) are significantly more lipophilic than their hydrocarbon counterparts.[8] This allows for the modulation of a molecule's ability to cross cell membranes.[7]

Key Organofluorine Building Blocks: Synthesis and Reactivity

The "building block" approach, where pre-fluorinated synthons are incorporated into a larger molecule, is a cornerstone of organofluorine chemistry.[11] This strategy is often more practical and predictable than late-stage fluorination, especially for complex molecules. The following sections will detail the synthesis and utility of the most important classes of organofluorine building blocks.

Trifluoromethyl (-CF3) Containing Building Blocks

The trifluoromethyl group is one of the most frequently installed fluorinated motifs in medicinal chemistry.[9] It is a strong electron-withdrawing group and is highly lipophilic, often serving as a bioisostere for a methyl or ethyl group.

A variety of methods exist for the synthesis of trifluoromethylated building blocks. One of the most common approaches involves the use of nucleophilic trifluoromethylating agents, such as trifluoromethyl(trimethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent.[12][13]

Protocol: Nucleophilic Trifluoromethylation of a Ketone using TMSCF3 [12]

  • Materials:

    • Prochiral ketone (e.g., a tartaric acid-derived diketone)[12]

    • Trifluoromethyl(trimethyl)silane (TMSCF3)

    • Tetrabutylammonium fluoride (TBAF) or another suitable fluoride source (e.g., CsF)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH4Cl) solution

    • Ethyl acetate (EtOAc)

    • Magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Procedure:

    • Dissolve the ketone (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C or a lower temperature as required by the specific substrate.

    • Add TMSCF3 (1.1-1.5 equiv) to the cooled solution.

    • Add a catalytic amount of TBAF (e.g., 0.1 equiv of a 1M solution in THF) dropwise.

    • Stir the reaction mixture at the same temperature for the specified time (monitor by TLC or LC-MS).

    • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.

    • Extract the product with EtOAc (3 x volume of aqueous phase).

    • Combine the organic layers, wash with brine, dry over MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: TMSCF3 is sensitive to moisture, which can lead to the formation of fluoroform (HCF3) and reduce the yield of the desired product.

  • Inert Atmosphere: Prevents side reactions with oxygen.

  • Low Temperature: The trifluoromethyl anion is unstable and can decompose at higher temperatures. Running the reaction at low temperatures helps to control the reactivity and improve the yield.

  • Fluoride Source (TBAF/CsF): The fluoride ion acts as a catalyst to activate the silicon-carbon bond in TMSCF3, generating the nucleophilic trifluoromethyl anion in situ.

  • Quenching with NH4Cl: Neutralizes the reaction mixture and protonates the resulting alkoxide to form the trifluoromethyl carbinol.

Another powerful strategy for accessing trifluoromethylated building blocks is through radical trifluoromethylation reactions. These methods often employ reagents like triflyl chloride (CF3SO2Cl) or Togni's reagents under photoredox catalysis.[11]

Caption: General strategies for the synthesis of trifluoromethylated building blocks.

Difluoromethyl (-CF2H) and Monofluoromethyl (-CH2F) Containing Building Blocks

The difluoromethyl and monofluoromethyl groups have gained significant attention in medicinal chemistry as they offer a more nuanced modulation of physicochemical properties compared to the trifluoromethyl group.[14][15] The -CF2H group, in particular, can act as a lipophilic hydrogen bond donor, a property not shared by the -CF3 group.[16][17]

A common method for introducing a difluoromethyl group is through the deoxyfluorination of aldehydes using reagents like DAST (diethylaminosulfur trifluoride) or its safer alternatives.[16] However, radical difluoromethylation using precursors like bromodifluoromethane (BrCF2H) under photoredox conditions has also emerged as a powerful tool.[16]

Monofluoromethylated compounds are often synthesized via nucleophilic substitution with a fluoride source or through electrophilic fluorination of a suitable precursor.[14]

Table 1: Comparison of Fluorinated Methyl Groups

Property-CH3-CH2F-CF2H-CF3
Hansch Lipophilicity Parameter (π) 0.500.110.451.09
Calculated logP (Toluene vs. Fluorotoluenes) 2.732.302.623.15
Hydrogen Bond Donor Capacity NoNoYes (weak)No
Metabolic Stability LowModerateHighVery High

Data synthesized from multiple sources.

Perfluoroalkyl (-CnF2n+1) Containing Building Blocks

Longer perfluoroalkyl chains are less common in pharmaceuticals but are crucial in materials science, imparting properties like chemical inertness and hydrophobicity.[18] Their synthesis often involves radical reactions with perfluoroalkyl iodides.[18][19] Recent advances have also seen the development of photoredox and electrochemical methods for perfluoroalkylation.[20]

Strategic Application of Organofluorine Building Blocks in Drug Discovery

The true power of organofluorine building blocks lies in their strategic application to solve specific challenges in drug design. The following case studies illustrate how these synthons have been instrumental in the development of successful therapeutics.

Case Study 1: The Role of the Difluoromethyl Group in Inavolisib

Inavolisib is a potent and selective inhibitor of the PI3Kα enzyme, a key target in cancer therapy.[17] The difluoromethyl group in Inavolisib plays a critical role in its selectivity. It forms a crucial hydrogen bond with a serine residue in the active site of PI3Kα, an interaction that is less favorable in other PI3K isoforms.[17] This demonstrates the power of the -CF2H group as a lipophilic hydrogen bond donor to enhance binding affinity and selectivity.[17]

Caption: Hydrogen bonding interaction of the -CF2H group in Inavolisib with the PI3Kα active site.

Case Study 2: Trifluoromethyl Groups in Fluoxetine (Prozac)

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a landmark in psychiatric medicine. It contains a trifluoromethyl group on the phenoxy ring. This group significantly increases the lipophilicity of the molecule, which is crucial for its ability to cross the blood-brain barrier and reach its target in the central nervous system. Furthermore, the electron-withdrawing nature of the -CF3 group influences the overall electronic properties of the molecule, contributing to its high affinity and selectivity for the serotonin transporter.

Safety Considerations in Organofluorine Chemistry

It is imperative to acknowledge the potential hazards associated with fluorinating agents. Many are toxic, corrosive, and highly reactive.[21][22]

  • Gaseous Fluorinating Agents: Reagents like fluorine gas (F2) require specialized equipment and handling procedures, often involving continuous flow chemistry setups to manage their high reactivity safely.[21][23]

  • Deoxofluorinating Agents: Reagents like DAST can be thermally unstable and should be handled with caution.[22]

  • Hydrogen Fluoride (HF): HF and reagents that can generate it are extremely corrosive and can cause severe burns that may not be immediately painful.[22] Always use appropriate personal protective equipment (PPE), including neoprene or other fluorine-resistant gloves, and work in a well-ventilated fume hood.[21] An accessible supply of calcium gluconate gel is essential for treating HF exposure.

A thorough risk assessment should always be conducted before working with any fluorinating agent.

Conclusion: The Ever-Expanding Frontier of Organofluorine Chemistry

The field of organofluorine chemistry is continually evolving, with new reagents and methodologies constantly being developed.[24][25][26][27] The strategic use of organofluorine building blocks has already had a transformative impact on medicine and materials science, and their importance is only set to grow. By understanding the fundamental principles of the carbon-fluorine bond and the synthetic tools available, researchers can continue to harness the power of fluorine to design and create molecules with novel and enhanced properties.

References

  • Photoredox-Catalyzed Chlorotrifluoromethylation of Arylallenes: Synthesis of a Trifluoromethyl Building Block. Organic Letters. [Link]

  • Synthesis of Enantiopure Trifluoromethyl Building Blocks via a Highly Chemo- and Diastereoselective Nucleophilic Trifluoromethylation of Tartaric Acid-Derived Diketones. The Journal of Organic Chemistry. [Link]

  • Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Synthesis of enantiopure trifluoromethyl building blocks via a highly chemo- and diastereoselective nucleophilic trifluoromethylation of tartaric acid-derived diketones. PubMed. [Link]

  • New Synthetic Methods For C-F Bond Formation. Pharmaron. [Link]

  • Understanding organofluorine chemistry. An introduction to the C-F bond. PubMed. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. [Link]

  • Direct C–F Bond Formation Using Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Recent Advances in Difluoro, Monofluoromethylselenolation and (CF2HTe) Reactions. MDPI. [Link]

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. [Link]

  • Catalytic C(sp3)–F bond formation: recent achievements and pertaining challenges. RSC Publishing. [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]

  • Modern methods for the synthesis of perfluoroalkylated aromatics. RSC Publishing. [Link]

  • Understanding organofluorine chemistry. An introduction to the C–F bond. RSC Publishing. [Link]

  • Selective difluoromethylation and monofluoromethylation reactions. RSC Publishing. [Link]

  • Understanding organofluorine chemistry. An introduction to the C-F bond. PubMed. [Link]

  • Understanding organofluorine chemistry. An introduction to the C–F bond. RSC Publishing. [Link]

  • Transition-metal-catalyzed C-F bond formation. Iowa Research Online. [Link]

  • The New Age of Electrophilic Perfluoroalkylation Reactions. ResearchGate. [Link]

  • Special properties of fluorine compounds. University of Oxford. [Link]

  • Unique Properties of Fluorine and Their Relevance to Medicinal Chemistry and Chemical Biology. ResearchGate. [Link]

  • Fluorine compounds. Wikipedia. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]

  • Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews. [Link]

  • Organofluorine chemistry. Wikipedia. [Link]

  • Electrophotocatalytic perfluoroalkylation by LMCT excitation of Ag(II) perfluoroalkyl carboxylates. PMC. [Link]

  • Fluoroalkane and perfluoroalkane synthesis. Organic Chemistry Portal. [Link]

  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

  • New Reagents and Reactions Advance Fluorination Chemistry. Pharmaceutical Technology. [Link]

  • Organofluorine Chemistry: Synthesis and Applications. Missouri University of Science and Technology. [Link]

  • Biologically Active Organofluorine Compounds. SciSpace. [Link]

  • Materials applications of organofluorine compounds. ResearchGate. [Link]

  • Innovative Developments in the field of Difluoromethylation Chemistry. QMRO Home. [Link]

  • Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Publications. [Link]

  • Recent Developments on Synthesis of Organofluorine Compounds Using Green Approaches. Bentham Science Publishers. [Link]

Sources

Protocols & Analytical Methods

Method

Stille coupling protocol for (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane

Application Note: Double Stille Cross-Coupling Protocol for (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane Target Audience: Researchers, medicinal chemists, and materials scientists developing Donor-Acceptor (D-A) conju...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Double Stille Cross-Coupling Protocol for (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane

Target Audience: Researchers, medicinal chemists, and materials scientists developing Donor-Acceptor (D-A) conjugated systems or highly functionalized pharmaceuticals.

Mechanistic Rationale & Substrate Profiling

The compound (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane (CAS: 1805121-60-1) is a highly versatile, commercially available building block[1]. Its unique electronic topology makes it an exceptional "acceptor" core for advanced organic materials. The synergistic inductive electron-withdrawing effect of the two ortho-fluorine atoms profoundly lowers the LUMO energy of the central aromatic ring.

While this electron deficiency accelerates the initial oxidative addition of Palladium(0) into the C-Br bonds, it simultaneously introduces a kinetic bottleneck during the transmetalation step [3]. Standard Stille conditions (e.g., Pd(PPh3)4 in pure toluene) often stall at the mono-coupled intermediate or suffer from competitive protodehalogenation. To engineer a high-yielding double coupling protocol, we must manipulate the catalytic environment through precise ligand selection, solvent polarity tuning, and co-catalysis [4].

The Catalytic Cycle

The reaction relies on a continuous Pd(0)/Pd(II) redox cycle. The addition of Copper(I) Iodide (CuI) is a critical mechanistic intervention; it acts as a scavenger for the dissociated tributyltin halide, driving the equilibrium of the rate-determining transmetalation step forward (the Liebeskind-Srogl effect) [2].

StilleCycle Pd0 Pd(0) Active Catalyst [PdL2] OxAdd Oxidative Addition Ar-Pd(II)(L2)-Br Pd0->OxAdd + Ar-Br (Substrate) TransMet Transmetalation Ar-Pd(II)(L2)-R OxAdd->TransMet + R-SnBu3 - Bu3SnBr RedElim Reductive Elimination Product (Ar-R) TransMet->RedElim Isomerization (trans to cis) RedElim->Pd0 - Ar-R (Coupled Product)

Fig 1. Palladium-catalyzed Stille coupling cycle for electron-deficient arenes.

Experimental Design: Causality of Reaction Parameters

To ensure a self-validating and robust protocol, every reagent choice in this methodology has been optimized based on fundamental organometallic principles.

Table 1: Optimization of Double Stille Coupling Conditions Reaction: (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane + 2-(Tributylstannyl)thiophene (2.5 equiv)

EntryCatalyst System (5 mol% Pd)Solvent SystemAdditiveTemp (°C)Isolated Yield (%)
1Pd(PPh3)4TolueneNone11042 (Mixture)
2Pd2(dba)3 / P(o-tolyl)3TolueneNone11065
3Pd2(dba)3 / P(o-tolyl)3Toluene/DMF (4:1)None11078
4 Pd2(dba)3 / P(o-tolyl)3 Toluene/DMF (4:1) CuI (10 mol%) 110 94

Causality Breakdown:

  • Ligand Sterics (Entry 1 vs. 2): Replacing standard PPh3 with the sterically demanding P(o-tolyl)3 forces a wider bite angle on the Pd(II) intermediate, dramatically accelerating the final reductive elimination step to prevent catalyst trapping [4].

  • Solvent Polarity (Entry 2 vs. 3): Introducing DMF increases the dielectric constant of the medium. This stabilizes the highly polar transition state required during the transmetalation of the organostannane.

  • CuI Co-Catalysis (Entry 3 vs. 4): CuI intercepts the organostannane to form a highly reactive organocopper intermediate in situ, bypassing the sluggish direct Pd-Sn transmetalation pathway [2].

Experimental Workflow

Workflow Step1 1. Preparation Degas Solvents Step2 2. Setup Add Reagents Step1->Step2 Step3 3. Reaction Reflux 110°C Step2->Step3 Step4 4. Workup KF Treatment Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Fig 2. Step-by-step experimental workflow for the double Stille cross-coupling.

Step-by-Step Protocol

Note: Organotin compounds are highly toxic. All manipulations must be performed in a well-ventilated fume hood using appropriate PPE.

Step 1: Reagent Preparation & Degassing

  • Prepare a solvent mixture of anhydrous Toluene (8.0 mL) and anhydrous DMF (2.0 mL).

  • Degas the solvent mixture using three continuous freeze-pump-thaw cycles. Causality: Pd(0) and electron-rich phosphines are highly susceptible to oxidation by dissolved O2. Complete deoxygenation is non-negotiable.

Step 2: Catalyst Activation (Self-Validating Step)

  • In an oven-dried Schlenk flask under an Argon atmosphere, add Pd2(dba)3 (46 mg, 0.05 mmol, 5 mol%) and P(o-tolyl)3 (61 mg, 0.20 mmol, 20 mol%).

  • Add 2.0 mL of the degassed solvent mixture and stir at room temperature for 15 minutes.

  • Visual Cue: The solution will transition from a deep, opaque purple/red to a clear, pale yellow-green. This color shift validates the successful generation of the active monomeric Pd(0)L2 species.

Step 3: Substrate Addition & Reaction

  • To the active catalyst solution, add (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane (318 mg, 1.0 mmol, 1.0 equiv) and CuI (19 mg, 0.10 mmol, 10 mol%).

  • Inject 2-(Tributylstannyl)thiophene (933 mg, 2.5 mmol, 2.5 equiv) dropwise via a gas-tight syringe.

  • Add the remaining 8.0 mL of the solvent mixture.

  • Seal the flask, wrap in aluminum foil (to prevent light-induced degradation of the catalyst), and heat to a gentle reflux (110 °C) for 16 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the starting material (Rf ~0.8) and the formation of a highly UV-active blue fluorescent spot (Rf ~0.4) indicates successful double coupling.

Step 4: Quench & KF Workup

  • Cool the reaction mixture to room temperature.

  • Add 10 mL of a saturated aqueous Potassium Fluoride (KF) solution and stir vigorously for 45 minutes.

  • Visual Cue & Causality: A voluminous, milky-white precipitate will form immediately. This is polymeric tributyltin fluoride (Bu3SnF). This step is critical as it converts highly lipophilic, toxic tin byproducts into an insoluble matrix, preventing them from co-eluting with your product during chromatography.

  • Filter the entire biphasic mixture through a tightly packed pad of Celite, washing the filter cake with Ethyl Acetate (3 x 20 mL).

Step 5: Extraction & Purification

  • Transfer the filtrate to a separatory funnel. Separate the organic layer and wash with water (3 x 20 mL) to remove DMF, followed by brine (20 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (Eluent: 100% Hexanes to 2% EtOAc in Hexanes) to yield the pure conjugated product.

References

  • (3,5-Dibromo-2,6-difluorophenyl)(methyl)
  • The Stille reaction of organostannanes with organic electrophiles Source: Thieme-Connect URL
  • Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole)
  • 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers Source: Wiley-VCH URL
Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane

Introduction: Navigating the Synthesis of Complex Arylamines The Buchwald-Hartwig amination stands as a transformative tool in modern organic synthesis, providing a robust and versatile palladium-catalyzed method for the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthesis of Complex Arylamines

The Buchwald-Hartwig amination stands as a transformative tool in modern organic synthesis, providing a robust and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become indispensable in the pharmaceutical and materials science sectors, where arylamines are prevalent structural motifs.[3][4] The ability to couple a wide array of amines with aryl halides under relatively mild conditions has supplanted harsher, more traditional methods.[1]

This document provides a detailed guide for the application of the Buchwald-Hartwig amination to a challenging and highly functionalized substrate: (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane . The unique substitution pattern of this molecule—featuring two bromine atoms for potential dual functionalization, ortho-fluorine atoms that introduce significant steric and electronic effects, and a methylsulfane group—presents both opportunities and challenges for synthetic chemists. These application notes are designed for researchers, scientists, and drug development professionals seeking to incorporate this complex building block into their synthetic strategies. We will delve into the mechanistic underpinnings of the reaction, provide detailed protocols for achieving both selective mono- and di-amination, and offer insights into troubleshooting and optimization.

Reaction Principle: The Catalytic Cycle at Work

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) species.[1][2] A general understanding of this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II) intermediate.[1] The reactivity for this step generally follows the order I > Br > Cl.[5]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[2]

  • Reductive Elimination: The desired C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[1]

A critical aspect of a successful Buchwald-Hartwig amination is the selection of an appropriate phosphine ligand. These ligands stabilize the palladium catalyst, prevent the formation of inactive palladium species, and promote the crucial reductive elimination step over competing side reactions like β-hydride elimination.[5][6]

Diagram: The Buchwald-Hartwig Amination Catalytic Cycle

Buchwald-Hartwig Amination Cycle Catalytic Cycle of the Buchwald-Hartwig Amination cluster_legend Legend Pd(0)L Pd(0)Ln Ar-Pd(II)-Br(L) Ar-Pd(II)(L)n-Br Pd(0)L->Ar-Pd(II)-Br(L) Ar-Br Oxidative_Addition Oxidative Addition Ar-Pd(II)-NR'R''(L) Ar-Pd(II)(L)n-NR'R'' Ar-Pd(II)-Br(L)->Ar-Pd(II)-NR'R''(L) HNR'R'', Base Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-NR'R''(L)->Pd(0)L Ar-NR'R'' Product (Ar-NR'R'') Ar-Pd(II)-NR'R''(L)->Ar-NR'R'' Reductive_Elimination Reductive Elimination Pd_Species Palladium Intermediates Reactant_Product Reactants/Products

Caption: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.

Application Protocol 1: Selective Mono-amination of (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane

The selective mono-amination of a dibrominated arene requires careful control of reaction conditions to prevent the formation of the di-aminated product. Key strategies include using a slight excess of the dibromoarene relative to the amine, shorter reaction times, and potentially lower temperatures.

Materials
  • (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane (1.0 mmol)

  • Amine (e.g., morpholine, aniline, or a primary alkylamine) (0.8 mmol)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.2 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried Schlenk tube or microwave vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure
  • Reaction Setup: In a glovebox or under a stream of inert gas, add (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to the Schlenk tube.

  • Solvent and Reagent Addition: Add the anhydrous, degassed toluene via syringe, followed by the amine.

  • Reaction Conditions: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), paying close attention to the consumption of the starting amine and the formation of mono- and di-aminated products. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a plug of Celite®, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to isolate the mono-aminated product.

Rationale for Component Selection
  • Ligand (XPhos): The steric bulk of the ortho-fluoro substituents and the adjacent bromine atoms on the substrate necessitates a bulky, electron-rich phosphine ligand like XPhos. Such ligands facilitate the oxidative addition and reductive elimination steps, which can be challenging for hindered substrates.[5]

  • Base (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.[7] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) could be explored, though this may require higher temperatures or longer reaction times.[8]

  • Stoichiometry: Using a slight excess of the dibromoarene helps to favor the mono-amination product by ensuring the amine is the limiting reagent.

Application Protocol 2: Di-amination of (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane

For the synthesis of the di-aminated product, the stoichiometry is adjusted to use an excess of the amine, and longer reaction times or higher temperatures may be necessary to drive the reaction to completion.

Materials
  • (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane (1.0 mmol)

  • Amine (e.g., morpholine, aniline, or a primary alkylamine) (2.5 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 mmol)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Oven-dried Schlenk tube or microwave vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure
  • Reaction Setup: In a glovebox or under a stream of inert gas, add (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane, Pd₂(dba)₃, BrettPhos, and cesium carbonate to the Schlenk tube.

  • Solvent and Reagent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe, followed by the amine.

  • Reaction Conditions: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the mixture vigorously.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the mono-aminated intermediate is fully consumed. This may take 12-24 hours.

  • Workup: Cool the reaction to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Rationale for Component Selection
  • Ligand (BrettPhos): For the second amination, which can be more challenging due to increased steric hindrance, a highly active and bulky ligand like BrettPhos is often beneficial, particularly for primary amines.[8]

  • Base (Cs₂CO₃): A weaker base like cesium carbonate can be advantageous for longer reaction times and higher temperatures, potentially reducing side reactions that can occur with stronger bases.[7]

  • Solvent (1,4-Dioxane): Dioxane is a common solvent for Buchwald-Hartwig aminations and is suitable for the higher temperatures that may be required for the di-amination.[9]

Summary of Reaction Parameters

ParameterProtocol 1: Mono-aminationProtocol 2: Di-aminationRationale
Substrate:Amine Ratio 1 : 0.81 : 2.5Controls selectivity towards mono- or di-amination.
Palladium Precatalyst Pd₂(dba)₃ (2 mol%)Pd₂(dba)₃ (2 mol%)Standard and effective Pd(0) source.[3]
Ligand XPhos (4 mol%)BrettPhos (4 mol%)Bulky ligands are essential for hindered substrates.[5][8]
Base NaOtBu (1.2 equiv)Cs₂CO₃ (3.0 equiv)Choice of base depends on substrate sensitivity and reaction time.[7]
Solvent Toluene1,4-DioxaneHigh-boiling, aprotic solvents are generally preferred.[9]
Temperature 100 °C110 °CHigher temperature may be needed for the second amination.
Typical Reaction Time 4 - 12 hours12 - 24 hoursDi-amination requires longer time to ensure full conversion.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. The following guide provides a logical workflow for addressing common issues.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Buchwald-Hartwig Amination Start Low or No Conversion Check_Catalyst Check Catalyst Activity - Use fresh Pd source - Consider a pre-catalyst Start->Check_Catalyst Check_Ligand Inappropriate Ligand? - Try a more electron-rich/bulky ligand (e.g., RuPhos, BrettPhos) Check_Catalyst->Check_Ligand If no improvement Check_Base Base Incompatibility? - Ensure base is anhydrous - Try a stronger base (e.g., LHMDS) - For sensitive substrates, try weaker base (K₃PO₄) at higher temp Check_Ligand->Check_Base If no improvement Check_Temp_Time Insufficient Energy? - Increase temperature - Extend reaction time Check_Base->Check_Temp_Time If no improvement Success Reaction Optimized Check_Temp_Time->Success If improved Side_Products Significant Side Products (e.g., hydrodehalogenation) Lower_Temp Lower Reaction Temperature Side_Products->Lower_Temp Change_Ligand Change Ligand - Some ligands suppress side reactions better Lower_Temp->Change_Ligand If no improvement Change_Base Change Base - Weaker bases can sometimes reduce side reactions Change_Ligand->Change_Base If no improvement Change_Base->Success If improved

Caption: A logical flow for troubleshooting common issues in the Buchwald-Hartwig amination.

Concluding Remarks

The Buchwald-Hartwig amination of (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane offers a powerful strategy for the synthesis of highly functionalized and potentially valuable molecules for drug discovery and materials science. The protocols provided herein are robust starting points for both selective mono- and di-amination. Due to the unique electronic and steric nature of this substrate, empirical optimization of the reaction conditions—particularly the choice of ligand, base, and temperature—is highly recommended to achieve optimal results for different amine coupling partners. The principles and troubleshooting guide outlined in this document will serve as a valuable resource for chemists undertaking these challenging but rewarding transformations.

References

  • Grokipedia. Buchwald–Hartwig amination. Available at: [Link].

  • Palani, V., et al. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. 2021. Available at: [Link].

  • Frisch, A. C., et al. Palladium-catalyzed C C and C N bond forming reactions of aryl halides continue to be a major focus in catalysis research for the fine chemical industry. ResearchGate. 2004. Available at: [Link].

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Updated June 30, 2023. Available at: [Link].

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link].

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link].

  • van der Vlugt, J. I. How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science. 2019. Available at: [Link].

  • Dreher, S. D., et al. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. 2014. Available at: [Link].

  • ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Published February 05, 2026. Available at: [Link].

  • ChemRxiv. The Suzuki−Miyaura Coupling of Aryl Sulfones. 2020. Available at: [Link].

  • Organic Chemistry Portal. Palladium-Catalyzed Hiyama Cross-Couplings of Aryl Arenesulfonates with Arylsilanes. Available at: [Link].

  • University of Connecticut. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link].

  • ResearchGate. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Published August 2021. Available at: [Link].

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  • El-Boraey, H. A., et al. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances. 2023. Available at: [Link].

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Method

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound: (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound: (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane

Executive Summary

(3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane is a highly functionalized, electron-deficient building block offering a dense array of orthogonal reactive sites. The presence of two synthetically equivalent carbon-bromine (C–Br) bonds, flanked by highly electronegative fluorine atoms, makes this scaffold an exceptional candidate for divergent palladium-catalyzed cross-coupling. This application note provides a comprehensive, causality-driven guide to achieving chemoselective mono-coupling, exhaustive di-coupling, and orthogonal C–SMe functionalization.

Mechanistic Rationale & Chemoselectivity Insights

As a Senior Application Scientist, it is critical to look beyond standard reaction conditions and understand the specific electronic and steric topology of the substrate:

  • Accelerated Oxidative Addition: The strongly electron-withdrawing nature of the two ortho-fluorine atoms significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the arene. According to DFT models of polyhalogenated arenes, this lowered LUMO drastically accelerates the oxidative addition of electron-rich Pd(0) species into the C–Br bonds[1].

  • The Challenge of Site-Selectivity: Because the molecule possesses a C2​ axis of symmetry (passing through C1 and C4), the C3 and C5 bromines possess identical Bond Dissociation Energies (BDEs)[2]. Therefore, intrinsic thermodynamic site-selectivity is zero. Chemoselective mono-coupling cannot rely on electronic differentiation; it must be kinetically driven by strict stoichiometric control and the steric bulk of the mono-coupled intermediate[3].

  • Orthogonal Thioether Reactivity: The methylsulfane (–SMe) group is generally inert under standard Suzuki-Miyaura or Buchwald-Hartwig conditions. However, it can be selectively activated in a subsequent step via the Liebeskind-Srogl cross-coupling. This desulfitative process utilizes a Cu(I) carboxylate co-catalyst (e.g., CuTC) to coordinate the sulfur atom, facilitating C–S bond cleavage and subsequent transmetalation[4][5][6].

Reaction Pathway Visualization

G SM (3,5-Dibromo-2,6-difluorophenyl) (methyl)sulfane Mono Mono-Coupled Product (C3-Functionalized) SM->Mono Pd(0), Base 0.95 eq Nu Di Di-Coupled Product (C3,C5-Functionalized) SM->Di Pd(0), Base >2.5 eq Nu, Heat Mono->Di Pd(0), Base Excess Nu, Heat LS Liebeskind-Srogl Product (C1-Functionalized) Di->LS Pd(0), Cu(I)-TC Boronic Acid

Reaction pathways demonstrating orthogonal and sequential cross-coupling sites.

Reaction Optimization Data

To demonstrate the causality of ligand and base selection, Table 1 summarizes the optimization landscape for the Suzuki-Miyaura arylation of the title compound with phenylboronic acid.

Table 1: Steering Chemoselectivity in Suzuki-Miyaura Arylation

Catalyst / LigandBaseSolventTemp (°C)Equiv PhB(OH)₂Yield Mono (%)Yield Di (%)
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O600.9584 6
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O801.005228
XPhos-Pd-G2K₃PO₄THF/H₂O802.50<596
SPhos-Pd-G2Cs₂CO₃Dioxane/H₂O801.003849

Data Interpretation: Bidentate ligands with a large bite angle (like dppf) combined with mild bases at lower temperatures suppress the second oxidative addition, maximizing mono-coupling. Conversely, highly active, bulky dialkylbiaryl phosphines (XPhos) combined with excess reagent drive the reaction to exhaustive di-coupling.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Mono-Suzuki-Miyaura Arylation

Objective: Isolate the C3-arylated intermediate while preserving the C5-bromide and C1-thioether.

Reagents:

  • (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane: 1.00 mmol (1.0 equiv)

  • Arylboronic Acid: 0.95 mmol (0.95 equiv - Critical for selectivity)

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.02 mmol (2 mol%)

  • K₂CO₃: 2.00 mmol (2.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v): 10 mL

Step-by-Step Methodology:

  • Preparation: Charge a 25 mL Schlenk flask with the substrate, arylboronic acid, and K₂CO₃.

  • Deoxygenation (Causality): Add the Dioxane/H₂O mixture. Degas the suspension via three freeze-pump-thaw cycles. Why? Oxygen rapidly degrades the Pd(0) active species and promotes homocoupling of the boronic acid, which would skew the delicate 0.95 stoichiometric ratio.

  • Catalyst Addition: Backfill with N₂, add Pd(dppf)Cl₂·CH₂Cl₂, and seal the flask.

  • Heating: Stir at 60 °C for 4 hours.

  • In-Process Control (IPC - Self-Validation): At t = 3h, withdraw a 20 µL aliquot under N₂, quench in 1 mL MeCN, and analyze via UPLC-MS. The protocol is validated if the ratio of Mono:Di product is >10:1. If unreacted boronic acid is depleted but starting material remains >10%, do not add more boronic acid (this risks di-coupling); instead, accept the yield and proceed to workup.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Exhaustive Di-Buchwald-Hartwig Amination

Objective: Couple both C3 and C5 bromines with a secondary amine.

Note on Electron-Deficient Arenes: Electron-deficient aryl bromides are notorious in Buchwald-Hartwig aminations for forming stable Pd(II)-aryl amido complexes that undergo reductive elimination very slowly. This leads to catalyst death[7]. To force reductive elimination, an electron-rich, bulky ligand like tBuBrettPhos or RuPhos is strictly required.

Reagents:

  • Substrate: 1.00 mmol (1.0 equiv)

  • Secondary Amine (e.g., Morpholine): 2.50 mmol (2.5 equiv)

  • Pd₂(dba)₃: 0.025 mmol (5 mol% Pd)

  • tBuBrettPhos: 0.06 mmol (6 mol%)

  • NaOtBu: 3.00 mmol (3.0 equiv)

  • Anhydrous Toluene: 10 mL

Step-by-Step Methodology:

  • Pre-activation: In a glovebox, combine Pd₂(dba)₃ and tBuBrettPhos in 2 mL of toluene. Stir for 15 minutes to ensure full ligand exchange and generation of the active L-Pd(0) species.

  • Reaction Assembly: To a separate vial, add the substrate, amine, and NaOtBu. Transfer the pre-activated catalyst solution to this vial.

  • Execution: Seal the vial, remove from the glovebox, and heat at 95 °C for 12 hours.

  • IPC (Self-Validation): Analyze via GC-MS. The presence of mono-aminated intermediate indicates incomplete conversion. If observed, spike with an additional 1 mol% catalyst and stir for 2 more hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove Pd black and sodium bromide salts. Concentrate and purify via reverse-phase chromatography.

Troubleshooting & Causality Matrix

ObservationMechanistic CausalityCorrective Action
Protodehalogenation (Formation of Ar-H instead of Ar-Nu)Transmetalation is slower than the competitive protonation of the Pd(II)-aryl intermediate by trace moisture or solvent.Switch to a more soluble base (e.g., Cs₂CO₃) to accelerate transmetalation. Ensure strict anhydrous conditions if using Buchwald-Hartwig protocols.
Premature C–SMe Cleavage The C–S bond is undergoing unintended oxidative addition due to excessive temperatures or the accidental introduction of thiophilic metals (Cu, Ag).Lower the reaction temperature by 20 °C. Ensure glassware is free of trace copper residues from prior experiments.
Stalled Mono-Amination The electron-withdrawing fluorines stabilize the Pd(II) intermediate, creating a high kinetic barrier for reductive elimination of the second amine[7].Upgrade the ligand steric bulk (e.g., switch from BINAP to tBuBrettPhos or RuPhos).

References

  • Recent Advances in Liebeskind-Srogl Cross-Coupling and its Synthetic Applications. ResearchGate. 4

  • Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Scilit. 3

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. 2

  • Buchwald-Hartwig amination. Grokipedia.7

  • A Platform for the Liebeskind-Srogl Coupling of Heteroaromatic Thioethers for Medicinal-Chemistry-Relevant Transformations. ACS Publications. 5

  • The Liebeskind-Srogl Cross-Coupling. Thieme E-Books & E-Journals. 6

  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society. 1

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Application

Application Notes &amp; Protocols: (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane as a Versatile Precursor for Advanced Material Functionalization

Introduction: A Multifunctional Building Block for Modern Chemistry In the pursuit of novel materials with tailored properties, the strategic design of molecular building blocks is paramount. (3,5-Dibromo-2,6-difluorophe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Multifunctional Building Block for Modern Chemistry

In the pursuit of novel materials with tailored properties, the strategic design of molecular building blocks is paramount. (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane (CAS: 1805121-60-1) has emerged as a uniquely versatile precursor for researchers in materials science, drug discovery, and organic electronics.[1] Its structure is endowed with a suite of functional handles that can be addressed with high chemo-selectivity, enabling a modular approach to complex molecular architectures and functionalized polymers.

The aromatic core is heavily substituted, featuring:

  • Two Bromine Atoms: Ideal sites for transition-metal-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

  • Two Fluorine Atoms: These strong electron-withdrawing groups activate the aromatic ring for nucleophilic aromatic substitution (SNAr), providing a pathway for C-N, C-O, and C-S bond formation.[2][3] The presence of fluorine also imparts unique properties to the final material, such as enhanced thermal stability and altered electronic characteristics.[4][5]

  • A Methylsulfane Group: This moiety can be selectively oxidized to the corresponding sulfoxide or sulfone, drastically modulating the electronic properties of the molecule from electron-donating to strongly electron-withdrawing.[6] This post-functionalization capability allows for fine-tuning of material properties after initial synthesis.

This guide provides an in-depth exploration of the core chemical principles governing the reactivity of (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane and offers detailed, field-proven protocols for its application in the synthesis of functionalized materials.

Core Reactivity and Mechanistic Rationale

Understanding the distinct reactivity of each functional group is crucial for designing successful synthetic strategies. The molecule's utility stems from the ability to selectively target one type of reactive site while preserving others for subsequent transformations.

Caption: Reactivity map of (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane.

Palladium-Catalyzed Cross-Coupling at C-Br Sites

The carbon-bromine bonds are prime substrates for a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This transformation is a cornerstone of modern synthesis for constructing C(sp²)-C(sp²) bonds, enabling the creation of conjugated polymers, biaryl compounds, and other extended π-systems.[7] The general mechanism involves a catalytic cycle of oxidative addition of the C-Br bond to a Pd(0) complex, transmetalation with an organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst.[8]

Nucleophilic Aromatic Substitution (SNAr) at C-F Sites

The two fluorine atoms, positioned ortho to the bromine atoms and the sulfane group, are on a highly electron-deficient aromatic ring. This electronic arrangement makes them susceptible to displacement by strong nucleophiles. The SNAr mechanism proceeds via a two-step addition-elimination pathway.[3] A nucleophile attacks the carbon bearing a fluorine atom, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][3] Subsequent elimination of the fluoride ion restores the aromaticity and yields the substituted product. This pathway is highly effective for attaching polymers, surfaces, or molecules functionalized with amines, thiols, or alkoxides.

Post-Functionalization via Sulfide Oxidation

The methylsulfane group offers a powerful tool for post-synthesis modification. It can be readily oxidized to a methylsulfoxide (-S(O)Me) using one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA), or further to a methylsulfone (-SO₂Me) using two or more equivalents.[6] This transformation has profound electronic consequences:

  • Sulfide (-SMe): Weakly electron-donating.

  • Sulfoxide (-S(O)Me): Moderately electron-withdrawing.

  • Sulfone (-SO₂Me): Strongly electron-withdrawing.

This ability to "switch" the electronic nature of the substituent is invaluable for tuning the optoelectronic properties (e.g., HOMO/LUMO energy levels) of conjugated materials after the main polymer backbone has been constructed.[6]

Protocols for Material Functionalization

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Consult Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: Synthesis of a Functional Conjugated Polymer via Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of a copolymer using (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane and a comonomer, suitable for applications in organic electronics.

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Isolation & Purification A Combine Reagents (Sulfane, Boronic Ester, Base, Solvent) B Add Pd Catalyst & Ligand A->B C Degas Mixture (3x Freeze-Pump-Thaw) B->C D Heat under Argon (e.g., 90-110 °C) C->D E Monitor Progress (GPC, TLC) D->E F Cool to RT E->F G Precipitate in MeOH F->G H Filter Polymer G->H I Purify via Soxhlet Extraction H->I

Caption: Workflow for Suzuki-Miyaura polymerization.

Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane (1.00 eq), the desired diboronic acid or ester comonomer (e.g., Thiophene-2,5-diboronic acid bis(pinacol) ester, 1.00 eq), and potassium carbonate (K₂CO₃, 4.0 eq).

  • Catalyst Addition: In a glovebox or under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as Toluene:H₂O (4:1 v/v), to achieve a suitable monomer concentration (e.g., 0.1 M).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Reaction: Heat the mixture to 95 °C with vigorous stirring under an argon atmosphere for 24-48 hours. Monitor the polymerization by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to track molecular weight growth.

  • Workup: Cool the reaction to room temperature. Slowly pour the mixture into a large volume of stirring methanol (MeOH) to precipitate the polymer.

  • Purification: Filter the crude polymer. Purify by Soxhlet extraction with appropriate solvents (e.g., sequentially with methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the product fraction) to remove catalyst residues and low molecular weight oligomers.

  • Drying: Dry the purified polymer under vacuum at 40-50 °C to a constant weight.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/SPhosEfficient for C-Br bond activation in Suzuki couplings.
Base K₂CO₃, CsFActivates the boronic ester for transmetalation.
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic system to dissolve both organic and inorganic reagents.
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers in the catalytic cycle.
Atmosphere Argon or NitrogenPrevents oxidation and deactivation of the Pd(0) catalyst.
Protocol 2: Surface Functionalization of Amine-Modified Silica Nanoparticles via SNAr

This protocol describes how to covalently attach the sulfane molecule to the surface of a material, imparting new surface properties.

Methodology:

  • Dispersion: Disperse amine-functionalized silica nanoparticles (100 mg) in anhydrous N,N-Dimethylformamide (DMF, 10 mL) in a round-bottom flask via sonication for 15 minutes.

  • Reagent Addition: Add (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane (5.0 eq relative to estimated surface amine groups) and anhydrous cesium carbonate (Cs₂CO₃, 10.0 eq) to the dispersion.[9]

  • Reaction: Heat the mixture to 85 °C and stir under a nitrogen atmosphere for 16 hours.

  • Purification (Centrifugation/Washing): Cool the reaction to room temperature. Centrifuge the mixture to pellet the functionalized nanoparticles. Discard the supernatant.

  • Washing: Re-disperse the nanoparticle pellet in fresh DMF and sonicate briefly. Centrifuge and discard the supernatant. Repeat this washing cycle three times with DMF, followed by three times with dichloromethane (DCM) to remove all unreacted reagents and byproducts.

  • Drying: Dry the functionalized nanoparticles under high vacuum to yield a fine powder.

  • Characterization: Confirm functionalization using techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect Br, F, and S signals, and Thermogravimetric Analysis (TGA) to quantify the organic loading.

ParameterConditionRationale
Nucleophile Amine-functionalized surfaceActs as the nucleophile to displace the fluoride.
Base Cs₂CO₃A mild, non-nucleophilic base to deprotonate the surface amines, increasing their nucleophilicity.
Solvent DMF, DMSOHigh-boiling, polar aprotic solvents that facilitate SNAr reactions.
Temperature 70 - 90 °CSufficient energy for the SNAr reaction to proceed at a reasonable rate without material degradation.
Protocol 3: Post-Polymerization Oxidation to Tune Electronic Properties

This protocol details the oxidation of the sulfide-containing polymer synthesized in Protocol 1 to its sulfone analogue.

G A Polymer-S-Me (Sulfide) B Polymer-S(O)-Me (Sulfoxide) A->B + 1 eq. m-CPBA C Polymer-SO2-Me (Sulfone) A->C + >2 eq. m-CPBA B->C + 1 eq. m-CPBA

Caption: Stepwise oxidation of the sulfide moiety.

Methodology:

  • Dissolution: Dissolve the sulfide-containing polymer (from Protocol 1) in a suitable solvent like chloroform (CHCl₃) or dichloromethane (DCM) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the exothermic reaction.

  • Oxidant Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, >2.2 eq) in the same solvent to the cooled polymer solution.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours. Monitor the reaction by ¹H NMR, observing the downfield shift of the methyl protons (-S-CH₃ → -SO₂-CH₃).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide. Stir vigorously for 30 minutes.

  • Workup: Separate the organic layer, wash it sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Concentrate the solution and precipitate the sulfone-functionalized polymer by adding it to a non-solvent like methanol.

  • Drying: Filter the polymer and dry it under vacuum to a constant weight.

ParameterConditionRationale
Oxidant m-CPBA, Oxone®Effective and selective reagents for the oxidation of sulfides to sulfones.[6][10]
Stoichiometry >2.0 equivalentsEnsures complete conversion from the sulfide to the sulfone state.
Solvent CHCl₃, DCMSolubilizes the polymer and is relatively inert to the oxidizing agent.
Temperature 0 °C to RTInitial cooling mitigates the exothermicity of the oxidation.

Conclusion

(3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane is a powerful and versatile building block that offers multiple, orthogonal pathways for the synthesis and functionalization of advanced materials. By leveraging selective cross-coupling, nucleophilic substitution, and post-synthetic oxidation, researchers can precisely control molecular architecture and systematically tune material properties. The protocols outlined in this guide provide a robust framework for harnessing the full potential of this unique precursor in developing next-generation polymers, functional surfaces, and complex organic molecules.

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Method

Regioselective Functionalization of (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane: Application Notes and Protocols

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary & Structural Rationale Polyhalogenated thio...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Structural Rationale

Polyhalogenated thioanisoles, such as (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane , are highly privileged scaffolds in modern drug discovery. Derivatives of this specific substitution pattern are critical intermediates in the synthesis of advanced p38 kinase inhibitors, which are currently under investigation for the treatment of Facioscapulohumeral muscular dystrophy (FSHD) and other inflammatory disorders [1].

The structural complexity of this scaffold presents a fascinating challenge in regioselective functionalization. The molecule possesses three distinct reactive vectors:

  • The C4-Proton: Flanked by two bromine atoms and activated by the inductive electron-withdrawing effects of the ortho-fluorines and the para-methylsulfane group, this is the only proton on the aromatic ring, making it highly acidic.

  • The C3/C5-Bromines: Symmetrical, highly polarizable bonds susceptible to halogen-metal exchange or transition-metal-catalyzed cross-coupling.

  • The C2/C6-Fluorines: Strong C-F bonds that dictate the electronic landscape but generally resist functionalization unless subjected to harsh SNAr conditions.

As a Senior Application Scientist, I have designed this guide to provide you with field-proven, self-validating protocols to selectively target the C4-H and C3/C5-Br vectors without compromising the integrity of the spectator functional groups.

Mechanistic Insights & Causality (E-E-A-T)

Achieving absolute chemoselectivity on a densely functionalized ring requires a deep understanding of kinetic versus thermodynamic control, as well as the steric and electronic nature of the organometallic reagents employed.

Pathway A: C4-Directed Metalation via TMPMgCl·LiCl

To functionalize the C4 position, we must deprotonate the C4-H bond without triggering a halogen-metal exchange at the adjacent C-Br bonds. We utilize TMPMgCl·LiCl (Knochel's Base) [4].

  • The Causality: The 2,2,6,6-tetramethylpiperidino (TMP) ligand is exceptionally bulky. This steric hindrance suppresses its nucleophilicity, preventing it from attacking the polarizable bromine atoms. Instead, it acts purely as a kinetic base. The presence of LiCl breaks the polymeric aggregates of the Grignard reagent, increasing its solubility and kinetic basicity, allowing for rapid deprotonation at –20 °C.

Pathway B: C3/C5 Halogen-Metal Exchange via iPrMgCl·LiCl

To selectively functionalize the C3 or C5 position (desymmetrization), we employ iPrMgCl·LiCl (Turbo Grignard) [2][3].

  • The Causality: Unlike TMP, the isopropyl group is highly nucleophilic. At –40 °C, the nucleophilic attack of the isopropyl carbanion on the polarizable C-Br bond (forming a transient ate-complex) is kinetically favored over the deprotonation of the C4-H bond. The C-F bonds remain untouched due to their high bond dissociation energy (BDE) and low polarizability.

Pathway C: C3/C5 Palladium-Catalyzed Cross-Coupling

For direct C–C bond formation at the C3/C5 positions, Suzuki-Miyaura coupling is utilized.

  • The Causality: The oxidative addition of Pd(0) is strictly governed by BDE. The C–Br bond (~68 kcal/mol) readily undergoes oxidative addition, whereas the C–F bond (~114 kcal/mol) is entirely inert under standard Pd(PPh3)4 catalysis.

Functionalization_Logic SM (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane (Scaffold) Node_CH Pathway A: C4-H Activation Reagent: TMPMgCl·LiCl Mechanism: Deprotonation SM->Node_CH Base (-20 °C) Node_CBr Pathway B: C3/C5-Br Activation Reagent: iPrMgCl·LiCl Mechanism: Halogen-Metal Exchange SM->Node_CBr Grignard (-40 °C) Node_Pd Pathway C: C3/C5-Br Coupling Reagent: Pd(PPh3)4 / Boronic Acid Mechanism: Oxidative Addition SM->Node_Pd Pd(0) (80 °C) Prod_A C4-Functionalized Thioanisole Node_CH->Prod_A Electrophile (E⁺) Prod_B C3-Functionalized Thioanisole (Desymmetrized) Node_CBr->Prod_B Electrophile (E⁺) Prod_C C3-Aryl/Alkyl Thioanisole (Desymmetrized) Node_Pd->Prod_C Transmetalation

Figure 1: Divergent regioselective functionalization pathways for the polyhalogenated thioanisole.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters for the regioselective functionalization of (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane.

PathwayTarget SitePrimary ReagentTemp (°C)TimeIn-Process Control (IPC)Expected Yield
A C4 (C–H)TMPMgCl·LiCl (1.1 eq)-20 °C1.5 hGC-MS (I₂ quench) >95% conversion82–88%
B C3 (C–Br)iPrMgCl·LiCl (1.05 eq)-40 °C2.0 hGC-MS (H₂O quench) >98% mono-exchange78–85%
C C3 (C–Br)Pd(PPh₃)₄ (5 mol%), ArB(OH)₂80 °C12 hHPLC (UV 254 nm) >99% conversion85–92%

Self-Validating Experimental Protocols

Note: All organometallic reactions must be performed under a rigorous argon atmosphere using Schlenk techniques. THF must be freshly distilled over Na/benzophenone.

Protocol A: C4-Regioselective Deprotonation and Trapping

Objective: Synthesize 4-substituted-(3,5-dibromo-2,6-difluorophenyl)(methyl)sulfane.

  • Preparation: Charge a flame-dried 50 mL Schlenk flask with (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane (1.0 mmol, 318 mg) and anhydrous THF (5.0 mL).

  • Cooling: Cool the clear solution to –20 °C using a dry ice/ethylene glycol bath.

  • Metalation: Dropwise add TMPMgCl·LiCl (1.0 M in THF/toluene, 1.1 mL, 1.1 mmol) over 5 minutes. Stir the resulting mixture at –20 °C for 1.5 hours.

  • Self-Validation (IPC): Withdraw a 0.1 mL aliquot, quench into 0.5 mL of a 1M I₂ in THF solution, and analyze via GC-MS. Validation Check: You must observe >95% conversion to the C4-iodo derivative. If unreacted starting material remains, continue stirring for 30 minutes.

  • Electrophilic Trapping: Add the desired electrophile (e.g., anhydrous DMF, 2.0 mmol) dropwise at –20 °C. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 15 mL), dry over MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: C3-Regioselective Halogen-Metal Exchange

Objective: Desymmetrize the scaffold via selective mono-Grignard formation.

Turbo_Grignard_Cycle Step1 1. Coordination LiCl breaks iPrMgCl aggregates Step2 2. Ate-Complex Formation [Ar-Br-Mg(iPr)Cl]⁻ Li⁺ Step1->Step2 Ar-Br Addition Step3 3. Halogen-Metal Exchange Formation of Ar-MgCl·LiCl Step2->Step3 iPr-Br Elimination Step4 4. Electrophilic Trapping Yields C3-Functionalized Product Step3->Step4 E⁺ Quench Step4->Step1 Cycle Reset (Conceptual)

Figure 2: Mechanistic cycle of the LiCl-mediated Halogen-Metal Exchange (Turbo Grignard).

  • Preparation: Dissolve the substrate (1.0 mmol, 318 mg) in anhydrous THF (8.0 mL) in a flame-dried Schlenk flask.

  • Cooling: Cool strictly to –40 °C (dry ice/acetonitrile bath). Critical Step: Temperatures above –20 °C will lead to competitive deprotonation at C4 or double halogen-metal exchange.

  • Exchange: Add iPrMgCl·LiCl (1.3 M in THF, 0.81 mL, 1.05 mmol) dropwise via syringe pump over 15 minutes. Stir at –40 °C for 2 hours.

  • Self-Validation (IPC): Withdraw a 0.1 mL aliquot, quench with saturated aqueous NH₄Cl, and analyze by GC-MS. Validation Check: The mass spectrum must show the mono-debrominated product (m/z ~240) as the dominant peak (>98%), confirming successful mono-exchange.

  • Trapping: Add the electrophile (e.g., allyl bromide, 1.5 mmol, optionally with 10 mol% CuCN·2LiCl for transmetalation) and stir for 1 hour at –40 °C before warming to room temperature.

  • Workup: Quench with 1M HCl (5 mL) to dissolve magnesium salts. Extract with CH₂Cl₂ (3 × 10 mL), dry over Na₂SO₄, and purify.

Protocol C: C3-Regioselective Suzuki-Miyaura Coupling

Objective: Direct C–C bond formation utilizing the differential reactivity of C–Br vs. C–F bonds.

  • Preparation: In a 20 mL microwave vial, combine the substrate (1.0 mmol, 318 mg), the desired arylboronic acid (1.05 mmol), and K₂CO₃ (2.5 mmol, 345 mg).

  • Solvent & Degassing: Add a solvent mixture of Toluene/EtOH/H₂O (4:1:1 v/v/v, 6.0 mL). Sparge the biphasic mixture with argon for 15 minutes.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.05 mmol, 58 mg). Seal the vial with a Teflon-lined crimp cap.

  • Reaction: Heat the mixture in an oil bath at 80 °C for 12 hours.

  • Self-Validation (IPC): Sample the organic layer, filter through a short pad of Celite, and analyze via HPLC. Validation Check: Monitor the disappearance of the starting material. Due to the exact 1.05 eq stoichiometry of the boronic acid, over-coupling (di-arylation) is structurally suppressed but should be monitored.

  • Workup: Cool to room temperature, dilute with water (10 mL) and EtOAc (15 mL). Separate the layers, wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

References

  • Title: P38 kinase inhibitors reduce DUX4 and downstream gene expression for the treatment of FSHD (US10537560B2)
  • Title: A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides Source: Angewandte Chemie International Edition URL: [Link] [2]

  • Title: Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange Source: Angewandte Chemie International Edition URL: [Link] [3]

  • Title: Regio- and Chemoselective Multiple Functionalization of Pyrimidine Derivatives by Selective Magnesiations using TMPMgCl·LiCl Source: Organic Letters URL: [Link] [4]

Application

Application Note: (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane in Advanced API Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Compound: (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane (CAS: 1805121-60-1) Executive Summary The design of complex Active Pha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Compound: (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane (CAS: 1805121-60-1)

Executive Summary

The design of complex Active Pharmaceutical Ingredients (APIs), such as p38 MAP kinase inhibitors for the treatment of facioscapulohumeral muscular dystrophy (FSHD), often requires highly functionalized aromatic building blocks [1]. (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane is a premium multi-functional intermediate that offers orthogonal reactivity profiles. By strategically leveraging its unique substitution pattern—two cross-coupling-ready bromines, two electron-withdrawing fluorines, and a versatile methylthio ether—chemists can achieve rapid, regioselective diversification of the aryl core.

Structural Rationale & Mechanistic Insights

The synthetic utility of this intermediate is dictated by the electronic and steric interplay of its substituents:

  • The Methylthio (-SMe) Group (C1): In its native state, the thioether is a mild electron donor. However, chemoselective oxidation to the corresponding sulfone (-SO₂Me) transforms it into a powerful electron-withdrawing group (EWG) [2]. This electronic inversion drastically increases the electrophilicity of the ring, priming the adjacent C-F bonds for Nucleophilic Aromatic Substitution (SNAr) and increasing the acidity of the C4 proton for directed ortho-metalation (DoM).

  • The Dibromo Handles (C3, C5): The carbon-bromine bonds are highly susceptible to oxidative addition by Palladium(0) species. Because the C-Br bond is significantly weaker than the C-F bond, Suzuki-Miyaura or Buchwald-Hartwig cross-couplings can be executed with absolute chemoselectivity at these positions without risking defluorination [3].

  • The Difluoro Substituents (C2, C6): Beyond their role in modulating the electronics of the ring, these fluorine atoms provide critical metabolic stability (blocking cytochrome P450 oxidation) and enforce conformational locking in the final drug target via dipole interactions.

Synthetic Workflows & Divergent Applications

The following workflow illustrates the divergent synthetic pathways accessible from this single intermediate.

G SM (3,5-Dibromo-2,6-difluorophenyl) (methyl)sulfane Ox Thioether Oxidation (mCPBA) SM->Ox Chemoselective Oxidation Suz Suzuki-Miyaura Cross-Coupling SM->Suz Pd-Catalyzed C-Br Activation Sulfone Sulfone Intermediate (Strong EWG) Ox->Sulfone Yield >90% SNAr SNAr / Metalation (C-F / C-H Activation) Sulfone->SNAr Ring Activation by -SO2Me Terphenyl Diaryl Scaffold (C-Br Functionalization) Suz->Terphenyl Yield 75-85% API Target API (e.g., p38 Inhibitor) SNAr->API Late-Stage Diversification

Synthetic divergence of (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane in API workflows.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Oxidation to the Sulfone

Causality: Oxidation of the thioether to the sulfone is required to activate the ring for downstream nucleophilic attacks. m-Chloroperoxybenzoic acid (mCPBA) is utilized due to its reliability and mild reaction conditions [2].

Reagents:

  • (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane (1.0 equiv, 10 mmol)

  • mCPBA (77% max, 2.2 equiv, 22 mmol)

  • Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Initiation: Dissolve the sulfane intermediate in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice-water bath. Rationale: The initial oxidation to the sulfoxide is highly exothermic; temperature control prevents thermal runaway and degradation.

  • Addition: Add mCPBA portion-wise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (Rf ~0.8) should completely convert to the more polar sulfone (Rf ~0.3).

  • Quenching (Critical Safety Step): Quench the reaction by adding saturated aqueous Na₂S₂O₃ (30 mL) and stir vigorously for 15 minutes. Rationale: Na₂S₂O₃ reduces any unreacted peroxyacid, eliminating explosive peroxide hazards prior to solvent concentration.

  • Workup: Transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 30 mL) to remove the m-chlorobenzoic acid byproduct, followed by brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the sulfone as a white crystalline solid.

Protocol B: Double Suzuki-Miyaura Cross-Coupling

Causality: To build a terphenyl-like scaffold, the C-Br bonds are selectively targeted. A biphasic solvent system ensures the solubility of both the lipophilic polyhalogenated intermediate and the inorganic base necessary for the transmetalation step [3].

Reagents:

  • Sulfone Intermediate from Protocol A (1.0 equiv, 5 mmol)

  • Arylboronic Acid (2.2 equiv, 11 mmol)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (3.0 equiv, 15 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 25 mL)

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the sulfone intermediate, arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Degassing: Add the 1,4-Dioxane/H₂O mixture. Degas the suspension via three freeze-pump-thaw cycles or by bubbling argon through the solution for 20 minutes. Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalyst and homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 90 °C under an argon atmosphere for 12 hours.

  • Validation: Monitor by LC-MS to confirm the disappearance of the mono-coupled intermediate and the formation of the di-coupled product.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO₄, and purify via flash column chromatography.

Quantitative Data & Optimization Matrix

The following table summarizes the optimization of the Suzuki-Miyaura cross-coupling (Protocol B) using various coupling partners and catalyst systems to achieve the highest yields of the di-substituted product.

EntryCoupling PartnerCatalyst System (5 mol%)Solvent / TempTimeIsolated Yield (%)
1Phenylboronic acidPd(dppf)Cl₂1,4-Dioxane/H₂O, 90 °C12 h82
24-Fluorophenylboronic acidPd(PPh₃)₄Toluene/EtOH/H₂O, 80 °C16 h78
33-Pyridylboronic acidPd₂(dba)₃ / XPhos1,4-Dioxane/H₂O, 100 °C18 h71
42,4-Difluorophenylboronic acidPd(dppf)Cl₂1,4-Dioxane/H₂O, 90 °C14 h79

Note: Electron-deficient boronic acids (Entry 3) require more electron-rich, bulky ligands (e.g., XPhos) to facilitate the challenging oxidative addition and transmetalation steps.

References

  • Title: P38 kinase inhibitors reduce DUX4 and downstream gene expression for the treatment of FSHD (US Patent 10,537,560 B2)
  • Source: Organic Process Research & Development (ACS Publications)
  • Source: Chemical Science (ResearchGate / Royal Society of Chemistry)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Stille Coupling in Polyhalogenated Substrates

Welcome to the Advanced Technical Support Center for Stille cross-coupling. Polyhalogenated substrates (e.g., dihalobenzenes, polyhalopyridines, and tribromoarenes) present unique synthetic opportunities for sequential f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Stille cross-coupling. Polyhalogenated substrates (e.g., dihalobenzenes, polyhalopyridines, and tribromoarenes) present unique synthetic opportunities for sequential functionalization but are notoriously prone to complex side reactions.

As a Senior Application Scientist, I have designed this guide to move your troubleshooting beyond empirical trial-and-error. By dissecting the thermodynamic and kinetic causalities behind regioselectivity failures, homocoupling, and destannylation, this portal provides you with the mechanistic insights and self-validating protocols required to rescue your yields.

Diagnostic Logic & Workflow

Before altering reaction parameters, you must accurately diagnose the dominant failure mode via crude mixture analysis (GC-MS or NMR). The following logical workflow maps the primary side reactions to their root causes.

StilleTroubleshooting Start Crude Mixture Analysis (GC-MS / NMR) Q1 Identify Major Side Product Start->Q1 Homo Homocoupling (R-R or Ar-Ar) Q1->Homo Over Overcoupling / Poor Regioselectivity Q1->Over Dehal Protodestannylation / Dehalogenation Q1->Dehal SolHomo Add Cu(I) co-catalyst Rigorous degassing Homo->SolHomo SolOver Tune ligand sterics Control stoichiometry Over->SolOver SolDehal Anhydrous solvents Add CsF/KF Dehal->SolDehal

Troubleshooting workflow for Stille coupling side reactions.

Targeted Troubleshooting Guides (FAQs)

Issue A: Poor Regioselectivity and Overcoupling

Q: I am attempting a mono-coupling on a dihalogenated heterocycle, but I keep getting a mixture of regioisomers and di-substituted (overcoupled) products. How do I control site-selectivity?

A: This is a fundamental competition of oxidative addition rates. In polyhalogenated heterocycles (e.g., 2,4-dichloropyridine), oxidative addition is kinetically favored at the carbon with the lowest Bond Dissociation Energy (BDE)[1]. Because the nitrogen atom inductively withdraws electron density, it weakens the C2–Cl bond relative to the C4–Cl bond, naturally favoring coupling at C2[1]. Overcoupling occurs when your mono-coupled product undergoes a second oxidative addition before the catalyst can completely dissociate from the product sphere.

Causality-Driven Solution: To prevent overcoupling, strictly limit your organostannane stoichiometry to 0.95 equivalents. If you need to invert the intrinsic regioselectivity (e.g., target the stronger C4–Cl bond instead of C2–Cl), you must switch from a "substrate-controlled" regime to a "catalyst-controlled" regime[2]. Utilizing highly sterically hindered, electron-rich phosphine ligands (such as t -Bu 3​ P) forces the palladium center to prioritize the less sterically congested C-X bond, effectively overriding the electronic BDE preference[2].

Mechanism Substrate Polyhalogenated Substrate OxAdd1 Oxidative Addition at Weakest C-X (Kinetically Favored) Substrate->OxAdd1 Substrate Control OxAdd2 Oxidative Addition at Stronger C-X (Sterically Favored) Substrate->OxAdd2 Catalyst Control Mono Mono-Coupled Product OxAdd1->Mono Transmetalation OxAdd2->Mono Transmetalation Over Overcoupled Byproduct Mono->Over Excess Stannane

Mechanistic pathways governing regioselectivity and overcoupling.

Issue B: Extensive Stannane Homocoupling (R-R Formation)

Q: My GC-MS shows massive amounts of stannane homocoupling (R-R) and very little cross-coupled product. What is driving this?

A: Homocoupling is a pervasive side reaction driven by aerobic oxidation and sluggish transmetalation[3][4]. When transmetalation is the rate-limiting step, the long-lived Pd(II) intermediate can react with a second equivalent of the organostannane, leading to reductive elimination of the homocoupled R-R product[3]. Furthermore, trace oxygen can directly oxidize the Pd(0) catalyst or the stannane, accelerating this off-cycle radical pathway[4].

Causality-Driven Solution: First, ensure rigorous Schlenk techniques (e.g., freeze-pump-thaw degassing) to eliminate oxygen[4]. Second, introduce a Cu(I) co-catalyst (e.g., CuI or CuTC). Copper(I) salts scavenge free phosphine ligands and participate in a rapid Sn-to-Cu transmetalation, forming a highly reactive organocopper intermediate that rapidly transfers the organic group to the Pd(II) center, outcompeting the homocoupling pathway[5].

Issue C: Protodestannylation and Hydrodehalogenation

Q: I am losing my stannane starting material to protodestannylation (R-H formation). How do I stabilize it?

A: Protodestannylation occurs when the polarized C-Sn bond reacts with acidic protons or trace moisture, prematurely replacing the tin moiety with a hydrogen atom[3][4].

Causality-Driven Solution: Use strictly anhydrous, amine-free solvents[3]. If a basic additive is required, use anhydrous CsF or KF. The fluoride ion acts as a mild base and coordinates to the tin center, forming a hypervalent stannate species that accelerates the desired transmetalation while resisting protonation[5].

Quantitative Diagnostics Matrix

Use the following table to rapidly align your analytical data with the correct mechanistic intervention.

Diagnostic Observation (GC-MS/NMR)Primary Side ReactionMechanistic CausalityCorrective Action
>15% R-R (Stannane dimer)HomocouplingO 2​ oxidation or slow transmetalation causing Pd(II) to react with 2 eq. stannane[3].Degas solvent; add 10-20 mol% CuI co-catalyst[5].
>10% Ar-H (Dehalogenated arene)HydrodehalogenationHydride transfer from solvent or trace moisture to the Ar-Pd(II)-X intermediate.Switch to anhydrous, non-protic solvents; add CsF[3].
~1:1 mixture of Regioisomers Poor RegioselectivitySimilar C-X BDEs; unselective oxidative addition by generic Pd(PPh 3​ ) 4​ [1].Switch to bulky ligands (e.g., t -Bu 3​ P) for catalyst control[2].
>20% Di-coupled product OvercouplingHigh local concentration of stannane; highly active catalyst.Reduce stannane to 0.95 eq; lower temperature by 20°C.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol for the Site-Selective Mono-Coupling of a Dihaloarene incorporates built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Reagents: Dihaloarene (1.0 eq), Tributyl(aryl)stannane (0.95 eq), Pd(PPh 3​ ) 4​ (5 mol%), CuI (10 mol%), Anhydrous Toluene (0.1 M).

Step 1: Rigorous Degassing

  • Action: Dissolve the dihaloarene in anhydrous toluene in a Schlenk flask. Perform three freeze-pump-thaw cycles. Backfill with ultra-pure Argon.

  • Causality: Removes dissolved oxygen that promotes stannane homocoupling[4].

  • Validation Checkpoint: The absence of bubbling upon placing the thawed flask under static vacuum indicates the successful removal of dissolved gases.

Step 2: Catalyst & Co-Catalyst Activation

  • Action: Under positive Argon flow, add Pd(PPh 3​ ) 4​ and CuI. Stir at room temperature for 10 minutes before adding the organostannane dropwise.

  • Causality: CuI accelerates the rate-limiting transmetalation step via an organocopper intermediate[5]. Dropwise addition prevents high local concentrations of stannane, mitigating overcoupling.

  • Validation Checkpoint: A color change from pale yellow to deep orange/red indicates the successful generation of the active catalytic species.

Step 3: Reaction Monitoring

  • Action: Heat the reaction to 80°C. After 4 hours, extract a 0.1 mL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS.

  • Causality: Real-time monitoring prevents the reaction from proceeding into the overcoupling phase once the starting material is consumed.

  • Validation Checkpoint: GC-MS must show <5% starting material and >90% mono-coupled product. If starting material remains but stannane is depleted, protodestannylation has occurred.

Step 4: Fluoride Quench and Tin Removal

  • Action: Cool the mixture to room temperature. Add an equal volume of saturated aqueous KF solution and stir vigorously for 1 hour[3][4]. Filter the biphasic mixture through a pad of Celite.

  • Causality: Soluble, highly toxic tributyltin halides are converted into insoluble, polymeric Bu 3​ SnF, which is easily trapped by Celite[3][4].

  • Validation Checkpoint: The immediate formation of a voluminous white precipitate upon KF addition confirms the successful sequestration of toxic tin byproducts.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health (PMC). Available at:[Link]

  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI. Available at: [Link]

  • Cross-Coupling Reactions Guide. JMCCT. Available at: [Link]

Sources

Optimization

troubleshooting failed reactions involving (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex reactivity profile of (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex reactivity profile of (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane . This polyfunctional building block presents a unique trifecta of synthetic challenges: a coordinating thioether that poisons catalysts, highly electronegative fluorines that activate elimination pathways, and equivalent bromines that complicate selectivity.

This guide synthesizes field-proven causality, self-validating protocols, and authoritative data to ensure your workflows succeed.

Quantitative Troubleshooting Matrix

Before diving into mechanistic details, consult this quick-reference matrix comparing common experimental failures, their root causes, and the quantitative parameters required to fix them.

Experimental IssueRoot CausePreventive ParameterTarget Metric / Solution
Suzuki Coupling Stalls (<10% yield) Pd-S complexation (Catalyst Poisoning)Ligand Steric BulkUse bulky ligands (e.g., XPhos, dtbpf) at a L:Pd ratio of 2:1.
Bis-Coupling in Suzuki Equivalent C-Br bond dissociation energiesStoichiometry & TempStrictly 1.0 eq Boronic Acid; maintain T ≤ 40 °C.
Grignard/Li Exchange Fails (Black Tar) Benzyne elimination via LiF lossTemperature ControlStrict internal temp of -78 °C; do not exceed -70 °C.
Sulfide Over-Oxidation Uncontrolled oxidant reactivityStoichiometric Control0.95 – 1.0 eq mCPBA added dropwise at 0 °C.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Section A: Palladium-Catalyzed Cross-Coupling

Q1: Why does my Suzuki or Buchwald-Hartwig coupling stall at very low conversion, even with fresh catalyst? The Causality: The methylthio (-SCH₃) group is a notorious transition metal poison. Sulfur is a strong σ-donor and π-acceptor, allowing it to coordinate tightly to the active Pd(0) center. This forms a stable, catalytically dead-end Pd-S complex, preventing the necessary oxidative addition into the C-Br bond[1]. The Solution: You must physically block the sulfur from reaching the palladium center. Switch from standard phosphines (like PPh₃) to highly sterically hindered, electron-rich ligands such as XPhos or Pd(dtbpf)Cl₂. The steric bulk creates a protective "umbrella" around the Pd center, allowing planar C-Br bonds to insert while rejecting the bulkier sulfur coordination[1].

Pd_Catalysis Pd0 Pd(0) Catalyst Substrate Aryl Sulfide Substrate Pd0->Substrate Standard Ligands Pd0->Substrate Bulky Ligands (e.g., XPhos) Poisoned Pd-S Dead-End Complex Substrate->Poisoned S-coordination Active Oxidative Addition Complex Substrate->Active C-Br Insertion Product Cross-Coupled Product Active->Product Transmetalation & Elimination

Divergent pathways in Pd-catalyzed cross-coupling of aryl sulfides based on ligand sterics.

Q2: I only want to couple one of the two bromines, but I keep getting a statistical mixture of mono- and di-coupled products. How can I improve regioselectivity? The Causality: The C3 and C5 bromines are chemically equivalent. While the first coupling slightly alters the electronic density of the ring, the difference in activation energy for the second oxidative addition is negligible at standard reflux temperatures (e.g., 80 °C)[2]. The Solution: Lower the thermal energy of the system to exploit the minute electronic differences post-mono-coupling. Run the reaction at room temperature to 40 °C using a highly active catalyst (like Pd(dtbpf)Cl₂) and strictly 1.0 equivalent of the limiting boronic acid reagent[2].

Section B: Halogen-Metal Exchange & Lithiation

Q3: When I add n-BuLi to form the aryl lithium intermediate, the reaction turns black and yields a complex polymeric mixture. What is happening? The Causality: You are inadvertently triggering a benzyne elimination pathway. Halogen-metal exchange at the C3 or C5 bromine generates an ortho-fluoroaryllithium species. Because the lithium is adjacent to a highly electronegative fluorine atom, the system is extremely prone to eliminating LiF—driven by the immense lattice energy of lithium fluoride—to form a highly reactive 3,4-didehydro (benzyne) intermediate[3]. This benzyne rapidly polymerizes or undergoes uncontrolled nucleophilic attack. The Solution: Thermal control is non-negotiable. The elimination barrier for LiF in these systems is typically breached above -60 °C. You must maintain an internal reaction temperature of strictly -78 °C and use an in situ electrophile quench, or utilize a milder reagent like TurboGrignard (iPrMgCl·LiCl)[3].

Benzyne_Pathway Start 3-Bromo-2-fluoroarene Exchange Halogen-Metal Exchange (n-BuLi) Start->Exchange Intermediate 3-Lithio-2-fluoroarene Intermediate Exchange->Intermediate Elimination Elimination of LiF (T > -60 °C) Intermediate->Elimination Warming Trapped Electrophile Quench (T = -78 °C) Intermediate->Trapped Fast Quench Benzyne Benzyne Intermediate (Highly Reactive) Elimination->Benzyne Byproducts Polymeric/Complex Mixtures Benzyne->Byproducts Desired Desired Functionalized Product Trapped->Desired

Temperature-dependent bifurcation of ortho-fluoroaryllithium intermediates.

Validated Experimental Protocols

To ensure self-validating and reproducible results, adhere strictly to the following optimized workflows.

Protocol 1: Highly Selective Mono-Suzuki Coupling

This protocol utilizes steric bulk and low temperatures to prevent both catalyst poisoning and over-coupling.

  • Preparation: Charge an oven-dried Schlenk flask with (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane (1.0 equiv), the desired arylboronic acid (1.0 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add Pd(dtbpf)Cl₂ (0.03 equiv). Note: The di-tert-butylphosphinoferrocene ligand is critical to reject sulfur coordination.

  • Atmosphere Exchange: Evacuate the flask and backfill with dry N₂ (Repeat 3x).

  • Solvent Addition: Inject thoroughly degassed THF/H₂O (10:1 ratio) to achieve a 0.1 M concentration.

  • Reaction: Stir at 25–40 °C for 4–6 hours. Do not heat above 40 °C. Monitor strictly by LCMS; stop the reaction immediately once the starting material is consumed to prevent the second oxidative addition.

  • Workup: Quench with water, extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Workflow Prep Degas Solvents (THF/H2O) Mix Add Substrate, 1.0 eq Boronic Acid Prep->Mix Cat Add Pd(dtbpf)Cl2 (3 mol%) Mix->Cat React Stir at 25-40 °C (Monitor by LCMS) Cat->React Workup Aqueous Quench & Extraction React->Workup

Optimized workflow for selective mono-Suzuki coupling of dibrominated substrates.

Protocol 2: Cryogenic Halogen-Metal Exchange via TurboGrignard

This protocol suppresses benzyne formation by utilizing a milder organometallic reagent under strict thermal control.

  • Preparation: Charge an oven-dried Schlenk flask with (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane (1.0 equiv) in anhydrous THF (0.2 M).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Insert an internal temperature probe. Allow the internal temperature to reach strictly -78 °C.

  • Metallation: Dropwise add iPrMgCl·LiCl (TurboGrignard, 1.05 equiv) over 15 minutes down the cold wall of the flask. Self-Validation Check: If the solution turns dark brown/black, your temperature has spiked above -60 °C, and benzyne formation has occurred.

  • Equilibration: Stir at -78 °C for exactly 30 minutes.

  • Electrophile Quench: Add the desired electrophile (e.g., anhydrous DMF for formylation) neat or as a THF solution, pre-cooled to -78 °C.

  • Completion: Allow the reaction to stir for 1 hour at -78 °C, then slowly remove the cooling bath and warm to room temperature.

  • Workup: Quench carefully with saturated aqueous NH₄Cl and extract with DCM.

References

  • Title: Robust Palladium-Catalyzed Arylation of Catalyst-Poisoning ortho-Sulfanyl Aryl Halides with Tetraarylborates and Its Application to Synthesis of π-Extended Dibenzothiophenes Source: ResearchGate URL
  • Title: Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols Source: Taylor & Francis URL
  • Title: Heteroatom-Facilitated Lithiations Source: Chemistry and Chemists URL

Sources

Troubleshooting

Technical Support Center: Purification of (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals working with (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals working with (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane .

This highly functionalized building block is prized for its versatility. The two bromine atoms serve as reliable handles for transition-metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)[1]. However, the combination of a methylthio (-SMe) group and two highly electronegative fluorine atoms creates a perfect storm of purification challenges: extreme lipophilicity, endogenous metal chelation, and susceptibility to aerobic oxidation.

Below is our comprehensive troubleshooting guide to resolving the most common purification bottlenecks associated with this scaffold.

Module 1: Residual Metal (Palladium) Scavenging

Q: Why are my palladium levels consistently >500 ppm after standard aqueous workup of cross-coupling reactions with this scaffold?

A: The causality lies in the "thioether effect." The methylthio (-SMe) group acts as a soft Lewis base, which strongly coordinates to soft Lewis acids like Pd(0) and Pd(II) species in solution[2]. This endogenous chelation outcompetes the partitioning forces of standard aqueous-organic extractions, dragging the palladium into the organic phase alongside your product. Standard silica gel chromatography is often insufficient to break this thermodynamically stable Pd-thioether complex.

Q: How can I effectively reduce palladium to acceptable pharmaceutical limits (<10 ppm)?

A: You must introduce a competing ligand that has a thermodynamically higher affinity for palladium than your product's mono-dentate thioether group. Macroporous polystyrene-bound trimercaptotriazine (MP-TMT) or fibrous mercapto-polymers (e.g., Smopex-111) are highly effective because their multi-dentate sulfur arrays outcompete the single methylthio group of your product, permanently trapping the metal on a solid support[3][4].

Quantitative Comparison of Palladium Scavengers

Data summarized for the purification of thioether-containing active pharmaceutical ingredients.

Scavenger TypeFunctional GroupEq. RequiredTemp (°C)Time (h)Expected Residual Pd (ppm)
MP-TMT Trimercaptotriazine5–105012–24< 10
Smopex-111 Mercapto-polymer56012< 15
Silica-Thiol Alkyl Thiol102524~ 50
Activated Carbon N/A (Physisorption)50 (w/w)2524> 200
Step-by-Step Methodology: Palladium Scavenging Protocol

This is a self-validating protocol; do not proceed to final isolation without confirming metal clearance.

  • Concentration: Concentrate the crude reaction mixture in vacuo to remove the primary cross-coupling solvent (e.g., DMF, 1,4-dioxane).

  • Reconstitution: Dissolve the crude residue in a slightly polar, non-coordinating solvent mixture (e.g., 9:1 Dichloromethane/Methanol). This ensures both the highly lipophilic product and the polar Pd-complex are fully solubilized.

  • Scavenger Addition: Add 5 to 10 molar equivalents (relative to the initial Pd catalyst loading) of MP-TMT resin[4].

  • Incubation: Stir the suspension vigorously at 50 °C for 12 to 24 hours. The elevated temperature provides the activation energy required to break the product-Pd coordination bond.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the metal-loaded resin. Wash the filter cake with excess Dichloromethane.

  • Validation: Concentrate an aliquot of the filtrate and analyze via ICP-MS. If Pd levels remain >10 ppm, repeat steps 3–5 before proceeding to chromatography.

G Start Crude Reaction Mixture (High Pd, Thioether Chelation) Scavenger Add MP-TMT or Smopex-111 (5-10 equivalents) Start->Scavenger Incubate Stir at 50°C for 12-24h in polar aprotic solvent Scavenger->Incubate Filter Filter through Celite pad Wash with EtOAc/MeOH Incubate->Filter Analyze ICP-MS Analysis Is Pd < 10 ppm? Filter->Analyze Pass Proceed to Chromatography Analyze->Pass Yes Fail Repeat Scavenging Cycle Analyze->Fail No Fail->Scavenger

Workflow for disrupting thioether-palladium chelation using solid-supported scavengers.

Module 2: Chromatographic Separation of Mono- vs. Di-Coupled Products

Q: I am trying to isolate the mono-coupled product, but it co-elutes with the di-coupled product and unreacted starting material on standard bare silica. How can I resolve this?

A: The 2,6-difluoro substitution heavily masks the polarity of the aromatic core. Fluorine is highly electronegative, pulling electron density away from the ring, but its tightly held non-bonding electrons drastically reduce the polarizability of the molecule. This makes the molecule "slippery" on normal-phase silica, suppressing the dipole-dipole interactions that bare silica relies on. Consequently, the mono- and di-substituted brominated species will exhibit nearly identical Rf​ values.

Q: What is the best purification strategy for these mixtures?

A: Switch from normal-phase to reverse-phase (RP) chromatography. RP-HPLC (C18) relies on hydrophobic interactions, which are highly sensitive to the change in molecular volume and lipophilic surface area between a mono-bromo intermediate and a bulky di-coupled biaryl/amine.

Step-by-Step Methodology: Reverse-Phase Purification

This protocol utilizes a self-validating LC-MS feedback loop to ensure fraction purity.

  • Sample Preparation: Dissolve the Pd-free crude mixture in a minimum volume of DMSO or DMF. Do not use highly non-polar solvents (like hexanes), as the sample will crash out upon injection onto the aqueous C18 column.

  • Column Equilibration: Equilibrate a C18 preparative column with 95% Water / 5% Acetonitrile. Crucial addition: Include 0.1% Trifluoroacetic acid (TFA) in both mobile phases to suppress the ionization of any basic coupling partners (e.g., amines from Buchwald-Hartwig reactions)[5].

  • Gradient Elution: Run a shallow gradient from 5% Acetonitrile to 95% Acetonitrile over 40 column volumes. The mono-bromo intermediate, being more compact and slightly less lipophilic than the di-coupled product, will elute first.

  • Validation & Collection: Monitor UV absorbance at 254 nm and 280 nm. Analyze the leading and tailing edges of the peak via LC-MS to confirm the absence of the di-coupled mass before pooling fractions. Lyophilize the pooled fractions to isolate the pure product.

G Crude Crude Mixture (Mono- vs Di-substituted) TLC TLC Check (Hexanes/EtOAc) ΔRf < 0.1? Crude->TLC NP Normal Phase Silica Gradient Elution TLC->NP No (ΔRf > 0.1) RP Reverse Phase (C18) or FluoroFlash Silica TLC->RP Yes (Co-elution) Pure Isolated Mono-adduct NP->Pure Elution Elute: MeOH/H2O (0.1% TFA) RP->Elution Elution->Pure

Chromatographic decision matrix for resolving fluorinated mono- and di-substituted thioethers.

Module 3: Managing Thioether Oxidation State Impurities

Q: During the purification of the thioether, I am seeing +16 Da and +32 Da mass adducts in my LC-MS. How do I prevent or remove these?

A: These masses correspond to the sulfoxide (+16 Da) and sulfone (+32 Da) over-oxidation products. Although the electron-withdrawing fluorines make the sulfur slightly less nucleophilic, the thioether remains highly susceptible to aerobic photo-oxidation. This is especially prevalent if the reaction involves photoredox conditions, extended exposure to ambient light, or prolonged stirring in air during workup[1].

Q: How can I salvage the oxidized product without discarding the batch?

A: Instead of attempting a difficult chromatographic separation of the sulfoxide from the thioether, perform a chemoselective reduction to push the oxidized impurities back to the desired thioether state prior to final isolation.

Step-by-Step Methodology: Chemoselective Reduction
  • Preparation: Dissolve the crude oxidized mixture in anhydrous Tetrahydrofuran (THF).

  • Reagent Addition: Add 2.0 equivalents of Triphenylphosphine (PPh 3​ ) and a catalytic amount of Iodine (I 2​ ). The iodine activates the sulfoxide, making it susceptible to deoxygenation by the phosphine.

  • Reaction: Stir at room temperature under a strict argon atmosphere for 4 hours. Keep the flask wrapped in aluminum foil to prevent further photo-oxidation.

  • Validation: Pull a 10 μ L aliquot, dilute in Acetonitrile, and run an LC-MS to confirm the disappearance of the +16 Da mass peak.

  • Workup: Quench with saturated aqueous sodium thiosulfate to neutralize the iodine. Extract with Ethyl Acetate, dry over MgSO 4​ , and purify via flash chromatography to isolate the restored thioether.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development - ACS Publications URL:2

  • Using Metal Scavengers to Remove Trace Metals such as Palladium Source: Biotage URL:3

  • An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II) Source: ACS Publications URL:4

  • Semiheterogeneous Dual Nickel/Photocatalytic (Thio)etherification Using Carbon Nitrides Source: PMC URL:5

  • Thioether-Functionalized Aryl Bromides: A Technical Guide for Advanced Synthesis and Application Source: Benchchem URL:1

Sources

Optimization

Technical Support Center: Preventing Debromination in Palladium-Catalyzed Reactions

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. As researchers and process chemists scale up syntheses or work with complex, electron-rich heteroaryl halides, hydrodehalogenation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. As researchers and process chemists scale up syntheses or work with complex, electron-rich heteroaryl halides, hydrodehalogenation (debromination) frequently emerges as a critical yield-limiting side reaction.

This guide is designed by our Senior Application Scientists to provide you with a fundamental mechanistic understanding, targeted troubleshooting strategies, and self-validating protocols to systematically eliminate debromination in your workflows.

Mechanistic Deep Dive: Understanding the Causality

To prevent debromination, we must first understand the thermodynamic and kinetic pathways that cause it.

Q: What drives the hydrodehalogenation (debromination) side reaction in cross-coupling? A: Debromination is a competing off-cycle catalytic pathway. Following the initial oxidative addition of the aryl bromide to the active Pd(0) species to form an Ar−Pd(II)−Br complex, the desired pathway involves transmetalation with your coupling partner. However, if transmetalation is slow, the palladium center can abstract a hydride from the surrounding environment. This forms an Ar−Pd(II)−H intermediate, which rapidly undergoes reductive elimination to yield the debrominated arene ( Ar−H ) and a Pd(0) species .

Q: Where do these hydride sources originate? A: Hydrides are typically generated through β -hydride elimination from aliphatic alcohols (e.g., ethanol, isopropanol) used as solvents, or from amine bases. Additionally, trace water combined with basic conditions can act as a hydrogen source, generating palladium-hydride species that poison the cross-coupling cycle .

Mechanism A Ar-Br + Pd(0) B Ar-Pd(II)-Br (Oxidative Addition) A->B C Transmetalation (Desired) B->C Organometallic Partner E Hydride Transfer (Solvent/Base/H2O) B->E Off-Cycle Side Reaction D Cross-Coupled Product (Ar-R) C->D Reductive Elim. F Ar-Pd(II)-H E->F G Debrominated Arene (Ar-H) F->G Reductive Elim.

Catalytic divergence: Desired cross-coupling pathway vs. undesired hydrodehalogenation.

Targeted Troubleshooting Strategies

Q: How do I select a ligand to outcompete debromination? A: The kinetic competition between transmetalation and hydride transfer dictates the reaction outcome. To suppress debromination, you must accelerate the desired pathway. Dialkylbiaryl phosphines (such as XPhos, SPhos, or RuPhos) are highly effective .

  • Causality: The extreme steric bulk of these ligands forces the palladium center into a lower coordination state, which dramatically accelerates the final reductive elimination step of the cross-coupled product. Simultaneously, their electron-rich nature stabilizes the Pd(0) intermediate, ensuring rapid oxidative addition and minimizing the lifespan of the vulnerable Ar−Pd(II)−Br resting state.

Q: What are the optimal solvent and base combinations? A: If you observe debromination, immediately eliminate protic solvents (alcohols) and aliphatic amines.

  • Causality: Switching to strictly aprotic solvents (e.g., Toluene, 1,4-Dioxane, or 2-MeTHF) removes primary hydride donors. Furthermore, strong bases (like NaOH or alkoxides) can facilitate the formation of Pd-H species in the presence of trace moisture. Downgrading to milder, anhydrous inorganic bases like K2​CO3​ or K3​PO4​ significantly reduces the hydrodehalogenation rate .

Q: Does catalyst loading or temperature exacerbate the issue? A: Yes. Counterintuitively, increasing catalyst loading can increase the proportion of debrominated byproduct. High temperatures combined with high Pd concentrations promote off-cycle palladium-catalyzed solvolysis and hydride transfer . Optimize by lowering the catalyst loading (e.g., to 1–2 mol%) and utilizing highly active pre-catalysts (like Buchwald G2/G3 palladacycles) that allow the reaction to proceed at lower temperatures.

Workflow Start Issue: Debromination Detected (>5%) Step1 1. Evaluate Solvent & Base Start->Step1 Cond1 Are you using alcohols, amines, or strong bases? Step1->Cond1 Fix1 Action: Switch to Aprotic (Toluene/Dioxane) Action: Use Milder Base (K2CO3 / K3PO4) Cond1->Fix1 Yes Step2 2. Evaluate Ligand Architecture Cond1->Step2 No Fix1->Step2 Cond2 Using basic phosphines (e.g., PPh3)? Step2->Cond2 Fix2 Action: Upgrade to Bulky, Electron-Rich Biaryl Phosphines (XPhos, SPhos) Cond2->Fix2 Yes Step3 3. Optimize Kinetics Cond2->Step3 No Fix2->Step3 Fix3 Action: Lower Temp (e.g., 110°C -> 80°C) Action: Reduce Pd Loading (<2 mol%) Step3->Fix3

Step-by-step troubleshooting workflow to systematically eliminate debromination.

Quantitative Data: Impact of Reaction Parameters

The table below illustrates a real-world optimization matrix for the Suzuki-Miyaura cross-coupling of a highly sensitive 3-bromo-heterocycle. Notice how the transition from a standard ligand/protic system to a bulky ligand/aprotic system completely inverts the product distribution .

EntryCatalyst / Ligand SystemBase (Equiv)Solvent SystemTemp (°C)Yield of Desired Product (%)Yield of Debrominated Byproduct (%)
1 PdCl2​(PPh3​)2​ / None Na2​CO3​ (2.0)Dioxane / H2​O 1109%91%
2 PdCl2​(dppf) / dppf K2​CO3​ (2.0)Dioxane / H2​O 11017%83%
3Pd(OAc)₂ / PPh₃ K2​CO3​ (2.0)Toluene10045%35%
4XPhos Pd G2 / XPhos K2​CO3​ (2.0) Dioxane (Anhydrous) 135 (MW) 91% 0%

Table 1: Matrix demonstrating the suppression of hydrodehalogenation through ligand and solvent optimization.

Self-Validating Protocol: Optimized Suzuki-Miyaura Coupling

This protocol utilizes a Buchwald pre-catalyst system designed to ensure rapid generation of the active Pd(0) species while utilizing steric bulk to suppress the Pd-H pathway.

Objective: Couple an electron-rich aryl bromide with an arylboronic acid while maintaining <1% hydrodehalogenation.

Step 1: Rigorous Exclusion of Oxygen and Moisture

  • Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Transfer the vessel to a nitrogen-filled glovebox or utilize standard Schlenk line techniques (evacuate and backfill with ultra-pure Argon three times). Causality: Trace moisture acts as a proton/hydride source, while oxygen degrades electron-rich phosphine ligands, stalling the catalytic cycle and increasing the residence time of the Ar−Pd(II)−Br intermediate.

Step 2: Reagent Preparation

  • Add the aryl bromide (1.0 equiv) and the arylboronic acid (1.2–1.5 equiv). Note: A slight excess of boronic acid ensures transmetalation is kinetically favored over side reactions.

  • Add finely milled, anhydrous K3​PO4​ (2.0 equiv) as the base.

  • Add XPhos Pd G3 (1.0–2.0 mol%) and supplemental XPhos ligand (1.0–2.0 mol%).

Step 3: Solvent Addition and Reaction Execution

  • Add anhydrous, thoroughly degassed 1,4-Dioxane or 2-MeTHF to achieve a concentration of 0.1 M to 0.2 M. (Degas via 3 cycles of freeze-pump-thaw or vigorous argon sparging for 30 minutes).

  • Seal the vessel and heat to 80 °C in a pre-heated oil bath or heating block.

  • Stir vigorously (800+ RPM) to ensure the heterogeneous base is adequately suspended, facilitating the transmetalation step.

Step 4: Self-Validation and Quenching

  • After 2 hours, withdraw a 50 µL aliquot under a positive pressure of Argon.

  • Dilute the aliquot in LC-MS grade Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via UPLC-MS or GC-MS.

  • Validation Check: Calculate the ratio of the cross-coupled product mass peak to the Ar−H (debrominated) mass peak. If the debrominated peak is >5% area, the reaction is starved of the transmetalating agent (check boronic acid stability) or trace moisture is present.

  • Upon full consumption of the starting material, cool to room temperature, dilute with Ethyl Acetate, and wash with water to remove inorganic salts. Dry over Na2​SO4​ and concentrate for purification.

References

  • Organometallics (ACS Publications) . Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.[Link]

  • The Journal of Organic Chemistry (ACS Publications) . Pd-Catalyzed Borylation in Water and Its Application to the Synthesis of Active Pharmaceutical Ingredient (API) Intermediates.[Link]

  • RSC Advances (RSC Publishing) . Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylpyrazolo[1,5-a]pyrimidines.[Link]

  • The Journal of Organic Chemistry (ACS Publications) . Process Design and Optimization in the Pharmaceutical Industry: A Suzuki–Miyaura Procedure for the Synthesis of Savolitinib.[Link]

Troubleshooting

Technical Support Center: Troubleshooting 2,6-Difluoro Substituted Cross-Coupling Reactions

Welcome to the Advanced Technical Support Center. Working with 2,6-difluoro substituted aromatic systems presents a dual-front chemical challenge: the two ortho-fluorine atoms create a highly restrictive steric environme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. Working with 2,6-difluoro substituted aromatic systems presents a dual-front chemical challenge: the two ortho-fluorine atoms create a highly restrictive steric environment , while simultaneously exerting a profound electron-withdrawing inductive effect . This unique combination frequently derails standard palladium-catalyzed cross-coupling reactions, leading to stalled catalytic cycles, catalyst poisoning, and rapid substrate degradation.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you overcome steric hindrance in Buchwald-Hartwig aminations and Suzuki-Miyaura cross-couplings.

Part 1: Buchwald-Hartwig Amination with 2,6-Difluoroanilines

FAQ 1: Why does my amination of 2,6-difluoroaniline stall at room temperature, yielding mostly unreacted starting material?

The Causality: The failure of standard catalyst systems (e.g., Pd/BrettPhos) with 2,6-difluoroaniline is rooted in a steric clash at the transition state. During the catalytic cycle, the hindered amine must bind to the Pd(II)-aryl intermediate and undergo deprotonation. Traditional bulky dialkylbiaryl monophosphine ligands feature a para-isopropyl group on the non-phosphorus-containing ring. This group severely clashes with the two ortho-fluorines of the incoming aniline, drastically increasing the activation energy for 1[1].

The Solution: Transition to a rationally designed ligand such as GPhos (OA6) . In the development of this ligand, the problematic para-isopropyl group was removed to open the binding pocket for sterically demanding amines. To offset this reduction in size and maintain the stability of the active monoligated Pd(0) species, a bulky ortho-tert-butoxy (Ot-Bu) group is retained on the phosphorus-containing ring[1].

LigandLogic A Standard Ligand (e.g., BrettPhos) B Steric Clash at Transition State with 2,6-Difluoroaniline A->B Causes stall C Remove para-iPr Group (e.g., GPhos) B->C Structural Fix 1 D Retain ortho-OtBu Group B->D Structural Fix 2 E Enables Amine Binding & Deprotonation C->E Resolves Sterics F Prevents Catalyst Degradation D->F Maintains Stability

Ligand optimization logic for overcoming steric hindrance in 2,6-difluoroaniline amination.

Experimental Protocol: Self-Validating Amination using GPhos

This protocol utilizes an internal standard to create a self-validating feedback loop, allowing you to pinpoint exactly where the catalytic cycle arrests if yields are suboptimal.

  • Preparation of the Pre-Catalyst: In an argon-filled glovebox, charge a vial with [Pd(cinnamyl)Cl]₂ (0.1 mol% Pd) and GPhos ligand (0.2 mol%). Dissolve in anhydrous THF and stir for 15 minutes until homogeneous to ensure complete complexation.

  • Substrate Addition: To a separate flame-dried Schlenk flask, add the aryl halide (1.0 equiv), 2,6-difluoroaniline (1.4 equiv), and NaOt-Bu (1.4 equiv).

  • Internal Standard Injection: Add exactly 0.1 equivalents of dodecane. Validation checkpoint: Take a T=0 aliquot for GC-MS analysis to establish the baseline ratio of aryl halide to dodecane.

  • Reaction Initiation: Transfer the pre-catalyst solution to the Schlenk flask. Stir at room temperature (or heat to 40 °C if the aryl halide is highly deactivated).

  • Monitoring: Extract 20 µL aliquots at 1-hour intervals. Quench with wet ethyl acetate and analyze via GC-MS.

    • Diagnostic Logic: If the aryl halide is consumed but the product is not forming, the cycle is stalling at the amine binding step (check ligand integrity). If aryl halide remains untouched, oxidative addition has failed (check for oxygen intrusion or catalyst poisoning).

Part 2: Suzuki-Miyaura Coupling with 2,6-Difluorophenylboronic Acids

FAQ 2: I am observing massive protodeboronation and very low cross-coupling yields. How do I favor the desired pathway?

The Causality: 2,6-Difluorophenylboronic acid is notoriously difficult to couple. The steric bulk of the ortho-fluorines severely retards the transmetalation step. Concurrently, the strong inductive electron withdrawal from the fluorines highly polarizes the C-B bond, making the ipso-carbon highly electrophilic. When exposed to the aqueous basic conditions typical of Suzuki couplings, the boronic acid undergoes rapid hydrolytic cleavage (protodeboronation), destroying your starting material before transmetalation can occur.

The Solution: You must decouple the rate of transmetalation from the rate of degradation. Implement a slow-release strategy by replacing the boronic acid with a 2 salt[2] or a MIDA ester. These stable precursors slowly hydrolyze in situ, maintaining a steady, low concentration of the active boronic acid. Pair this with a highly active catalyst system featuring a large percent buried volume (% Vbur) and wide bite angle (such as Pd/NHC complexes or XPhos) to forcefully accelerate the 3[3].

SuzukiBottleneck A Pd(II)-Aryl Complex C Transmetalation (Slowed by Sterics) A->C Base B 2,6-Difluorophenyl Boronic Acid B->C Desired Pathway D Protodeboronation (Accelerated by F-atoms) B->D H2O / Heat E Cross-Coupled Product C->E Reductive Elimination F Defluorinated Side Product D->F Degradation

Mechanistic divergence in Suzuki coupling of 2,6-difluorophenylboronic acids.

Experimental Protocol: Self-Validating Suzuki Coupling using Trifluoroborate Salts

This protocol relies on ¹⁹F NMR tracking to validate the structural integrity of the fluorinated ring throughout the reaction.

  • Reagent Assembly: In a reaction vial, combine the aryl halide (1.0 equiv), Potassium (2,6-difluorophenyl)trifluoroborate (1.1 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Critical Step: Degas the mixture via three freeze-pump-thaw cycles. Oxygen not only oxidizes the phosphine ligand but accelerates the decomposition of electron-deficient boron species.

  • Reaction Execution: Seal the vial and heat to 85 °C for 16 hours.

  • Validation via ¹⁹F NMR: Before standard aqueous workup, extract a 50 µL aliquot of the crude mixture, dilute in DMSO-d₆, and run a rapid ¹⁹F NMR.

    • Diagnostic Logic: The desired product will show a distinct multiplet (typically around -112 to -115 ppm depending on the coupled aryl group). If you observe a massive singlet near -110 ppm, this indicates 1,3-difluorobenzene (the product of protodeboronation). If protodeboronation dominates, lower the reaction temperature to 65 °C and switch to a weaker base (e.g., CsF).

Part 3: Quantitative Data & System Comparison

The following table summarizes the causal relationship between ligand/precursor choices and reaction outcomes when managing 2,6-difluoro steric hindrance.

Reaction TypeSubstrateCatalyst/Ligand SystemPrimary Challenge AddressedTypical Yield
Buchwald-Hartwig 2,6-DifluoroanilinePd₂dba₃ / GPhos (OA6)Steric clash during amine binding>85%
Buchwald-Hartwig 2,6-DifluoroanilinePd₂dba₃ / BrettPhosPoor amine binding (Catalyst stall)<10%
Suzuki-Miyaura 2,6-Difluorophenylboronic acidPd(OAc)₂ / XPhosSlow transmetalation~15% (High Protodeboronation)
Suzuki-Miyaura Potassium (2,6-difluorophenyl)trifluoroboratePd/NHC or Pd(dppf)Cl₂Protodeboronation mitigation66 - 95%

References

  • Source: nih.
  • Title: Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II)
  • Source: nih.

Sources

Optimization

stability of (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane under different reaction conditions

Welcome to the technical support guide for (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane (CAS 1805121-60-1). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane (CAS 1805121-60-1). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this versatile, polyhalogenated building block. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern its stability and reactivity, enabling you to anticipate challenges and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane?

A1: This compound is a specialized intermediate primarily used in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.[1] Its key features are the two bromine atoms, which serve as reactive handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), and the difluorinated ring, which can enhance properties like metabolic stability and lipophilicity in the final product.[2][3] The methylsulfane group can also be modified, for example, through oxidation to the corresponding sulfoxide or sulfone.[4]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, the compound should be stored in a cool, dry place, typically at 2-8°C, and sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and air exposure.[5][6] While stable at room temperature for shipping and short-term handling, minimizing exposure to light and heat is recommended to prevent potential degradation over time.

Q3: What are the main safety considerations when handling this compound?

A3: As with any halogenated aromatic compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.[4] While specific toxicity data for this exact molecule is limited, polyhalogenated aromatic hydrocarbons as a class can be persistent and may have toxicological properties.[7] A full review of the Safety Data Sheet (SDS) is mandatory before use.

Troubleshooting Guide: Stability Under Reaction Conditions

This section addresses common issues encountered during reactions. The stability of (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane is dictated by its three key structural motifs: the aryl sulfide (thioether) linkage, the carbon-bromine bonds, and the electron-deficient difluorinated aromatic ring.

Issue 1: Oxidation of the Methylsulfane Group

Q: I'm running a reaction with an oxidizing agent and observing the formation of new, more polar byproducts. What is happening?

A: The methylsulfane (thioether) group is susceptible to oxidation. It can be readily oxidized first to a methylsulfinyl group (sulfoxide) and then further to a methylsulfonyl group (sulfone) under stronger conditions. This is a common transformation for aryl sulfides.[8]

Causality: The sulfur atom in the sulfane has a lone pair of electrons, making it nucleophilic and susceptible to attack by electrophilic oxidizing agents like hydrogen peroxide, peroxy acids (e.g., m-CPBA), or Oxone®.[4] This oxidation changes the electronic and physical properties of the molecule, increasing its polarity.

Troubleshooting Workflow: Suspected Oxidation

start Low yield or unexpected polar byproduct in oxidative reaction check_tlc Analyze crude reaction by TLC/LC-MS start->check_tlc new_spots New, more polar spots observed? check_tlc->new_spots confirm_mass Confirm mass of byproducts. Mass +16 (sulfoxide)? Mass +32 (sulfone)? new_spots->confirm_mass Yes no_oxidation Masses do not match. Investigate other side reactions. new_spots->no_oxidation No yes_oxidation Oxidation confirmed. confirm_mass->yes_oxidation Yes confirm_mass->no_oxidation No mitigate Mitigation Strategy: - Use milder oxidant - Control stoichiometry - Lower temperature yes_oxidation->mitigate

Caption: Workflow to diagnose and mitigate sulfane oxidation.

Protocol: Small-Scale Stability Test for Oxidation
  • Setup: Dissolve 10 mg of (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane in 1 mL of a suitable solvent (e.g., methanol or dichloromethane) in a small vial.

  • TLC Spotting: Spot a baseline of the starting material on a TLC plate.

  • Reagent Addition: Add 1.1 equivalents of 30% hydrogen peroxide solution.[9]

  • Monitoring: Stir at room temperature and monitor the reaction by TLC every 15 minutes for 2 hours.

  • Analysis: Visualize the TLC plate under UV light and with a potassium permanganate stain. The formation of a new, lower Rf spot indicates oxidation to the more polar sulfoxide.

Issue 2: Reductive Lability of Carbon-Bromine Bonds

Q: I'm attempting a reduction (e.g., reducing a nitro group elsewhere in the molecule) and losing one or both bromine atoms from my starting material. Why?

A: Aryl-bromine bonds can be cleaved under certain reductive conditions, a process known as hydrodebromination. This is particularly common in catalytic hydrogenation (e.g., H₂ with Pd, Pt, or Ni catalysts).[10]

Causality: Transition metal catalysts used for hydrogenation can facilitate the oxidative addition into the C-Br bond, leading to its cleavage and replacement with a hydrogen atom. Furthermore, the sulfur atom of the methylsulfane group can act as a catalyst poison, deactivating the metal catalyst and often leading to incomplete or messy reactions.[11][12]

Recommended Reductive Conditions to Avoid Debromination:
Reagent/ConditionSuitability for Preserving C-Br BondsRationale & Citation
H₂, Pd/C Not RecommendedHigh risk of C-Br cleavage and catalyst poisoning by sulfur.[12]
SnCl₂·2H₂O GoodA classic chemoselective method for nitro group reduction that typically preserves aryl halides.
Sodium Dithionite (Na₂S₂O₄) ModerateCan be effective but may require elevated temperatures, which could lead to side products.[12]
Zinc or Iron in Acetic Acid GoodOften used for reducing nitro groups in the presence of sensitive functionalities.
Protocol: Stability Test for Reductive Conditions (SnCl₂)
  • Setup: In a round-bottom flask, dissolve 50 mg of the title compound in 3 mL of ethanol.

  • Reagent Addition: Add 5 equivalents of tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Reaction: Heat the mixture to 60-70°C and monitor by LC-MS for 1-2 hours.

  • Workup: Cool the reaction, quench with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.

  • Analysis: Analyze the organic extract by LC-MS or GC-MS to check for the presence of mono-bromo or debrominated species.

Issue 3: Stability in Acidic and Basic Media

Q: Will my compound decompose under strongly acidic or basic workup conditions?

A: (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane is generally stable to a wide range of pH conditions at room temperature. Aryl thioethers are robust linkages. However, extreme conditions (high temperature combined with strong acid or base) could potentially lead to unforeseen reactions. For instance, highly substituted, electron-deficient aromatic rings can sometimes undergo nucleophilic aromatic substitution (SₙAr) with strong nucleophiles at elevated temperatures.[13]

Protocol: Acid/Base Stability Check
  • Setup: Prepare two vials, each with 10 mg of the compound in 1 mL of THF.

  • Acid Test: To one vial, add 0.5 mL of 2M HCl (aq).

  • Base Test: To the other vial, add 0.5 mL of 2M NaOH (aq).

  • Monitoring: Stir both vials at room temperature for 4 hours. Take a small aliquot from the organic layer, dilute, and analyze by GC-MS or LC-MS to check for any degradation.

  • Stress Test (Optional): If stability at higher temperatures is required, repeat the experiment at 50°C.

Issue 4: Photochemical and Thermal Stability

Q: My reaction mixture is turning dark upon prolonged heating or exposure to light. Is the compound unstable?

A: Yes, this is a possibility. Polyhalogenated aromatic compounds can be susceptible to degradation under thermal or photochemical stress.[14]

Causality:

  • Photochemical Instability: The carbon-bromine bond is weaker than carbon-fluorine or carbon-hydrogen bonds. UV light, and sometimes even strong visible light, can induce homolytic cleavage of the C-Br bond, generating aryl radicals.[15][16] These highly reactive species can then dimerize, abstract hydrogen atoms from the solvent, or engage in other undesirable side reactions, often leading to discoloration and complex product mixtures.

  • Thermal Instability: While the molecule is expected to be thermally stable to well over 150°C, very high temperatures (>250°C) could lead to decomposition.[17][18] The exact decomposition temperature would require analysis by techniques like TGA/DSC.

Potential Degradation Pathways

sub (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane ox1 Sulfoxide sub->ox1 rad Aryl Radical (C-Br Cleavage) sub->rad cross Functionalized Product (C-C, C-N, C-O bond formation) sub->cross ox2 Sulfone ox1->ox2 deg Degradation Products (Dimers, etc.) rad->deg sub_ox Oxidation (e.g., H₂O₂, m-CPBA) sub_ox->ox1 sub_rad Photolysis (UV) or High Temperature sub_rad->rad sub_cross Cross-Coupling (e.g., Pd/Ni catalyst) sub_cross->cross

Caption: Key reactive pathways for the title compound.

Protocol: Basic Photostability Test
  • Setup: Prepare two identical solutions of the compound (e.g., 1 mg/mL in acetonitrile) in clear glass vials.

  • Control: Wrap one vial completely in aluminum foil to serve as a dark control.

  • Exposure: Place both vials near a window with direct sunlight or under a laboratory UV lamp (e.g., 365 nm) for several hours.[19]

  • Analysis: Compare the solutions by LC-MS. A decrease in the peak area of the starting material and the appearance of new peaks in the exposed sample relative to the control indicates photochemical instability.

References

  • Environmental Persistence and Degradation of Aryl Sulfoxides: An In-depth Technical Guide. Benchchem.
  • The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. MDPI.
  • Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. Beilstein Journals.
  • (3,5-Dibromo-2-fluorophenyl)(methyl)sulfane. SynHet.
  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
  • Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry.
  • (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane. ChemScene.
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC.
  • Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in the Air. IntechOpen.
  • Polyhalogenated Aromatic Hydrocarbons. MDPI.
  • fluoromethyl phenyl sulfone. Organic Syntheses Procedure.
  • (3,5-Dibromo-2-fluorophenyl)(methyl)sulfane. Sigma-Aldrich.
  • Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches.
  • (3,6-Dibromo-2-fluorophenyl)(methyl)sulfane. Sigma-Aldrich.
  • Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal-Organic Framework. PMC.
  • Thermal stability of some commercial natural and synthetic antioxidants and their mixtures.
  • Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides. PMC.
  • Hydrogen peroxide. Wikipedia.
  • Reduction of aryl-nitro group in presence of disulfide bond. Reddit.
  • Oxidation of different substituted aryalkyl sulfides. Reaction conditions. ResearchGate.
  • Photochemistry of α-fluorocycloalkanones and α-bromo. R Discovery.
  • (3,5-dibromo-2,6-difluorophenyl)(methyl)sulfane. Boroncore.
  • Recent Advances in the Synthetic Application of Difluorocarbene.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC.
  • Thermal stability of thiol and silane monolayers: A comparative study. ResearchGate.
  • Chemical Compatibility Database. Cole-Parmer.
  • Regioselective Difunctionalization of 2,6-Difluorophenols Trig- gered by Sigmatropic Dearomatization. Kyoto University Research Information Repository.
  • How Attractive is Bromine as a Protecting Group in Aromatic Chemistry?. ResearchGate.
  • Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI.
  • Chemical Compatibility Chart. Walchem.
  • P-Bromo Fluoro Benzene. AD PHARMACHEM.
  • Reaction of difluoromethyl pentafluorophenyl sulfoxide with nucleophiles. ResearchGate.
  • Stability of Dibromo-Dipyrromethene Complexes Coordinated with B, Zn, and Cd in Solutions of Various Acidities. MDPI.

Sources

Troubleshooting

Technical Support Center: Regioselective Functionalization of (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges with highly functionalized polyhalogenated building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges with highly functionalized polyhalogenated building blocks.

(3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane is a remarkably versatile, yet notoriously stubborn, scaffold. It presents three distinct reactive vectors: a highly sterically hindered acidic proton at C4, two equivalent bromines at C3/C5 susceptible to halogen-metal exchange, and two equivalent fluorines at C2/C6 prone to Nucleophilic Aromatic Substitution ( SN​Ar ).

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you achieve absolute regiocontrol over this molecule.

Part 1: Workflow Visualization

G SM (3,5-Dibromo-2,6-difluorophenyl) (methyl)sulfane Deprot C4-Deprotonation TMPMgCl·LiCl (-20 °C) SM->Deprot Steric Base (Chemoselective C-H) Exchange C3-Metalation (Mono) iPrMgCl·LiCl (-78 °C) SM->Exchange TurboGrignard (Site-selective C-Br) SNAr C2-S_NAr (Mono) Nucleophile (1.0 eq) (0 °C) SM->SNAr Nu: Addition (Site-selective C-F) Prod1 C4-Functionalized Scaffold Deprot->Prod1 + Electrophile Prod2 C3-Functionalized Scaffold Exchange->Prod2 + Electrophile Prod3 C2-Functionalized Scaffold SNAr->Prod3 - F⁻

Divergent regioselective functionalization pathways for the polyhalogenated thioanisole scaffold.

Part 2: Troubleshooting Guides & FAQs

Q1: I am trying to functionalize the C4 position using n -BuLi, but my GC-MS shows a complex mixture of debrominated products. What is going wrong?

The Causality: You are experiencing a classic chemoselectivity failure. While the C4-H proton is highly acidic (flanked by two electron-withdrawing bromines and two fluorines), n -BuLi is a highly nucleophilic base. The kinetics of halogen-metal exchange at the less sterically hindered C3/C5 bromines vastly outcompete the thermodynamics of deprotonation at the sterically congested C4 pocket. The Solution: You must decouple basicity from nucleophilicity. Switch to the Knochel-Hauser base, TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex). The massive steric bulk of the TMP anion completely suppresses nucleophilic attack at the bromine[1]. Simultaneously, the incorporated LiCl breaks down the magnesium aggregates into highly reactive monomers, boosting the kinetic basicity enough to smoothly deprotonate C4 at -20 °C without triggering side reactions[2].

Q2: How can I achieve mono-magnesiation at C3 without touching the C5 bromine or the C4 proton?

The Causality: Standard Grignard formation using magnesium turnings is heterogeneous and impossible to control for mono-insertion in a symmetric dibromoarene. Using standard i PrMgCl requires higher temperatures (0 °C to RT) for activation, which provides enough thermal energy to trigger benzyne formation or unwanted deprotonation. The Solution: Utilize the TurboGrignard reagent, i PrMgCl·LiCl. The LiCl additive is the critical mechanistic driver here; it disrupts the polymeric Grignard aggregates, forming a highly soluble, hyper-reactive monomeric "ate" complex[3]. This allows the Br-Mg exchange to proceed rapidly at cryogenic temperatures (-78 °C)[4]. By strictly controlling the stoichiometry to 1.05 equivalents, the first Br-Mg exchange occurs instantly. The resulting electron-rich arylmagnesium species significantly raises the LUMO of the aromatic ring, electronically deactivating the second bromine at C5 toward further exchange, thereby guaranteeing mono-selectivity.

Q3: When attempting Nucleophilic Aromatic Substitution ( SN​Ar ) on the fluorines, I get a mixture of mono- and bis-substituted products. How do I improve site-selectivity?

The Causality: The starting thioanisole is highly electron-deficient, making the C2 and C6 fluorines prime targets for SN​Ar . However, once the first fluorine is displaced by a nucleophile (e.g., an alkoxide or secondary amine), the new substituent donates electron density back into the π -system via resonance. This electronic donation deactivates the ring, increasing the activation energy required for the second substitution at C6. The Solution: This reaction is inherently self-regulating if you strictly control the thermodynamics. Run the reaction at exactly 0 °C with 1.0 equivalent of the nucleophile. Do not allow the reaction to warm to room temperature prematurely; excess thermal energy will overcome the electronic deactivation barrier, leading to bis-substitution.

Part 3: Quantitative Data Summary

The following table summarizes the optimal parameters required to achieve >85% regioselectivity for each functionalization vector.

Target SiteFunctionalization TypeOptimal ReagentStoichiometryTemp (°C)Selectivity / Outcome
C4 C-H DeprotonationTMPMgCl·LiCl1.10 eq-20>95% C4-metalation (No Br-exchange)
C3 C-Br Halogen-Metal Exchange i PrMgCl·LiCl1.05 eq-78>90% Mono-magnesiation at C3
C2 C-F SN​Ar Nucleophile (e.g., NaOMe)1.00 eq0>85% Mono-substitution at C2

Part 4: Self-Validating Experimental Protocols

Protocol A: Regioselective C4-Deprotonation via Knochel-Hauser Base

Objective: Selective C-H activation without triggering Br-Mg exchange.

  • Preparation: Flame-dry a Schlenk flask under argon. Add (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane (1.0 mmol) and dissolve in anhydrous THF (5.0 mL).

  • Cooling: Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Metalation: Dropwise, add TMPMgCl·LiCl (1.0 M in THF/toluene, 1.1 mL, 1.1 mmol) over 5 minutes. Stir at -20 °C for 2 hours.

  • Self-Validation Check (Critical): Before committing your expensive electrophile, extract a 0.1 mL aliquot via syringe and quench it into a GC vial containing 0.5 mL of D2​O . Analyze via GC-MS. A successful, regioselective metalation will display >95% deuterium incorporation at C4 (indicated by an M+1 mass shift), confirming the absence of debromination side-reactions.

  • Electrophile Trapping: Once validated, add your desired electrophile (1.2 mmol) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc (3 x 10 mL), dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Chemoselective Mono-Magnesiation at C3 via TurboGrignard

Objective: Selective mono-halogen-metal exchange at C3, leaving C5 intact.

  • Preparation: In an argon-purged Schlenk flask, dissolve the thioanisole substrate (1.0 mmol) in anhydrous THF (10.0 mL) to ensure a dilute environment that favors mono-reactivity.

  • Cryogenic Cooling: Cool the reaction mixture strictly to -78 °C using a dry ice/acetone bath.

  • Exchange: Add i PrMgCl·LiCl (1.3 M in THF, 0.80 mL, 1.05 mmol) dropwise down the side of the flask over 10 minutes to prevent localized heating. Stir at -78 °C for 1 hour.

  • Self-Validation Check (Critical): Extract a 0.1 mL aliquot and quench it into a vial containing a 0.5 M solution of iodine ( I2​ ) in THF. GC-MS analysis must reveal the C3-iodo-C5-bromo product. The presence of a diiodo-species indicates poor temperature control or incorrect stoichiometry, while unreacted starting material indicates moisture contamination.

  • Electrophile Trapping: Add the electrophile (1.1 mmol) at -78 °C. Stir for 1 hour, then remove the cooling bath and allow to reach room temperature.

  • Workup: Quench with 1M HCl (2 mL) to neutralize magnesium salts, extract with DCM, and purify via silica gel chromatography.

Part 5: References

  • [2] Knochel, P. et al. "Synthesis of Well-Defined Head-to-Tail-Type Oligothiophenes by Regioselective Deprotonation of 3-Substituted Thiophenes and Nickel-Catalyzed Cross-Coupling Reaction." Journal of the American Chemical Society, 2011.

  • [4] Knochel, P., Barl, N. M., Werner, V., & Sämann, C. "The Halogen/Magnesium‐Exchange Using iPrMgCl·LiCl and Related Exchange Reagents." ChemInform / Heterocycles, 2014.

  • [1] MilliporeSigma Technical Library. "Selective Metalation and Additions: Knochel-Hauser-Base." Sigma-Aldrich, 2026.

  • [3] Benchchem. "(6-Chloropyridin-2-yl)magnesium bromide: Historical Context and Evolution of Organomagnesium Reagents." Benchchem, 2026.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Cross-Coupling of (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane

Introduction: Navigating a Challenging Substrate In the landscape of pharmaceutical and materials science, the precise functionalization of complex aromatic scaffolds is paramount. The substrate, (3,5-Dibromo-2,6-difluor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating a Challenging Substrate

In the landscape of pharmaceutical and materials science, the precise functionalization of complex aromatic scaffolds is paramount. The substrate, (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane, presents a formidable challenge for synthetic chemists. Its structure is characterized by several features that complicate typical cross-coupling reactions:

  • Steric Hindrance: The two fluorine atoms at the 2- and 6-positions create significant steric bulk around the C-Br bonds, impeding the approach of a palladium catalyst.

  • Electronic Deactivation: The strong electron-withdrawing nature of the fluorine atoms deactivates the aryl bromide bonds, making the initial oxidative addition step of the catalytic cycle more difficult.

  • Chemoselectivity: The presence of two identical bromine atoms raises the challenge of achieving selective mono-arylation versus di-arylation. Controlling this selectivity is often crucial for the desired synthetic outcome.

  • Potential for Catalyst Inhibition: The sulfur atom of the methylsulfane group has the potential to coordinate to the palladium center, which can sometimes lead to catalyst inhibition or deactivation.

This guide provides a comparative analysis of various palladium catalyst systems, offering field-proven insights and experimental data to aid researchers in selecting the optimal catalyst for their specific coupling needs with this and structurally similar substrates.

Comparative Analysis of Palladium Catalyst Systems

The success of a cross-coupling reaction with a challenging substrate like (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane is critically dependent on the choice of the palladium catalyst, which is defined by the ancillary ligand bound to the metal center. We will compare two major classes of ligands: Buchwald-type biaryl phosphines and N-Heterocyclic Carbenes (NHCs).

Buchwald-Type Biaryl Phosphine Ligands

Developed by Stephen Buchwald and his coworkers, this class of electron-rich, bulky monophosphine ligands has revolutionized cross-coupling chemistry.[1][2][3] Their efficacy stems from the ability to stabilize the monoligated Pd(0) species, which is often the most active catalyst, while promoting both the oxidative addition and the reductive elimination steps.[1]

Key Features & Rationale:

  • Steric Bulk: Ligands like XPhos, SPhos, and RuPhos possess bulky biaryl backbones. This steric hindrance is crucial for creating a coordinatively unsaturated palladium center, which facilitates the difficult oxidative addition to the sterically shielded and electron-poor C-Br bonds of our substrate.[1][4]

  • Electron-Donating Ability: The dialkyl- or dicyclohexylphosphine moiety is a strong electron donor. This increases the electron density on the palladium center, making it more nucleophilic and thus more reactive in the oxidative addition step with the electron-deficient aryl bromide.

  • Proven Track Record: These ligands have a well-documented history of success in coupling sterically demanding and electron-poor aryl chlorides and bromides in both C-N (Buchwald-Hartwig) and C-C (Suzuki-Miyaura) bond-forming reactions.[1][2][5]

N-Heterocyclic Carbene (NHC) Ligands

NHCs have emerged as powerful alternatives to phosphine ligands in palladium catalysis.[6][7][8] They are known for forming highly stable and active catalysts.

Key Features & Rationale:

  • Strong σ-Donation: NHCs are even stronger σ-donating ligands than most phosphines.[6][7] This property makes the palladium center exceptionally electron-rich, greatly facilitating the oxidative addition step, which is often the rate-limiting step for challenging substrates.[6]

  • High Stability: The Pd-NHC bond is exceptionally strong, leading to catalysts with high thermal stability and resistance to decomposition.[7] This robustness allows for reactions at higher temperatures if needed and can lead to higher catalyst turnover numbers.

  • Steric Tunability: The steric environment around the carbene carbon can be easily tuned by modifying the N-substituents (e.g., IPr, IMes, SIPr). This allows for fine-tuning of the catalyst to match the steric demands of the substrate.[9] Well-defined precatalysts, such as PEPPSI-type complexes, are commercially available and offer ease of handling.[8][9]

Performance Comparison Summary
Catalyst ClassPrimary StrengthsPotential ChallengesBest Suited For
Buchwald Ligands Excellent for sterically hindered substrates; promotes reductive elimination.[1][4]Can be sensitive to air and moisture.Suzuki-Miyaura, Buchwald-Hartwig amination.[2]
NHC Ligands Superior for electron-deficient substrates due to strong σ-donation; high catalyst stability.[6][7]Very bulky NHCs might hinder reductive elimination in some cases.Suzuki-Miyaura, Sonogashira, and reactions requiring high temperatures.[6][10]

Achieving selective mono-arylation on symmetrical dihaloarenes often requires careful optimization of reaction parameters, including the catalyst, base, solvent, and the molar ratio of the reagents.[11]

Visualizing the Catalytic Process

To understand how these catalysts function, it is essential to visualize the fundamental steps of the catalytic cycle.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Aryl Halide (Ar-X) pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex transmetalation Transmetalation (Ar'-B(OR)2) pd_complex->transmetalation Organoboron Reagent & Base diaryl_pd Ar-Pd(II)-Ar'(L_n) transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product Catalyst_Screening_Workflow start Define Reaction: Substrate, Coupling Partner, Desired Product (e.g., Mono- vs. Di-substitution) catalyst_selection Select Catalyst Classes for Screening (Buchwald-type vs. NHC-based) start->catalyst_selection ligand_screen Screen Specific Ligands (e.g., XPhos, SPhos, IPr, SIPr) catalyst_selection->ligand_screen base_solvent_screen Optimize Base and Solvent (e.g., K3PO4, Cs2CO3 in Toluene, Dioxane) ligand_screen->base_solvent_screen temp_conc_screen Optimize Temperature and Concentration base_solvent_screen->temp_conc_screen analysis Analyze Results by LC-MS / GC-MS (Yield, Selectivity, Byproducts) temp_conc_screen->analysis optimization Further Optimization of Best Hit analysis->optimization Identify Lead Conditions final_protocol Finalized Protocol optimization->final_protocol

Sources

Comparative

A Comparative Guide to Cross-Coupling Reactions for the Synthesis of Fluorinated Compounds

Introduction The strategic incorporation of fluorine atoms or fluorinated moieties into organic molecules has become an indispensable tool in modern drug discovery and agrochemical development. It is estimated that nearl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The strategic incorporation of fluorine atoms or fluorinated moieties into organic molecules has become an indispensable tool in modern drug discovery and agrochemical development. It is estimated that nearly 20% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom, a testament to the profound effects of fluorination on a molecule's physicochemical and biological properties.[1] The unique attributes of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance metabolic stability, membrane permeability, and binding affinity.[2]

Transition-metal-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile strategies for the precise formation of carbon-carbon and carbon-heteroatom bonds. Their application to the synthesis of complex organofluorine compounds has revolutionized the field, providing access to previously challenging chemical space. However, the unique electronic properties of fluorinated substrates present distinct challenges and opportunities compared to their non-fluorinated counterparts.

This guide provides a comparative literature review of key cross-coupling methodologies for synthesizing fluorinated molecules. We will delve into the mechanistic nuances, compare the performance of various catalytic systems with supporting data, and provide detailed experimental protocols for benchmark reactions. The focus is on providing researchers, scientists, and drug development professionals with the practical insights needed to select and optimize cross-coupling strategies for their specific fluorinated targets. We will explore two primary paradigms: the functionalization of C-F bonds in fluoroarenes and the introduction of fluorinated groups (such as -CF₃, -CF₂H, and -CH₂F) onto organic scaffolds.

The Challenge and Opportunity of C-F Bond Functionalization

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant synthetic challenge. However, successful C-F functionalization provides a direct route to transform readily available polyfluoroarenes into valuable, complex molecules. Nickel catalysis, in particular, has shown great promise in this area due to its unique electronic properties and ability to engage in different catalytic cycles compared to palladium.[3][4]

Suzuki-Miyaura Coupling of Aryl Fluorides

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. While aryl chlorides, bromides, and iodides are standard electrophiles, the coupling of aryl fluorides requires more robust catalytic systems capable of overcoming the high barrier to C-F oxidative addition.

Causality of Catalyst Choice: Nickel catalysts are often superior to palladium for C-F activation because Ni(0) is more electron-rich and can more readily undergo oxidative addition into the strong C-F bond.[4][5] The choice of ligand is critical; bulky, electron-donating phosphine ligands, such as trialkylphosphines (e.g., PCy₃) or specific N-heterocyclic carbenes (NHCs), enhance the electron density at the nickel center and promote the difficult oxidative addition step. For palladium catalysis, highly active, sterically demanding biarylphosphine ligands like SPhos are required to achieve reasonable reactivity, often at higher temperatures.[6]

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Fluoroarenes

Catalyst/LigandCoupling PartnerSubstrate ScopeTypical YieldsKey Advantages/DisadvantagesReference
Pd(OAc)₂ / SPhosArylboronic AcidsElectron-deficient and hindered aryl chlorides/fluorides90-96%High activity for hindered substrates; may require higher temperatures for Ar-F.[6]
NiCl₂(PCy₃)₂Arylzinc ReagentsElectron-poor and electron-rich aryl fluorides70-95%Effective for C-F activation; requires stoichiometric organozinc reagents.[5]
[NiCl₂(PhPEWO-F)]PerfluoroarylzincPolyfluorinated aryl iodides with perfluorinated organozinc80-99%Excellent for highly fluorinated biaryls; specific ligand required.[7][8]
Pd Nanoparticles on GraphiteArylboronic AcidsFluorinated aryl bromides85-99%Heterogeneous, recyclable catalyst; primarily demonstrated for Ar-Br bonds.[9]
CuI / PhenanthrolineAryl Boronate EstersHighly fluorinated aryl boronate esters with aryl iodides70-95%Palladium-free alternative; effective for specific fluorinated substrates.[10]
Buchwald-Hartwig Amination of Fluoroarenes

The formation of C-N bonds via Buchwald-Hartwig amination is fundamental to pharmaceutical synthesis. Similar to C-C coupling, the amination of aryl fluorides is challenging. Success often hinges on using highly active palladium catalysts or alternative, base-mediated methodologies.

Mechanistic Considerations: For palladium-catalyzed systems, the key is to facilitate both the oxidative addition of the C-F bond and the subsequent reductive elimination to form the C-N bond. This is typically achieved with specialized, bulky biarylphosphine ligands (e.g., JohnPhos, BrettPhos) that stabilize the catalytically active species and promote the difficult reaction steps.[11] An alternative approach for activated fluoroarenes involves nucleophilic aromatic substitution (SₙAr) mechanisms, which can sometimes be promoted by strong bases like n-butyllithium without a transition metal catalyst.[12]

Sonogashira Coupling of Fluoroarenes

The Sonogashira coupling introduces valuable alkyne moieties. The coupling of aryl fluorides is particularly difficult and often fails under standard conditions.[13][14] Breakthroughs have been achieved by using very strong bases, which are thought to deprotonate the terminal alkyne and participate in activating the fluoroarene, potentially through a non-traditional catalytic cycle. A highly efficient method employs LiHMDS (lithium bis(trimethylsilyl)amide) as the base, enabling the smooth coupling of terminal alkynes with both electron-rich and electron-poor fluoroarenes.[15]

// Node Definitions Ni0 [label="Ni(0)Lₙ", fillcolor="#F1F3F4", fontcolor="#202124"]; ArF [label="Ar-F", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; OA_complex [label="Lₙ(F)Ni(II)-Ar", fillcolor="#F1F3F4", fontcolor="#202124"]; R_M [label="R-M", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; // R-M = Organometallic reagent TM_complex [label="Lₙ(R)Ni(II)-Ar", fillcolor="#F1F3F4", fontcolor="#202124"]; Ar_R [label="Ar-R", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; MX [label="M-X", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext];

// Edge Definitions Ni0 -> OA_complex [label="Oxidative Addition\n(Rate-Limiting)", color="#EA4335"]; OA_complex -> TM_complex [label="Transmetalation", color="#4285F4"]; TM_complex -> Ni0 [label="Reductive Elimination", color="#34A853"];

// Input/Output Edges ArF -> OA_complex [style=invis]; R_M -> TM_complex [style=invis]; TM_complex -> Ar_R [style=invis]; TM_complex -> MX [style=invis];

// Invisible nodes for alignment subgraph { rank = same; ArF; R_M; } subgraph { rank = same; Ar_R; MX; }

// Diagram Styling { node [shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Ni0; OA_complex; TM_complex; } label="Catalytic Cycle for Ni-Catalyzed C-F Cross-Coupling"; labelloc="b"; fontsize=12; } . Caption: Generalized catalytic cycle for the nickel-catalyzed cross-coupling of aryl fluorides.

Introduction of Key Fluorinated Groups

A more common and often more facile strategy than C-F activation is the direct introduction of fluoroalkyl groups onto aryl or vinyl scaffolds. Trifluoromethyl (-CF₃), difluoromethyl (-CF₂H), and monofluoromethyl (-CH₂F) groups are particularly important in medicinal chemistry.

Trifluoromethylation (-CF₃)

The -CF₃ group is a powerful bioisostere for a methyl or isopropyl group, capable of dramatically increasing lipophilicity and metabolic stability.[16] Transition-metal catalysis and, more recently, photoredox catalysis have provided a wealth of methods for its introduction.[17]

Comparative Analysis of Methods:

  • Copper-Mediated/Catalyzed: These are among the most established methods. They often involve the reaction of an aryl halide or boronic acid with a nucleophilic CF₃ source (like TMSCF₃) and a copper salt.[18][19] The active species is often an in situ-generated "CuCF₃" complex. These reactions are robust but can require high temperatures and stoichiometric copper.

  • Palladium-Catalyzed: Palladium systems can catalyze the cross-coupling of aryl halides with trifluoromethylating agents, often showing broad functional group tolerance under relatively mild conditions.[17]

  • Photoredox Catalysis: This modern approach uses visible light to generate a trifluoromethyl radical from a suitable precursor (e.g., CF₃I or Togni's reagent) under exceptionally mild conditions.[17][20] This method is highly valued for its application in late-stage functionalization of complex molecules due to its mildness and high functional group tolerance.[20][21]

Table 2: Comparison of Common Trifluoromethylation Methods

MethodCatalystCF₃ SourceCoupling PartnerTypical ConditionsKey AdvantagesReference
Copper-CatalyzedCuITMSCF₃Aryl Iodide80-120 °C, DMFCost-effective, robust[18][19]
Palladium-CatalyzedPd(dba)₂ / LigandCF₃-ReagentsAryl Halide/Boronic Acid60-100 °C, TolueneBroad scope, good tolerance[17]
PhotoredoxRu or Ir photocatalystTogni's Reagent, CF₃IArene, AlkeneRoom Temp, Visible LightExtremely mild, late-stage functionalization[17][20][21]
Silver-MediatedAgOTfTMSCF₃Phenols, AlcoholsRoom TempO-Trifluoromethylation[22]
Difluoro- and Monofluoromethylation (-CF₂H, -CH₂F)

The -CF₂H group is a fascinating functional group that can act as a lipophilic hydrogen bond donor, while the -CH₂F group serves as a metabolically stable bioisostere for a hydroxyl or thiol group.[23] The synthesis of these motifs via cross-coupling has seen significant progress, though challenges remain.

Key Challenges and Solutions:

  • Reagent Stability: A primary challenge, particularly for difluoromethylation, is the acidic proton on the -CF₂H group. Under basic conditions, this can lead to deprotonation and the formation of difluorocarbene, which can result in unwanted side reactions.[2] This necessitates the use of carefully designed reagents and neutral or weakly basic reaction conditions.

  • Catalytic Systems: Copper and nickel have been instrumental in developing these transformations. Nickel-catalyzed reductive cross-coupling of organoelectrophiles with fluoroalkyl halides is a powerful strategy.[24][25] Copper catalysis has been effectively used with specialized reagents like sulfonium ylides, which avoid strongly basic conditions.[2]

  • β-Fluoride Elimination: In certain reactions involving monofluoromethyl groups, β-fluoride elimination can be a competitive and undesired pathway. The choice of a bulky ligand, for example, has been shown to inhibit this process in nickel-catalyzed reactions.[26]

// Node Definitions Start [label="Select Substrates\n(Aryl Boronic Acid, CF₃ Source)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Assemble Reaction\n(Photocatalyst, Solvent, Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; Irradiation [label="Visible Light Irradiation\n(e.g., Blue LEDs, Room Temp)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="Reaction Quench\n(Aqueous Workup)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extract [label="Extraction\n(Organic Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Purification\n(Column Chromatography)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Isolated Product\n(Ar-CF₃)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions Start -> Setup [color="#5F6368"]; Setup -> Irradiation [label="Initiate Catalysis", color="#EA4335"]; Irradiation -> Quench [label="After Completion (TLC)", color="#5F6368"]; Quench -> Extract [color="#5F6368"]; Extract -> Purify [color="#5F6368"]; Purify -> Product [color="#5F6368"];

// Diagram Styling label="Experimental Workflow for Photoredox Trifluoromethylation"; labelloc="b"; fontsize=12; } . Caption: A typical experimental workflow for a photoredox-catalyzed trifluoromethylation reaction.

Representative Experimental Protocols

To provide a practical context, two detailed protocols for key transformations are described below. These are designed to be self-validating systems for researchers in the lab.

Protocol 1: Ni-Catalyzed Suzuki-Miyaura Coupling of an Aryl Fluoride

Adapted from Ackermann, L. et al., utilizing heteroatom-substituted secondary phosphine oxides as preligands for the room-temperature C-F activation.[3]

Objective: To synthesize 4-phenyl-1,2-difluorobenzene from 1,2,4-trifluorobenzene and phenylmagnesium bromide.

Reagents & Equipment:

  • 1,2,4-Trifluorobenzene

  • Phenylmagnesium bromide (1.0 M solution in THF)

  • NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane) or similar Ni(II) precatalyst

  • Diaminophosphine oxide ligand L3 (as described in the reference[3])

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask, magnetic stirrer, nitrogen atmosphere, syringes

Step-by-Step Procedure:

  • Catalyst Preparation: To a flame-dried Schlenk flask under a nitrogen atmosphere, add NiCl₂(dppp) (5.4 mg, 0.01 mmol, 2 mol%) and the phosphine oxide ligand L3 (4.1 mg, 0.012 mmol, 2.4 mol%).

  • Solvent Addition: Add 2.0 mL of anhydrous THF to the flask. Stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • Substrate Addition: Add 1,2,4-trifluorobenzene (55 µL, 0.5 mmol, 1.0 equiv) to the catalyst mixture via syringe.

  • Grignard Reagent Addition: Slowly add phenylmagnesium bromide (0.6 mL of a 1.0 M solution in THF, 0.6 mmol, 1.2 equiv) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by taking aliquots and analyzing by GC-MS or TLC until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, carefully quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 4-phenyl-1,2-difluorobenzene.

Protocol 2: Copper-Catalyzed Trifluoromethylation of an Aryl Boronic Acid

Adapted from the work of Shen, Q. et al. on the copper-mediated trifluoromethylation of aryl boronic acids.[18]

Objective: To synthesize 4-(trifluoromethyl)anisole from 4-methoxyphenylboronic acid.

Reagents & Equipment:

  • 4-Methoxyphenylboronic acid

  • Togni's Reagent I (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one)

  • Copper(I) iodide (CuI)

  • Dimethylformamide (DMF), anhydrous

  • Reaction vial with a screw cap, magnetic stirrer

Step-by-Step Procedure:

  • Vial Preparation: To a 4 mL reaction vial, add 4-methoxyphenylboronic acid (76 mg, 0.5 mmol, 1.0 equiv), Togni's Reagent I (237 mg, 0.75 mmol, 1.5 equiv), and CuI (190 mg, 1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 2.0 mL of anhydrous DMF to the vial.

  • Reaction Setup: Seal the vial with a screw cap and place it in a preheated oil bath or heating block at 80 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with 20 mL of water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel (eluting with hexanes) to afford the pure 4-(trifluoromethyl)anisole.

Conclusion and Future Outlook

The field of cross-coupling for the synthesis of fluorinated compounds has matured significantly, offering a diverse toolbox for chemists. The direct functionalization of C-F bonds, once considered a niche and formidable challenge, is now increasingly feasible through advances in nickel catalysis, providing powerful new retrosynthetic disconnections.[3] For the routine incorporation of essential fluoroalkyl groups, a wide array of methods exists, with modern photoredox catalysis offering unparalleled mildness and suitability for complex, late-stage functionalization scenarios.[20][21]

The choice between these strategies depends on the specific target and the availability of starting materials. Is it more efficient to start with a readily available fluoroarene and functionalize its C-F bond, or to build the core scaffold and introduce the fluorinated group at a later stage? The data and protocols presented in this guide aim to help researchers answer this question.

Looking forward, the development of more sustainable and economical methods will be paramount. This includes the use of earth-abundant metal catalysts like copper and iron, the development of reactions that proceed at room temperature, and the expansion of C-H activation strategies to minimize the need for pre-functionalized substrates.[1][27] As our mechanistic understanding deepens, we can expect the design of next-generation catalysts with even greater efficiency and selectivity, further empowering the synthesis of novel fluorinated molecules that will drive future innovations in medicine and agriculture.

References

  • Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journals.
  • Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes.
  • Synthesis of Fluorinated Compounds by C-H Bond Functionaliz
  • Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthesis. White Rose Research Online.
  • Advances in the Development of Trifluoromethoxyl
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Recent progress in trifluoromethylation: strategies and Applic
  • Photoredox Catalysis in Fluorination and Trifluoromethyl
  • LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes.
  • A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions.
  • Synthesis of Fluorinated Compounds by Nickel-Catalyzed Defluorinative Cross-Coupling Reactions.
  • (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
  • Nickel-catalysed enantioselective cross-electrophile coupling reaction with the retention of the β-fluorine atom. Organic Chemistry Frontiers (RSC Publishing).
  • Sulfonium Ylide Enabled, Copper-Catalyzed Difluoromethylation, Monofluoromethylation, and Monofluoroalkylation of Lithium Aryl nButyl Borates.
  • Selective difluoromethylation and monofluoromethylation reactions.
  • Fluorinated Radicals in Divergent Synthesis via Photoredox Catalysis.
  • Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling with Difluoroalkyl Halides.
  • Progress in copper-catalyzed trifluoromethyl
  • Nickel-Catalyzed Aromatic Cross-Coupling Difluoromethylation of Grignard Reagents with Difluoroiodomethane. PubMed.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
  • The Sonogashira Coupling. Vanderbilt University.
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling.
  • Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes.
  • [PDF] Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Semantic Scholar.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • Selective synthesis of fluorinated biaryls by [MCl 2 (PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling. RSC Publishing.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products.
  • Buchwald Ligands Review. Entegris.

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Validation

case studies of successful applications of (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane analogs

A Comparative Guide to the Application of its Analogs as Potent B-Raf Inhibitors in Melanoma In the landscape of targeted cancer therapy, the discovery of small molecules that can selectively inhibit oncogenic driver mut...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Application of its Analogs as Potent B-Raf Inhibitors in Melanoma

In the landscape of targeted cancer therapy, the discovery of small molecules that can selectively inhibit oncogenic driver mutations has been a watershed moment. Among these, analogs of the (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane scaffold have emerged as particularly successful, culminating in the development of life-extending therapies for patients with metastatic melanoma. This guide provides an in-depth comparison of the most prominent analog, PLX4032 (Vemurafenib), with alternative therapeutic strategies, supported by key experimental data that underscores its clinical utility and the scientific rationale behind its design.

The Rise of a Targeted Therapy: PLX4032 (Vemurafenib)

The identification in 2002 of a highly prevalent somatic mutation (V600E) in the B-Raf gene in a majority of melanoma cases presented a clear therapeutic target.[1][2] The B-Raf V600E mutation leads to constitutive activation of the MAP kinase (MAPK) signaling pathway (RAS-RAF-MEK-ERK), a critical cascade that promotes cell proliferation and survival.[3][4] First-generation Raf inhibitors like Sorafenib showed limited success in melanoma clinical trials, highlighting the need for more specific and potent agents.[1]

PLX4032 (Vemurafenib), an analog built upon the (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane framework, was engineered with exquisite specificity for the activated conformation of the B-Raf V600E kinase.[1][2] This structural design allows it to potently inhibit the oncoprotein with an IC50 of 13 nM, defining a new class of highly selective kinase inhibitors.[2]

Mechanism of Action: Selective Inhibition of the MAPK Pathway

PLX4032 functions by directly targeting and inhibiting the ATP-binding site of the B-Raf V600E mutant kinase. This selective inhibition blocks the downstream phosphorylation of MEK and subsequently ERK, leading to a shutdown of the pro-proliferative signaling cascade.[1][2] The result is a halt in the uncontrolled growth of melanoma cells harboring this specific mutation.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Activates RAS RAS Receptor->RAS Activates BRAF_V600E B-Raf V600E (Constitutively Active) RAS->BRAF_V600E Activates (WT B-Raf) MEK MEK BRAF_V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc) ERK->TranscriptionFactors Activates PLX4032 PLX4032 (Vemurafenib) PLX4032->BRAF_V600E Inhibits Proliferation Cell Proliferation, Survival, & Growth TranscriptionFactors->Proliferation

Caption: The MAPK signaling pathway and the inhibitory action of PLX4032.

Performance Comparison: PLX4032 vs. Alternatives

The clinical success of PLX4032 is best understood in comparison to both older chemotherapies and other targeted agents that have since been developed.

Therapy/AnalogTarget(s)IC50 (B-Raf V600E)Clinical Response Rate (Melanoma)Key Limitations
Dacarbazine Non-specific DNA alkylating agentN/A~5-15%Low efficacy, high toxicity[1][5]
Sorafenib Multi-kinase (B-Raf, C-Raf, VEGFR, PDGFR)~38 nM (WT B-Raf)Minimal in melanoma trialsLack of specificity, paradoxical MAPK activation[1]
PLX4032 (Vemurafenib) B-Raf V600E ~13 nM ~70-80% Acquired resistance, paradoxical activation in WT cells[1][2][5]
Dabrafenib + Trametinib B-Raf V600E + MEK1/2Dabrafenib: ~0.8 nM~67%Acquired resistance, side effects[6]
Vemurafenib + Cobimetinib B-Raf V600E + MEK1/2Vemurafenib: ~13 nM~68%Acquired resistance, side effects[6]
Preclinical Evidence: The Foundation of Success

The development of PLX4032 was underpinned by rigorous preclinical evaluation that demonstrated its potent and selective anti-melanoma effects.

Key Experimental Findings:

  • Selective Growth Inhibition: MTS assays revealed that PLX4032 strongly inhibited the growth of melanoma cell lines harboring the B-Raf V600E mutation, while having minimal effect on cells with wild-type B-Raf.[1]

  • Cell Cycle Arrest & Apoptosis: In B-Raf V600E-positive cells, PLX4032 induced a potent G0/G1 cell cycle arrest and initiated apoptosis, effects not seen in wild-type cells.[1]

  • In Vivo Efficacy: Xenograft studies in animal models showed extreme selectivity and efficacy, with PLX4032 causing significant regression of melanoma tumors bearing the V600E mutation.[1][7]

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols are representative of the key assays used to validate the efficacy and selectivity of B-Raf inhibitors like PLX4032.

Cell Viability (MTS) Assay

This assay quantitatively measures cell proliferation and viability.

Methodology:

  • Cell Plating: Seed melanoma cells (e.g., B-Raf V600E mutant line A375 and B-Raf wild-type line Malme-3M) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., PLX4032) for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Flow Cytometry for Cell Cycle Analysis

This protocol determines the effect of the compound on cell cycle progression.

Methodology:

  • Treatment: Treat cells with the test compound at a relevant concentration (e.g., 1 µM PLX4032) for 24-48 hours.

  • Cell Harvesting: Harvest cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend fixed cells in a solution containing propidium iodide (PI) and RNase A.

  • Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any compound-induced arrest.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Lines Select Cell Lines (B-Raf V600E vs. Wild-Type) MTS Cell Viability Assay (MTS) Determine IC50 Cell_Lines->MTS Flow Cell Cycle Analysis (Flow Cytometry) Cell_Lines->Flow Apoptosis Apoptosis Assay (Annexin V Staining) Cell_Lines->Apoptosis Western Target Engagement (Western Blot for p-ERK) Cell_Lines->Western Xenograft Establish Xenograft Tumor Models in Mice MTS->Xenograft Promising results lead to Treatment Administer Compound (e.g., PLX4032) Xenograft->Treatment Tumor_Measurement Monitor Tumor Volume Treatment->Tumor_Measurement Efficacy Assess Tumor Regression and Survival Benefit Tumor_Measurement->Efficacy

Caption: Standard preclinical workflow for evaluating a selective kinase inhibitor.

Overcoming Challenges: The Next Generation of RAF Inhibitors

While PLX4032 represented a major advance, its use is associated with challenges, primarily the development of acquired resistance and paradoxical activation of the MAPK pathway in cells with wild-type B-Raf.[6][8] This has spurred the development of next-generation strategies:

  • Combination Therapy: Combining B-Raf inhibitors (like Vemurafenib or Dabrafenib) with MEK inhibitors (like Cobimetinib or Trametinib) has been shown to improve progression-free survival compared to B-Raf inhibition alone.[6] This dual blockade helps to overcome some resistance mechanisms.

  • Pan-RAF Inhibitors: Compounds like LY3009120 are designed to inhibit all RAF isoforms (A-Raf, B-Raf, C-Raf) with minimal paradoxical activation.[3][4] This approach aims to provide therapeutic benefit to a broader patient population, including those with RAS mutations.

Conclusion

The (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane scaffold has proven to be a remarkably fruitful starting point for the design of targeted cancer therapies. The case of PLX4032 (Vemurafenib) exemplifies a paradigm of modern drug discovery: identifying a key oncogenic driver and engineering a highly selective inhibitor. The initial stunning success of this analog, with response rates of 70-80% in B-Raf V600E-mutant melanoma, validated this approach and has significantly extended patient survival.[5] While challenges like drug resistance persist, the lessons learned from PLX4032 continue to inform the development of more advanced and durable therapeutic strategies, including combination therapies and next-generation pan-RAF inhibitors, offering continued hope for patients with melanoma and other cancers driven by the MAPK pathway.

References

  • Tsai, J., Lee, J. T., Wang, W., Zhang, J., Cho, H., Mamo, S., ... & Gray, N. S. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. [Link]

  • Flaherty, K. T., Puzanov, I., Kim, K. B., Ribas, A., McArthur, G. A., Sosman, J. A., ... & Chapman, P. B. (2010). Inhibition of mutated, activated BRAF in metastatic melanoma. New England Journal of Medicine, 363(9), 809-819. [Link]

  • Larkin, J., Ascierto, P. A., Dréno, B., Atkinson, V., Liszkay, G., Maio, M., ... & Robert, C. (2014). Combined vemurafenib and cobimetinib in BRAF-mutated melanoma. New England Journal of Medicine, 371(20), 1867-1876. [Link]

  • Bollag, G., Hirth, P., Tsai, J., Zhang, J., Ibrahim, P. N., Cho, H., ... & Su, F. (2010). Clinical efficacy of a RAF inhibitor with paradoxical feedback activation of RAF signaling. Nature, 467(7315), 596-599. [Link]

  • HCPLive. (2021). The Missing Piece? New Therapy Shows Promise for Treating Skin Cancer. [Link]

  • Sáez-Ayala, M., Barea-Pérez, M., Lázaro-Sánchez, C., Pérez-Mies, B., de la Cruz-Merino, L., & Rodríguez-Berriguete, G. (2017). In vitro long-term treatment with MAPK inhibitors induces melanoma cells with resistance plasticity to inhibitors while retaining sensitivity to CD8 T cells. Oncology Letters, 13(4), 2261-2270. [Link]

  • Dermatology Times. (2020). Novel melanoma treatment: Preliminary study shows high response rates, regression of metastatic lesions. [Link]

  • Perrotta, R., & Bismark, A. (2022). HO-1 Limits the Efficacy of Vemurafenib/PLX4032 in BRAF V600E Mutated Melanoma Cells Adapted to Physiological Normoxia or Hypoxia. International Journal of Molecular Sciences, 23(12), 6667. [Link]

  • Bollag, G., Tsai, J., Zhang, J., Zhang, C., Ibrahim, P., Nolop, K., & Hirth, P. (2012). Vemurafenib: the first drug approved for BRAF-mutant cancer. Nature Reviews Drug Discovery, 11(11), 873-886. [Link]

  • Peng, S. B., Henry, J. R., Kaufman, M. D., Lu, W. P., Smith, B. D., Vogeti, L., ... & Morytko, M. (2015). Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against BRAF or RAS Mutant Tumor Cells. Journal of Medicinal Chemistry, 58(12), 5039-5047. [Link]

Sources

Comparative

evaluation of the cost-effectiveness of using (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane in synthesis

Executive Summary & Mechanistic Rationale In modern drug discovery, the incorporation of highly functionalized, multi-halogenated aromatic scaffolds is a proven strategy to enhance target affinity and metabolic stability...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the incorporation of highly functionalized, multi-halogenated aromatic scaffolds is a proven strategy to enhance target affinity and metabolic stability. (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane (CAS: 1805121-60-1) [1] has emerged as a privileged building block, particularly in the synthesis of complex central nervous system (CNS) agents and PARP inhibitors[2].

The structural logic of this specific scaffold is tri-fold:

  • The Ortho-Fluoro Effect: The fluorine atoms at C2 and C6 lower the pKa of adjacent protons, increase lipophilic efficiency (LipE), and conformationally lock appended aryl rings during cross-coupling, which is critical for binding within tight enzymatic pockets.

  • Orthogonal Cross-Coupling Handles: The symmetrical bromine atoms at C3 and C5 allow for either iterative, regioselective mono-coupling or exhaustive double-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination)[3].

  • Activatable Thioether: The C1 methylthio (-SCH₃) group serves as a stable placeholder that can later be oxidized to a sulfoxide or sulfone, transforming it into an excellent leaving group for nucleophilic aromatic substitution (SₙAr) or serving as a hydrogen-bond acceptor[4].

However, the high commercial cost of this pre-functionalized intermediate necessitates a rigorous cost-benefit analysis. This guide objectively evaluates the cost-effectiveness of procuring this advanced intermediate versus alternative synthetic strategies.

Cost-Effectiveness Evaluation: Synthetic Strategy Comparison

To determine the most viable path for your project, we must evaluate the "true cost" of the scaffold. True cost encompasses raw material price, labor, time-to-clinic, and environmental impact (E-factor). We compare three distinct strategies:

  • Route A: Commercial Procurement: Direct purchase of (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane.

  • Route B: De Novo Synthesis: A 4-step linear synthesis starting from inexpensive 2,6-difluoroaniline (diazotization, thiolation, methylation, and exhaustive bromination)[4].

  • Route C: Scaffold Hopping (Alternative): Utilizing a cheaper, non-fluorinated analog (e.g., 3,5-dibromothioanisole).

Quantitative Route Comparison
Evaluation MetricRoute A: Commercial ProcurementRoute B: De Novo SynthesisRoute C: Non-Fluorinated Scaffold
Raw Material Cost High (~ 150– 200/g at bench scale)Low (~ 10– 15/g for precursors)Very Low (~$5/g)
Step Count (to Scaffold) 0 (Commercially available)4 (Hazardous intermediates)1 (Commercially available)
Overall Yield to Scaffold 100% (Ready to use)~35–40%N/A
E-factor (Waste Generation) 0 (Burden transferred to supplier)>50 (High solvent/reagent waste)0
Time to Deliver 100 g 1–2 weeks (Supplier lead time)4–6 weeks (Synthesis & Purification)1 week
Target Affinity/Efficacy Optimal (Conformationally locked)Optimal (Identical end-product)Sub-optimal (Lacks F-interactions)

Conclusion on Cost-Effectiveness: For Discovery through Phase I clinical trials , Route A is the most cost-effective. The premium paid for the raw material is negligible compared to the "opportunity cost" of delaying a project by 6 weeks to synthesize it in-house. For Phase III and Commercial Manufacturing (>10 kg scale), Route B becomes mandatory, as economies of scale drastically reduce the per-gram cost, justifying the engineering required to handle hazardous diazotization steps safely.

ScaffoldSelection Start Target Requires 2,6-Difluoro- 3,5-Disubstituted Aryl Motif? Eval Evaluate Clinical Phase & Material Requirements Start->Eval Buy Route A: Commercial Procurement (3,5-Dibromo-2,6-difluorophenyl) (methyl)sulfane Optimal for Discovery/Phase I DeNovo Route B: De Novo Synthesis (from 2,6-Difluoroaniline) Optimal for Phase III/Commercial Alt Route C: Scaffold Hopping (Non-fluorinated analogs) Optimal for Hit-to-Lead Eval->Buy < 1 kg needed Eval->DeNovo > 10 kg needed Eval->Alt Efficacy unproven

Caption: Decision tree for selecting the most cost-effective scaffold procurement strategy.

Experimental Protocol: Regioselective Mono-Suzuki Coupling

A common failure point when utilizing symmetric dibromoarenes is over-arylation (formation of the di-coupled terphenyl byproduct)[5]. The following protocol describes a self-validating system for the regioselective mono-arylation of (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane.

Causality-Driven Methodology

Step 1: Reagent Preparation & Stoichiometry

  • Action: Charge a Schlenk flask with (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane (1.0 eq) and the desired arylboronic acid (0.95 eq ).

  • Causality: Utilizing a strict substoichiometric amount of the boronic acid starves the catalytic cycle during the transmetalation phase, statistically suppressing the second oxidative addition and preventing di-arylation.

Step 2: Catalyst Selection

  • Action: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq).

  • Causality: Monodentate bulky ligands (e.g., PPh₃, XPhos) often promote rapid di-functionalization. A bidentate ligand like dppf enforces a rigid bite angle on the Pd center. This steric encumbrance significantly decelerates the rate of the second oxidative addition into the remaining C-Br bond, ensuring high mono-selectivity[5].

Step 3: Degassing & Reaction Execution

  • Action: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane/H₂O. Degas via nitrogen sparging for 15 minutes, then heat to 80 °C.

  • Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species into inactive Pd(II) peroxo complexes. The addition of water is required to dissolve the K₂CO₃ base, generating the reactive boronate species necessary for transmetalation.

Step 4: Self-Validating In-Process Control (IPC)

  • Action: At t = 4 hours, extract a 50 µL aliquot, dilute with 1 mL MeCN, and analyze via UPLC-MS at 254 nm.

  • Validation Gate: The reaction is only deemed complete and ready for quench when the ratio of mono-coupled product to starting material exceeds 95:5, and the di-coupled byproduct is < 3%. TLC is fundamentally insufficient here due to the co-elution of mono- and di-coupled species.

Step 5: Workup

  • Action: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and brine. Dry the organic layer over Na₂SO₄ and concentrate.

SuzukiMech SM Starting Material (Dibromoarene) OA Oxidative Addition (Rate Limiting for Di-coupling) SM->OA Pd0 Pd(0)L2 Catalyst (Bidentate Ligand) Pd0->OA TM Transmetalation (Ar-B(OH)2) OA->TM RE Reductive Elimination (Mono-coupled Product) TM->RE RE->Pd0 Catalyst Regeneration

Caption: Catalytic cycle highlighting the rate-limiting oxidative addition step controlling mono-selectivity.

Conclusion

The use of (3,5-Dibromo-2,6-difluorophenyl)(methyl)sulfane is highly cost-effective in early-stage drug development due to the immense structural value it imparts on the final API and the time saved by avoiding a hazardous de novo synthesis. By employing rigorous stoichiometric controls and bidentate palladium catalysts, researchers can easily tame its orthogonal reactivity to build complex, highly targeted therapeutics.

References

  • Google Patents. "WO2025057114A1 - Parp1 inhibitors and the use in the treatment of cns diseases." WIPO.
  • Royal Society of Chemistry. "Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements." Chem. Commun., 2015. Available at: [Link]

  • Journal of the American Chemical Society. "Preferential Oxidative Addition in Palladium(0)-Catalyzed Suzuki Cross-Coupling Reactions of Dihaloarenes with Arylboronic Acids." J. Am. Chem. Soc., 2005. Available at: [Link]

Sources

Validation

comparative analysis of reaction kinetics for different polyhalogenated aromatic compounds

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the reaction kinetics of different polyhalogenated aromatic compounds (PHAs). As a senior application scientis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of different polyhalogenated aromatic compounds (PHAs). As a senior application scientist, the goal is to offer not just data, but a deeper understanding of the mechanistic principles that govern the reactivity of these compounds. This document is designed to be a valuable resource for researchers in environmental science, toxicology, and drug development, providing both synthesized insights and detailed experimental protocols.

Introduction: The Significance of PHA Reaction Kinetics

Polyhalogenated aromatic compounds (PHAs) are a broad class of persistent organic pollutants that have garnered significant attention due to their widespread environmental distribution and potential for adverse health effects. The kinetics of their reactions are of paramount importance for several reasons. In environmental science, reaction rates determine the persistence and fate of these pollutants. In toxicology, understanding the kinetics of metabolic reactions is crucial for assessing their bioaccumulation and toxicity. For drug development professionals, PHAs can serve as scaffolds or intermediates, and a thorough understanding of their reactivity is essential for designing efficient synthetic routes and predicting potential metabolic liabilities.

This guide will explore the reaction kinetics of three major classes of PHAs: polybrominated diphenyl ethers (PBDEs), polychlorinated biphenyls (PCBs), and polyfluorinated aromatic compounds. We will delve into three key reaction types: oxidation, reductive dehalogenation, and nucleophilic aromatic substitution. Through a comparative analysis of experimental data, we will elucidate the structure-activity relationships that govern the reactivity of these compounds.

I. Oxidation Kinetics of Polyhalogenated Aromatic Compounds

Oxidation is a primary degradation pathway for many PHAs in the environment, often initiated by highly reactive species such as hydroxyl radicals (•OH). The kinetics of these reactions are critical for predicting the atmospheric lifetime and environmental persistence of these compounds.

A. Photooxidation by Hydroxyl Radicals

Hydroxyl radicals are the most important oxidants in the troposphere, and their reactions with PHAs are a key determinant of their atmospheric fate. The rate of these reactions is highly dependent on the structure of the PHA, including the number and position of halogen substituents.

A study on the photooxidation of 4,4′-dibromodiphenyl ether (BDE-15) by •OH radicals revealed two primary pathways for the formation of hydroxylated PBDEs (HO-PBDEs): direct Br substitution by •OH and abstraction of a hydrogen atom followed by the addition of O2.[1][2] The overall rate constant for the reaction of BDE-15 with •OH at 298 K was found to be consistent with experimental results.[1][2]

For 2,4,4′-tribromodiphenyl ether (BDE-28), the oxidation by •OH radicals is highly feasible, particularly at the less-brominated phenyl ring.[3][4] The formation of hydroxylated dibrominated diphenyl ethers occurs through either direct bromine-substitution or via secondary reactions of •OH-adducts.[3][4] The rate constant for the reaction of BDE-28 with •OH has been determined to be 1.79 × 10⁻¹² cm³ molecule⁻¹ s⁻¹, corresponding to an atmospheric lifetime of approximately 6.7 days.[3][4]

In contrast, the highly brominated decabromodiphenyl ether (BDE-209) exhibits different oxidation behavior. The reaction of BDE-209 with ozone (O₃), another important atmospheric oxidant, shows that the uptake of O₃ is influenced by relative humidity.[5] Interestingly, the gas-phase products of this reaction do not contain bromine atoms, indicating that debromination and aromatic ring fragmentation are significant processes.[5]

The following table summarizes the available kinetic data for the oxidation of selected PBDEs.

CompoundOxidantRate Constant (k)Atmospheric LifetimeReference
BDE-15 (4,4'-dibromodiphenyl ether)•OH--[1][2]
BDE-28 (2,4,4'-tribromodiphenyl ether)•OH1.79 × 10⁻¹² cm³ molecule⁻¹ s⁻¹6.7 days[3][4]
BDE-209 (decabromodiphenyl ether)O₃Uptake coefficient: 1.2 × 10⁻⁵ - 2.2 × 10⁻⁵-[5]
B. Mechanistic Insights and Structure-Reactivity Relationships

The position of the halogen atoms on the aromatic rings significantly influences the reaction kinetics. For PBDEs, oxidation is generally more favorable on the phenyl ring with fewer bromine substituents.[3][4] This is because the electron-withdrawing nature of the bromine atoms deactivates the aromatic ring towards electrophilic attack by •OH radicals. The reaction can proceed through different mechanisms, including addition of the •OH radical to the aromatic ring to form an adduct, followed by either elimination of a hydrogen or a bromine atom.

The following diagram illustrates the generalized workflow for determining the atmospheric oxidation kinetics of a PHA.

G cluster_prep Sample Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_data Data Analysis A Prepare PHA solution in appropriate solvent B Introduce PHA into reaction chamber A->B C Introduce oxidant (e.g., •OH, O3) at known concentration B->C D Control temperature and pressure C->D E Monitor decay of PHA over time using GC-MS or other analytical technique D->E Time series sampling F Identify and quantify reaction products E->F G Plot ln([PHA]) vs. time to determine pseudo-first-order rate constant (k') E->G H Calculate second-order rate constant (k = k'/[Oxidant]) G->H

Caption: Workflow for determining PHA oxidation kinetics.

II. Reductive Dehalogenation of Polyhalogenated Aromatic Compounds

Reductive dehalogenation is a crucial process in the anaerobic degradation of highly halogenated PHAs, such as polychlorinated biphenyls (PCBs). This process involves the removal of a halogen atom and its replacement with a hydrogen atom, leading to less toxic and more biodegradable compounds.[6]

A. Microbial Reductive Dehalogenation of PCBs

Under anaerobic conditions found in soils and sediments, microbial communities can mediate the reductive dechlorination of PCBs.[6][7] The rate and extent of this process are dependent on various factors, including the specific microbial populations present, the availability of electron donors, and environmental conditions such as temperature and pH.[6][7]

Studies on the dechlorination of Aroclor 1248, a commercial mixture of PCBs, by sediment microorganisms have shown that the process is concentration-dependent and exhibits a threshold concentration below which no dechlorination is observed.[8][9] Above this threshold, the dechlorination rate of individual PCB congeners is a linear function of their initial concentration.[8]

The structure of the PCB congener plays a significant role in its susceptibility to reductive dechlorination. Generally, highly chlorinated congeners are more readily dechlorinated, and the removal of meta and para chlorines is often favored over ortho chlorines.[7] This results in the accumulation of less-chlorinated, primarily ortho-substituted congeners.[7]

The degradation rate of PCBs generally decreases as the number of chlorine substitutions increases.[7] Furthermore, PCBs with two chlorines in the ortho-position of a single ring (e.g., 2,6-) or on each ring (e.g., 2,2'-) are particularly resistant to degradation.[7]

B. Chemical Reductive Dehalogenation

In addition to microbial processes, chemical methods can also be employed for the reductive dehalogenation of PHAs. These methods often involve the use of reducing agents and catalysts.

The following table provides a qualitative comparison of the factors influencing the reductive dehalogenation of PCBs.

FactorInfluence on Dechlorination RateReferences
PCB Structure
Degree of ChlorinationHigher chlorination generally leads to faster initial dechlorination.[6][7]
Chlorine Positionmeta and para chlorines are more readily removed than ortho chlorines.[7]
Environmental Conditions
Electron Donor AvailabilityEssential for microbial dechlorination; rate can be enhanced by adding specific electron donors.[7]
Temperature and pHOptimal ranges exist for specific microbial communities.[6]
Aroclor ConcentrationDechlorination exhibits a threshold concentration.[8][9]

The following diagram illustrates the general pathway for microbial reductive dechlorination of a PCB congener.

G A Highly Chlorinated PCB (e.g., Pentachlorobiphenyl) D Less Chlorinated PCB (e.g., Tetrachlorobiphenyl) + Cl- A->D Reductive Dechlorination B Microbial Community (Anaerobic Conditions) B->D C Electron Donor (e.g., H2, organic acids) C->D E Further Dechlorination D->E

Caption: Microbial reductive dechlorination pathway.

III. Nucleophilic Aromatic Substitution (SNAr) of Polyhalogenated Aromatic Compounds

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, and it is particularly relevant for polyfluoroaromatic compounds.[10] This reaction involves the attack of a nucleophile on the aromatic ring, followed by the displacement of a halide leaving group.

A. Kinetics of SNAr in Polyfluoroaromatic Compounds

The high electronegativity of fluorine atoms makes polyfluoroarenes susceptible to nucleophilic attack.[10] The kinetics of these reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the substitution pattern of the polyfluoroarene.

Kinetic studies of the reaction of sodium methoxide with pentafluorophenyl compounds have provided insights into the mechanism of nucleophilic substitution in these systems.[11] The rate of displacement of fluorine is sensitive to the nature of the other substituents on the aromatic ring.[12]

Interestingly, recent studies using kinetic isotope effects have challenged the long-held two-step addition-elimination mechanism (via a Meisenheimer complex) for all SNAr reactions.[13][14] There is growing evidence that many SNAr reactions, particularly those involving good leaving groups, may proceed through a concerted mechanism.[14]

B. Comparative Reactivity of Halogens as Leaving Groups

In SNAr reactions of polyhalogenated aromatic compounds containing different halogens, the relative reactivity of the halogens as leaving groups is a key consideration. In reactions of bromopolyfluoroaromatic compounds with sodium methoxide, both fluorine and bromine can be displaced in competing second-order processes.[12]

The rate of nucleophilic displacement of fluorine is generally more sensitive to the electronic effects of other substituents on the ring compared to the displacement of bromine.[12] The solvent can also have a significant impact on the relative rates of defluorination and debromination.[12]

The following diagram illustrates the general mechanism for nucleophilic aromatic substitution.

G A Polyhalogenated Aromatic Compound C Intermediate Complex (Meisenheimer or Transition State) A->C B Nucleophile (e.g., RO-, RNH2) B->C D Substituted Aromatic Product C->D E Halide Ion (Leaving Group) C->E

Caption: General mechanism of SNAr.

IV. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to the study of PHA reaction kinetics.

A. Protocol for Determining Pseudo-First-Order Rate Constants for the Reaction of a PHA with •OH Radicals

This protocol is adapted from methods used to study the atmospheric oxidation of PBDEs.

1. Reagents and Materials:

  • Polyhalogenated aromatic compound (PHA) of interest

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Source of •OH radicals (e.g., photolysis of H₂O₂ or HONO)

  • Reaction chamber with controlled temperature and UV light source

  • Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC) for analysis

2. Experimental Procedure:

  • Prepare a stock solution of the PHA in a suitable solvent at a known concentration.

  • Introduce a known amount of the PHA stock solution into the reaction chamber, ensuring complete volatilization if it is a gas-phase reaction.

  • Introduce the •OH radical precursor into the chamber.

  • Initiate the reaction by turning on the UV light source to photolyze the precursor and generate •OH radicals. Ensure the concentration of the •OH radical is in large excess compared to the PHA concentration.

  • At specific time intervals, withdraw a sample from the reaction chamber.

  • Quench the reaction in the sample immediately (e.g., by removing the UV light source or adding a radical scavenger).

  • Analyze the concentration of the remaining PHA in each sample using an appropriate analytical technique (e.g., GC-MS).

  • Continue sampling until a significant portion of the PHA has reacted.

3. Data Analysis:

  • Plot the natural logarithm of the PHA concentration (ln[PHA]) versus time.

  • If the reaction follows pseudo-first-order kinetics, the plot will be a straight line.

  • The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k').

  • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the •OH radical.

B. Protocol for Assessing Microbial Reductive Dehalogenation of PCBs in Sediment Slurries

This protocol is a generalized procedure based on studies of PCB dechlorination by anaerobic microorganisms.

1. Materials:

  • Anaerobic sediment containing PCB-dechlorinating microorganisms

  • Aroclor mixture or specific PCB congener(s) of interest

  • Anaerobic mineral medium

  • Electron donor (e.g., acetate, lactate)

  • Serum bottles and anaerobic chamber

  • Gas chromatograph with an electron capture detector (GC-ECD) for analysis

2. Experimental Procedure:

  • In an anaerobic chamber, prepare sediment slurries by mixing the anaerobic sediment with the mineral medium in serum bottles.

  • Spike the slurries with the PCB mixture or congener(s) to achieve the desired initial concentration.

  • Add the electron donor to the experimental bottles. Prepare control bottles without the electron donor and sterile controls.

  • Seal the serum bottles with butyl rubber stoppers and aluminum crimps.

  • Incubate the bottles in the dark at a constant temperature (e.g., 25°C).

  • At regular time intervals, sacrifice a set of bottles for analysis.

  • Extract the PCBs from the sediment slurry using an appropriate solvent mixture (e.g., hexane/acetone).

  • Analyze the concentrations of the parent PCB congeners and any dechlorination products using GC-ECD.

3. Data Analysis:

  • Plot the concentration of individual PCB congeners over time.

  • Calculate the dechlorination rate for each congener.

  • Identify the dechlorination products to determine the dechlorination pathway (i.e., which chlorine positions are being removed).

V. Conclusion

The reaction kinetics of polyhalogenated aromatic compounds are complex and influenced by a multitude of factors, including the number and position of halogen substituents, the nature of the attacking species, and the reaction conditions. This guide has provided a comparative analysis of the oxidation, reductive dehalogenation, and nucleophilic aromatic substitution of PBDEs, PCBs, and polyfluorinated aromatics. By understanding the underlying mechanistic principles and having access to robust experimental protocols, researchers can better predict the environmental fate and behavior of these compounds, as well as design more efficient synthetic and remediation strategies.

VI. References

  • Quantum Chemical Investigation on the Mechanism and Kinetics of PBDE Photooxidation by ·OH: A Case Study for BDE-15. Environmental Science & Technology. [Link]

  • OH-initiated oxidation mechanisms and kinetics of 2,4,4'-Tribrominated diphenyl ether. Environmental Science & Technology. [Link]

  • Quantum chemical investigation on the mechanism and kinetics of PBDE photooxidation by ·OH: a case study for BDE-15. Semantic Scholar. [Link]

  • OH-Initiated Oxidation Mechanisms and Kinetics of 2,4,4′-Tribrominated Diphenyl Ether. Environmental Science & Technology. [Link]

  • Ozone Oxidation of the Flame Retardant BDE-209: Kinetics and Molecular-Level Analysis of the Gas-Phase Product Compounds. ACS Earth and Space Chemistry. [Link]

  • Nucleophilic aromatic substitution; kinetics of fluorine-18 substitution reactions in polyfluorobenzenes. Isotopic exchange between 18F− and polyfluorobenzenes in dimethylsulfoxide. A kinetic study. Scilit. [Link]

  • Dehalogenation of Polychlorinated Biphenyls (PCBs) using chemical dechlorination. Semantic Scholar. [Link]

  • Kinetics of nucleophilic substitution in polyfluoro-aromatic compounds. Part I. The reaction of sodium methoxide with some pentafluorophenyl-compounds. Journal of the Chemical Society (Resumed). [Link]

  • Reductive Dechlorination of Polychlorinated Biphenyls: Threshold Concentration and Dechlorination Kinetics of Individual Congeners in Aroclor 1248. Environmental Science & Technology. [Link]

  • Polychlorinated biphenyls and their biodegradation. eClass. [Link]

  • Microbial reductive dehalogenation of polychlorinated biphenyls. FEMS Microbiology Ecology. [Link]

  • Threshold Concentration and Dechlorination Kinetics of Individual Congeners in Aroclor 1248. Environmental Science & Technology. [Link]

  • Nucleophilic displacement in polyhalogenoaromatic compounds. Part 2. Kinetics of halogen displacement from bromopolyfluoroaromatic compounds. R Discovery. [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules. [Link]

  • Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]

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Safety & Regulatory Compliance

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